molecular formula C11H20O2 B108545 2-Undecenoic Acid CAS No. 15790-94-0

2-Undecenoic Acid

Katalognummer: B108545
CAS-Nummer: 15790-94-0
Molekulargewicht: 184.27 g/mol
InChI-Schlüssel: IGBBVTAVILYDIO-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-undecenoic acid is an undecenoic acid having its double bond in the 2-position. It is an undecenoic acid and an alpha,beta-unsaturated monocarboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-undec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBBVTAVILYDIO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859617
Record name trans-2-Undecenoic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15790-94-0, 4189-02-0
Record name trans-2-Undecenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Undecenoic acid
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Record name trans-2-Undecenoic acid
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Record name 2-Undecenoic Acid
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, an α,β-unsaturated monocarboxylic acid, is a member of the unsaturated fatty acid family. Its structure, featuring a carbon-carbon double bond in conjugation with the carboxylic acid group, imparts distinct chemical reactivity and physical properties. This document provides a comprehensive overview of the core chemical and physical characteristics of this compound, intended to serve as a technical resource for its application in research, organic synthesis, and the development of pharmaceuticals and other advanced materials. While often grouped with its isomer, 10-undecenoic acid (undecylenic acid), it is crucial to distinguish between the two, as the position of the double bond significantly influences their chemical behavior. This guide focuses on the properties attributed to the 2-isomer, while noting data that may pertain to other isomers where specific information is sparse.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical databases and literature sources. It is important to note that some reported values for "undecenoic acid" may not distinguish between isomers.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₂[1][2][3]
Molecular Weight 184.28 g/mol [1][2][3]
CAS Number 4189-02-0[1][2][3]
Appearance Colorless to light orange/yellow clear liquid[1]
Melting Point 10 - 12 °C[1]
Density 0.910 g/mL[1]
Refractive Index 1.460[1]
Water Solubility 28.17 mg/L @ 25 °C (Estimated)[4]
Table 2: Spectroscopic and Other Identifiers
Identifier TypeValue / DescriptionSource(s)
IUPAC Name (E)-undec-2-enoic acid[2]
PubChem CID 519180[1]
InChI InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+[2][5]
Canonical SMILES CCCCCCCCC=CC(=O)O[5]
¹H-NMR Spectra available, characteristic peaks for α,β-unsaturated system[5]
¹³C-NMR Spectra available
Mass Spectrometry Spectra available, base peak and fragmentation patterns can be analyzed[2]

Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of this compound are outlined below. These are generalized standard laboratory methods applicable to fatty acids.

Determination of Melting Point (Capillary Method)
  • Principle: This method determines the temperature at which the solid phase of a substance transitions to the liquid phase. For fatty acids that are liquid at room temperature, a sub-ambient temperature apparatus is required.

  • Methodology:

    • A small, anhydrous sample of this compound is introduced into a thin-walled capillary tube, which is then sealed at one end.

    • The sample is solidified by chilling the capillary tube, for instance, by placing it on a piece of ice.

    • The capillary tube is attached to a calibrated thermometer or placed in the heating block of a digital melting point apparatus equipped with a cooling system.

    • The temperature is lowered well below the expected melting point and then gradually increased at a controlled rate (e.g., 1-2 °C per minute).

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6] This procedure should be repeated for accuracy.

Determination of Boiling Point (Micro-Boiling Point Method)
  • Principle: This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A micro method is suitable for small sample quantities.

  • Methodology:

    • A small volume (e.g., 0.2-0.5 mL) of this compound is placed in a small test tube (fusion tube).

    • A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.

    • The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[7]

    • As the liquid is heated, air trapped in the capillary tube expands and exits as a slow stream of bubbles.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid's vapor is now escaping.

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature recorded the instant the stream of bubbles ceases and the liquid begins to enter the capillary tube.[8]

Determination of Solubility
  • Principle: This protocol determines the solubility of this compound in various solvents, distinguishing between aqueous and organic media.

  • Methodology:

    • Qualitative Assessment: To three separate test tubes, add 2 mL of the sample. To the first, add 2 mL of water. To the second, add 2 mL of ethanol. To the third, add 2 mL of a nonpolar organic solvent like chloroform.[9]

    • Agitate each tube vigorously and observe. Immiscibility with water and miscibility with organic solvents will be observed.[9]

    • Quantitative Assessment (Shake-Flask Method for Water Solubility): An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The solution is then filtered or centrifuged to remove the undissolved acid.

    • The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • Principle: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to elucidate and confirm the molecular structure.

  • Methodology:

    • Infrared (IR) Spectroscopy: A sample is analyzed using an FTIR spectrometer. The resulting spectrum for an α,β-unsaturated carboxylic acid is expected to show a very broad O-H stretching band around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1690-1710 cm⁻¹, a C=C stretching band around 1620-1640 cm⁻¹, and C-O stretching bands.[10][11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

      • ¹H-NMR: The spectrum will show characteristic signals for the vinyl protons adjacent to the carbonyl group (typically deshielded), the carboxylic acid proton (a broad singlet, often >10 ppm), and the aliphatic chain protons.[12][13]

      • ¹³C-NMR: The spectrum will show signals for the carbonyl carbon (around 165-185 ppm), the olefinic carbons, and the carbons of the alkyl chain.[12][14]

    • Mass Spectrometry (MS): The sample is ionized (e.g., via Electrospray Ionization, ESI) and the mass-to-charge ratio of the resulting ions is measured. This provides the molecular weight and fragmentation patterns that can be used to confirm the structure. Common fragments for fatty acids include losses of water [M-H-H₂O]⁻ and carbon dioxide [M-H-CO₂]⁻ in negative ion mode.[3][15]

Visualizations

Logical Workflow for Synthesis

The synthesis of α,β-unsaturated acids like this compound can be approached through various organic chemistry methodologies. A common generalized pathway involves the reaction of an aldehyde with a stabilized ylide or a similar carbanion equivalent.

G Generalized Synthesis Workflow for (E)-2-Undecenoic Acid cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification Nonanal Nonanal (C9 Aldehyde) Condensation Knoevenagel Condensation or similar C-C bond formation Nonanal->Condensation Malonic_Acid Malonic Acid Derivative (e.g., Malonic Acid) Malonic_Acid->Condensation Hydrolysis Hydrolysis (if ester intermediate) Condensation->Hydrolysis Intermediate Extraction Extraction & Washing Hydrolysis->Extraction Purification Purification (e.g., Distillation or Chromatography) Extraction->Purification Product Final Product: (E)-2-Undecenoic Acid Purification->Product

Caption: Generalized workflow for the synthesis of (E)-2-Undecenoic Acid.

Experimental Workflow for Property Determination

A logical workflow is essential for the systematic characterization of a chemical compound like this compound.

G Workflow for Physicochemical Characterization cluster_sample Sample Preparation cluster_physical Physical Properties cluster_structural Structural Elucidation Sample Pure this compound Sample MP Melting Point Determination Sample->MP BP Boiling Point Determination Sample->BP Density Density Measurement Sample->Density Solubility Solubility Tests Sample->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR FTIR Spectroscopy Sample->IR Data Compiled Data Sheet & Report MP->Data BP->Data Density->Data Solubility->Data NMR->Data MS->Data IR->Data

Caption: Systematic workflow for determining the properties of this compound.

References

The Green Route to a Versatile Building Block: An In-depth Technical Guide to the Natural Sourcing and Extraction of 2-Undecenoic Acid from Castor Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the extraction of 2-undecenoic acid, a valuable bio-based chemical, from its primary natural source, castor oil. The document details the predominant industrial method of pyrolysis, outlining the underlying chemical mechanisms, experimental protocols, and key process parameters that influence yield and purity. This guide is intended to serve as a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries, who are exploring sustainable and renewable chemical feedstocks.

Introduction: The Significance of this compound

This compound, also known as undecylenic acid, is an eleven-carbon monounsaturated fatty acid with a terminal double bond.[1] This bifunctional molecule serves as a critical starting material in the synthesis of a wide array of commercially important products, including Nylon-11, pharmaceuticals, and personal care products.[2] Its natural origin from castor oil, a non-edible crop, positions it as a key player in the growing bio-based economy.[2][3] The primary route to undecylenic acid is through the thermal cracking, or pyrolysis, of ricinoleic acid, the main constituent of castor oil.[1][4] This process also yields heptaldehyde, another valuable chemical intermediate.[1][5]

Natural Source: Castor Oil

Castor oil is a vegetable oil derived from the seeds of the Ricinus communis plant. It is unique among vegetable oils due to its high concentration of ricinoleic acid, which can constitute up to 90% of its fatty acid content.[4] This high ricinoleic acid content makes castor oil an ideal and direct feedstock for the production of undecylenic acid.[4]

Extraction via Pyrolysis: A Detailed Examination

The industrial production of undecylenic acid from castor oil is achieved through pyrolysis, a process of thermal decomposition in the absence of oxygen.[1] This can be performed on castor oil directly, or on its derivatives such as ricinoleic acid or the methyl ester of ricinoleic acid.[5] Pyrolysis of the methyl ester is often preferred as it can lead to a more stable reaction and avoids the formation of undesirable byproducts like acrolein that can arise from the glycerol backbone of the castor oil triglycerides.

Chemical Mechanism

The thermal cleavage of ricinoleic acid (or its ester) into undecylenic acid and heptaldehyde is proposed to occur primarily through a McLafferty-type rearrangement, a six-membered ring transition state.[4] A competing free-radical mechanism has also been suggested, particularly at higher temperatures.[4][6]

The diagram below illustrates the proposed McLafferty-type rearrangement mechanism for the pyrolysis of ricinoleic acid.

G cluster_feedstock Feedstock Preparation cluster_pyrolysis Pyrolysis cluster_purification Purification castor_oil Castor Oil hydrolysis Hydrolysis castor_oil->hydrolysis ricinoleic_acid Ricinoleic Acid hydrolysis->ricinoleic_acid esterification Esterification ricinoleic_acid->esterification methyl_ricinoleate Methyl Ricinoleate esterification->methyl_ricinoleate pyrolysis_reactor Pyrolysis Reactor (400-700°C, Reduced Pressure) methyl_ricinoleate->pyrolysis_reactor condensation Condensation pyrolysis_reactor->condensation crude_product Crude Product (Undecylenic Acid, Heptaldehyde, etc.) condensation->crude_product distillation Fractional Distillation crude_product->distillation hydrolysis2 Hydrolysis (if ester) distillation->hydrolysis2 Methyl Undecylenate purified_ua Purified Undecylenic Acid distillation->purified_ua Undecylenic Acid hydrolysis2->purified_ua

References

2-Undecenoic Acid: A Bio-Based Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The increasing demand for sustainable and bio-degradable materials has propelled research into renewable monomers for polymer synthesis. Among these, 2-undecenoic acid, a derivative of castor oil, presents a promising platform for the development of novel polymers with diverse applications, including in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the use of this compound as a bio-based monomer, detailing its properties, polymerization methodologies, and the characteristics of the resulting polymers.

Properties of this compound Monomer

This compound is an unsaturated fatty acid with a double bond at the second carbon position.[1][2] This internal double bond, along with the terminal carboxylic acid group, provides two reactive sites for polymerization and chemical modification.[2] Key physical and chemical properties of this compound are summarized in Table 1.

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol [2]
CAS Number 4189-02-0[2]
Appearance Colorless to light orange to yellow clear liquid[2]
Melting Point 10 - 12 °C[2]
Density 0.910 g/mL[2]
Refractive Index 1.460[2]

Polymerization of this compound

The bifunctional nature of this compound allows for its polymerization through various mechanisms, leading to polymers with tailored properties. While literature specifically detailing the homopolymerization of this compound is limited, extensive research on its isomer, 10-undecenoic acid, provides valuable insights into potential synthetic routes.

Ziegler-Natta Catalysis

Ziegler-Natta catalysis is a prominent method for polymerizing α-olefins, and with modification, it can be applied to functionalized monomers like undecenoic acid. A critical consideration is the protection of the carboxylic acid group, which can poison the catalyst. This is typically achieved by converting the acid to an ester prior to polymerization. The resulting poly(undecenoic acid ester) can then be hydrolyzed to yield the final poly(undecenoic acid).[3] This method is advantageous for synthesizing high molecular weight polymers.[3]

Radical Polymerization

Radical polymerization is another viable route for monomers containing a double bond. While the internal double bond of this compound may exhibit lower reactivity compared to terminal olefins, its incorporation into polymer chains via radical mechanisms is feasible, particularly in copolymerizations.

Polycondensation

The carboxylic acid group of this compound allows it to act as a monomer in polycondensation reactions. For instance, it can be esterified with polyols to form novel polyol esters, which can then undergo polycondensation to create polyesters.[4] This approach offers a versatile platform for producing a wide range of polyester architectures.

Thiol-Ene Chemistry

The double bond in undecenoic acid is highly reactive in thiol-ene "click" reactions. This allows for the synthesis of telechelic diols which can be further reacted with isocyanates to produce multiblock poly(ester urethanes). This method provides excellent control over the polymer structure.

The following diagram illustrates a generalized workflow for the synthesis of polymers from undecenoic acid, highlighting the key preparatory and polymerization steps.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Post-Polymerization Undecenoic_Acid Undecenoic Acid Esterification Esterification Undecenoic_Acid->Esterification Protection of -COOH group Protected_Monomer Protected Monomer (e.g., Ester) Esterification->Protected_Monomer Polymerization_Method Polymerization (e.g., Ziegler-Natta, Radical, Polycondensation) Protected_Monomer->Polymerization_Method Polymer_Ester Poly(undecenoate ester) Polymerization_Method->Polymer_Ester Hydrolysis Hydrolysis Polymer_Ester->Hydrolysis Deprotection Final_Polymer Poly(undecenoic acid) Hydrolysis->Final_Polymer G Start 10-Undecenoic Acid Esterification Esterification with 2,6-dimethylphenol Start->Esterification Polymerization Ziegler-Natta Polymerization in Toluene Esterification->Polymerization Quenching Quenching with Methanol Polymerization->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Filtration_Drying_1 Filtration and Drying Precipitation->Filtration_Drying_1 Hydrolysis Hydrolysis with NaOH in Dioxane/Water Filtration_Drying_1->Hydrolysis Neutralization Neutralization with Acetic Acid Hydrolysis->Neutralization Filtration_Drying_2 Filtration and Drying Neutralization->Filtration_Drying_2 End Poly(10-undecenoic acid) Filtration_Drying_2->End G cluster_0 Monomer Properties cluster_1 Polymer Synthesis cluster_2 Resulting Polymer cluster_3 Application Bio_Monomer This compound (Bio-based) Functionality Bifunctional: -COOH and C=C Bio_Monomer->Functionality Bioactivity Inherent Bioactivity (e.g., Antifungal) Bio_Monomer->Bioactivity Polymerization Polymerization Functionality->Polymerization Application Biomedical Application (e.g., Drug Delivery, Tissue Engineering) Bioactivity->Application Polymer Bio-based Polymer Polymerization->Polymer Polymer_Properties Tunable Properties: - Mechanical - Thermal - Degradation Polymer->Polymer_Properties Polymer_Properties->Application

References

The Role of Undecenoic Acid as a Bifunctional Linker Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Undecenoic acid, an eleven-carbon fatty acid, presents a versatile platform for molecular engineering in the fields of biotechnology and medicine. Its key feature lies in its bifunctional nature, possessing two reactive chemical moieties that enable it to act as a covalent bridge, or "linker," between different molecules or between a molecule and a surface. This guide focuses on the application of undecenoic acid as a bifunctional linker, with a primary emphasis on 10-undecenoic acid (undecylenic acid) due to the extensive availability of research and application data. The principles and protocols discussed herein, however, can often be adapted for other isomers, such as 2-undecenoic acid, with appropriate modifications to the reaction chemistry.

The bifunctionality of 10-undecenoic acid arises from its terminal carboxylic acid (-COOH) group and a terminal carbon-carbon double bond (C=C). The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, such as proteins and peptides, through well-established amide bond formation chemistries. Simultaneously, the terminal alkene is amenable to a variety of addition reactions, including thiol-ene "click" chemistry and hydrosilylation, allowing for attachment to surfaces like gold and silicon, or to other molecules. This dual reactivity makes undecenoic acid an invaluable tool in the development of biosensors, drug delivery systems, and other advanced biomaterials.

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of undecenoic acid as a bifunctional linker.

Data Presentation: Quantitative Analysis of Undecenoic Acid Linker Applications

The following tables summarize key quantitative data from various studies employing undecenoic acid and its derivatives as bifunctional linkers. This data is intended to provide a comparative overview of reaction efficiencies and the performance of devices fabricated using this linker.

Table 1: Synthesis and Modification Yields of Undecenoic Acid-Based Bioconjugates

ProductStarting MaterialsReaction TypeYield (%)Reference
4-(trifluoromethoxy) benzaldehyde O-undec-10-enoyl oximeUndecenoic acid, 4-(trifluoromethoxy) benzaldehyde oximeEsterification85%[1]
2, 4, 6-trimethoxybenzaldehyde O-undec-10-enoyl oximeUndecenoic acid, 2, 4, 6-trimethoxybenzaldehyde oximeEsterification87%[1]
2, 3-dihydroxybenzaldehyde oxime esterUndecenoic acid, 2, 3-dihydroxybenzaldehyde oximeEsterification83%[1]
10-Undecenoic acid from 10-undecenal10-Undecenal, Ir(dFppy)3 catalyst, OxygenPhotocatalytic Oxidation90%[2]
Methyl (11-methyl valinyl-10 hydroxy) undecenoateEpoxy methyl undecenoate, Valine methyl esterEpoxy ring openingNot Specified[3]

Table 2: Performance Metrics of Biosensors Utilizing Undecylenic Acid-Based Linkers

Biosensor TypeAnalyteLinkerSensitivityLimit of Detection (LOD)Reference
Piezoelectric BiosensorNonanalGSGSGS (peptide linker, similar functionality)0.4676 Hz/ppm2 ± 1 ppm[4]
Amperometric Glucose BiosensorGlucosePolyacrylic acid/GOx-CNT34 µA mM⁻¹ cm⁻²10 µM[5]
Electrochemical DNA SensorDNAThiol-modified DNA anchorNot SpecifiedNot Specified[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of undecenoic acid as a bifunctional linker.

Protocol 1: Formation of a Carboxyl-Terminated Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the functionalization of a gold substrate with 11-mercaptoundecanoic acid (MUA), a thiol-containing derivative of undecylenic acid, to create a surface primed for biomolecule attachment.[4]

Materials:

  • Gold-coated substrate (e.g., glass slide, electrode)

  • 11-Mercaptoundecanoic acid (MUA)

  • Absolute ethanol (reagent grade)

  • Deionized (DI) water

  • High-purity nitrogen gas

  • Beakers, petri dishes, and sonicator

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate by sonicating it in absolute ethanol for 15 minutes.[4]

  • Rinse the substrate with copious amounts of DI water.[4]

  • Dry the substrate under a gentle stream of high-purity nitrogen gas.[4]

  • SAM Formation: Prepare a 1 mM solution of MUA in absolute ethanol.[4]

  • Immerse the cleaned and dried gold substrate in the MUA solution in a sealed container to prevent solvent evaporation.[4]

  • Incubate for 18-24 hours at room temperature.[4]

  • Rinsing and Drying: After incubation, remove the substrate from the MUA solution.

  • Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules, followed by a rinse with DI water.[4]

  • Dry the substrate again under a gentle stream of nitrogen gas. The functionalized substrate is now ready for biomolecule immobilization.

Protocol 2: Covalent Immobilization of Antibodies onto a Carboxyl-Terminated Surface

This protocol details the conjugation of antibodies to the carboxyl groups of the undecylenic acid-based SAM using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4]

Materials:

  • Undecylenic acid SAM-functionalized substrate (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Antibody solution (10-100 µg/mL) in Phosphate Buffered Saline (PBS), pH 7.4

  • Blocking Buffer: 1 M Ethanolamine or 1% Bovine Serum Albumin (BSA) in PBS, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Carboxyl Groups: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.[4]

  • Immediately apply the EDC/NHS solution to the carboxyl-terminated surface of the substrate.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS esters.[4]

  • Antibody Immobilization: Thoroughly rinse the substrate with DI water and then with PBS to remove excess EDC and NHS.[4]

  • Immediately apply the antibody solution to the activated surface.[4]

  • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to allow for amide bond formation.[4]

  • Blocking of Unreacted Sites: After antibody incubation, wash the substrate with PBST to remove unbound antibodies.[4]

  • Immerse the substrate in Blocking Buffer for 30-60 minutes at room temperature to deactivate any remaining active NHS-ester groups and to block non-specific binding sites.[4]

  • Final Washing: Wash the substrate thoroughly with PBST and then with DI water. The antibody-functionalized surface is now ready for use.

Protocol 3: Synthesis of 2-Decenoyl Chloride for Acylation Reactions

This protocol describes the synthesis of an acyl chloride from a 2-alkenoic acid, which can then be used to modify amine-containing polymers like chitosan. This procedure, demonstrated for 2-decenoic acid, can be adapted for this compound.[7]

Materials:

  • 2-Decenoic acid (or this compound)

  • Thionyl chloride

  • Sodium hydroxide (NaOH)

  • Three-neck round bottom flask

  • Condenser

  • Ice bath

Procedure:

  • Prepare a 1 M solution of NaOH in a covered beaker on ice.[7]

  • In a three-neck round bottom flask, add thionyl chloride (150 mmol).[7]

  • While gently shaking the flask, add 2-decenoic acid (100 mmol).[7]

  • Connect the flask to a condenser system, seal it, and allow the reaction to proceed for five hours.[7] The resulting 2-decenoyl chloride can be used for subsequent acylation reactions.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the application of undecenoic acid as a bifunctional linker.

G General Workflow for Biomolecule Immobilization cluster_0 Surface Preparation cluster_1 Linker Attachment cluster_2 Biomolecule Conjugation start Start: Substrate (e.g., Gold, Silicon) clean Substrate Cleaning (e.g., Sonication in Ethanol) start->clean activate Surface Activation (e.g., Piranha etch for Si) clean->activate sam Self-Assembled Monolayer (SAM) Formation (10-Undecenoic Acid Derivative) activate->sam edc_nhs Carboxyl Group Activation (EDC/NHS Chemistry) sam->edc_nhs biomolecule Biomolecule Immobilization (e.g., Antibody, Enzyme) edc_nhs->biomolecule blocking Blocking of Non-specific Sites biomolecule->blocking end End: Functionalized Biosensor Surface blocking->end

Caption: Workflow for biomolecule immobilization using a bifunctional linker.

G Fabrication of a Nanoparticle-Based Drug Delivery System cluster_0 Core Formulation cluster_1 Surface Functionalization cluster_2 Nanoparticle Assembly start Start: Nanoparticle Core Material (e.g., Lipid, Polymer) mix1 Mixing of Core Components start->mix1 drug Therapeutic Drug drug->mix1 assembly Self-Assembly of Functionalized Core-Shell Nanoparticle mix1->assembly linker This compound (Bifunctional Linker) conjugate Linker-Ligand Conjugation linker->conjugate targeting_ligand Targeting Ligand (e.g., Antibody, Peptide) targeting_ligand->conjugate conjugate->assembly purification Purification and Characterization assembly->purification end End: Targeted Drug Delivery Nanoparticle purification->end

Caption: Nanoparticle drug delivery system fabrication workflow.

G Signaling Pathway of Undecylenic Acid Induced Apoptosis extracellular_ua Extracellular Undecylenic Acid fatp2 Fatty Acid Transport Protein 2 (FATP2) extracellular_ua->fatp2 Transport intracellular_ua Intracellular Undecylenic Acid fatp2->intracellular_ua mitochondria Mitochondria intracellular_ua->mitochondria Disrupts Membrane Potential cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_cascade Caspase Cascade Activation (Caspase-3, Caspase-7) cytochrome_c->caspase_cascade apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis

Caption: Simplified signaling pathway of undecylenic acid-induced apoptosis.

References

Unraveling the Antifungal Action of 2-Undecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, also known as undecylenic acid, is a monounsaturated fatty acid with well-documented antifungal properties. It has been utilized as a topical antifungal agent for conditions such as athlete's foot and ringworm.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antifungal activity of this compound, offering valuable insights for researchers and professionals involved in the development of novel antifungal therapeutics. We will delve into its effects on fungal cell structure and function, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Antifungal Mechanisms of Action

The antifungal efficacy of this compound stems from a multi-pronged attack on fungal cells, primarily targeting cellular integrity and key virulence factors. The principal mechanisms include:

  • Disruption of the Fungal Cell Membrane: The lipophilic nature of this compound allows it to intercalate into the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components.[1] This disruption of the primary protective barrier of the fungal cell is a critical aspect of its fungicidal activity.

  • Inhibition of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. This compound has been shown to interfere with the ergosterol biosynthesis pathway, compromising membrane fluidity and integrity.

  • Inhibition of Morphogenesis: A key virulence factor for pathogenic fungi like Candida albicans is the ability to transition from a yeast-like form to a more invasive hyphal form. This compound effectively inhibits this morphological switch.[2]

  • Inhibition of Biofilm Formation: Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which confers resistance to antifungal agents and the host immune system. This compound has demonstrated the ability to prevent the formation of these resilient structures.[2]

Quantitative Antifungal Activity

The in vitro antifungal activity of this compound has been quantified against a range of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal SpeciesStrainMIC (µg/mL)MIC (µM)
Candida albicansATCC 90028>128>695
Candida glabrataATCC 90030>128>695
Candida kruseiATCC 6258>128>695
Candida parapsilosisATCC 22019>128>695
Candida tropicalisATCC 750>128>695
Aspergillus fumigatusATCC 204305>128>695
Aspergillus flavusATCC 204304>128>695
Aspergillus nigerATCC 16404>128>695
Trichophyton mentagrophytesATCC 95331686.8
Trichophyton rubrumATCC 28188843.4

Data sourced from a comparative study of acetylenic acids and undecylenic acid.[3]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to investigate the antifungal mechanism of this compound.

Assessment of Fungal Cell Membrane Permeability

This protocol describes the use of fluorescent dyes, such as Propidium Iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes.

a) Propidium Iodide (PI) Uptake Assay

  • Fungal Culture Preparation: Grow the desired fungal species to the mid-logarithmic phase in an appropriate liquid medium.

  • Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Wash the pellet twice with a sterile buffer (e.g., Phosphate-Buffered Saline - PBS).

  • Treatment with this compound: Resuspend the fungal cells in the buffer to a defined concentration. Add varying concentrations of this compound to the cell suspensions and incubate for a specified time. Include an untreated control.

  • Staining: Add Propidium Iodide to each sample at a final concentration of 2.5 µg/mL.

  • Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

  • Analysis: Analyze the samples using flow cytometry or fluorescence microscopy. PI fluoresces red upon binding to DNA, and an increase in the red fluorescent signal indicates an increase in membrane permeability.

b) SYTOX Green Uptake Assay

  • Fungal Culture and Treatment: Follow steps 1-3 as described for the PI uptake assay.

  • Staining: Add SYTOX Green to each sample at a final concentration of 0.2-1 µM.

  • Incubation: Incubate the samples in the dark at room temperature for 30 minutes.

  • Analysis: Measure the fluorescence intensity using a fluorometer or visualize the cells with a fluorescence microscope. SYTOX Green exhibits a significant increase in fluorescence upon binding to nucleic acids within compromised cells.

Quantification of Ergosterol Synthesis Inhibition

This protocol outlines a method for extracting and quantifying total cellular ergosterol.

  • Fungal Culture and Treatment: Grow the fungal culture in the presence of sub-lethal concentrations of this compound for a defined period. Include an untreated control.

  • Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water. Determine the dry weight of a portion of the cells.

  • Saponification: To the remaining cell pellet, add a solution of 25% alcoholic potassium hydroxide (w/v). Incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane. Vortex vigorously and allow the layers to separate.

  • Sample Preparation for Analysis: Carefully collect the upper n-heptane layer containing the ergosterol and evaporate it to dryness under a stream of nitrogen. Re-dissolve the dried extract in methanol.

  • Quantification:

    • Spectrophotometric Method: Scan the absorbance of the methanol extract from 240 nm to 300 nm. The presence of ergosterol will result in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths.

    • High-Performance Liquid Chromatography (HPLC) Method: For more precise quantification, inject the methanol extract into an HPLC system equipped with a C18 column and a UV detector set at 282 nm. Compare the peak area of the sample to a standard curve generated with pure ergosterol.

Evaluation of Fungal Biofilm Inhibition

This section describes two common methods for quantifying the effect of this compound on biofilm formation.

a) Crystal Violet (CV) Staining Assay (Total Biomass Quantification)

  • Biofilm Formation: In a 96-well microtiter plate, add a standardized fungal cell suspension to each well containing growth medium with varying concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully aspirate the medium and wash the wells gently with PBS to remove non-adherent (planktonic) cells.

  • Fixation: Fix the biofilms by adding methanol to each well for 15 minutes.

  • Staining: Remove the methanol and add a 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Add 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates an inhibition of biofilm formation.

b) XTT Reduction Assay (Metabolic Activity Quantification)

  • Biofilm Formation and Washing: Follow steps 1-3 as described for the CV assay.

  • XTT Labeling: Prepare a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione. Add this solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. Metabolically active cells within the biofilm will reduce the XTT tetrazolium salt to a formazan product.

  • Quantification: Measure the absorbance of the formazan product at 492 nm using a microplate reader. A lower absorbance in the treated wells compared to the control indicates a reduction in the metabolic activity of the biofilm.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Antifungal_Mechanism_of_2_Undecenoic_Acid cluster_membrane Cell Membrane Disruption cluster_ergosterol Ergosterol Synthesis Inhibition cluster_morphogenesis Morphogenesis & Biofilm Inhibition 2_Undecenoic_Acid 2_Undecenoic_Acid Fungal_Cell_Membrane Fungal_Cell_Membrane 2_Undecenoic_Acid->Fungal_Cell_Membrane Intercalates Ergosterol_Pathway Ergosterol_Pathway 2_Undecenoic_Acid->Ergosterol_Pathway Inhibits Gene_Expression Gene_Expression 2_Undecenoic_Acid->Gene_Expression Downregulates Increased_Permeability Increased_Permeability Fungal_Cell_Membrane->Increased_Permeability Leads to Leakage_of_Components Leakage_of_Components Increased_Permeability->Leakage_of_Components Cell_Death Cell_Death Leakage_of_Components->Cell_Death Compromised_Membrane Compromised_Membrane Ergosterol_Pathway->Compromised_Membrane Results in Compromised_Membrane->Cell_Death HWP1 HWP1 Gene_Expression->HWP1 SAPs_PLBs_LIBs SAPs, PLBs, LIBs Gene_Expression->SAPs_PLBs_LIBs Hyphal_Formation Hyphal_Formation HWP1->Hyphal_Formation Inhibition of Biofilm_Formation Biofilm_Formation SAPs_PLBs_LIBs->Biofilm_Formation Inhibition of Reduced_Virulence Reduced_Virulence Hyphal_Formation->Reduced_Virulence Biofilm_Formation->Reduced_Virulence

Caption: Overview of the antifungal mechanisms of this compound.

Membrane_Permeability_Workflow start Start: Fungal Culture harvest Harvest & Wash Cells start->harvest treatment Treat with this compound harvest->treatment stain Add Fluorescent Dye (PI or SYTOX Green) treatment->stain incubate Incubate in Dark stain->incubate analyze Analyze via Flow Cytometry or Fluorescence Microscopy incubate->analyze end End: Assess Permeability analyze->end

Caption: Experimental workflow for assessing cell membrane permeability.

Ergosterol_Inhibition_Workflow start Start: Fungal Culture with This compound harvest Harvest & Weigh Cells start->harvest saponify Saponify with Alcoholic KOH harvest->saponify extract Extract Sterols with n-Heptane saponify->extract prepare Dry & Re-dissolve in Methanol extract->prepare quantify Quantify Ergosterol (Spectrophotometry or HPLC) prepare->quantify end End: Determine Inhibition quantify->end

Caption: Experimental workflow for ergosterol synthesis inhibition assay.

Biofilm_Inhibition_Workflow start Start: Inoculate Fungi with This compound in 96-well Plate incubate Incubate for 24-48h to Form Biofilm start->incubate wash Wash to Remove Planktonic Cells incubate->wash quantification Quantification Method? wash->quantification cv_stain Crystal Violet Staining (Total Biomass) quantification->cv_stain CV xtt_assay XTT Reduction Assay (Metabolic Activity) quantification->xtt_assay XTT read_cv Measure Absorbance at 570 nm cv_stain->read_cv read_xtt Measure Absorbance at 492 nm xtt_assay->read_xtt end End: Determine Biofilm Inhibition read_cv->end read_xtt->end

Caption: Experimental workflow for biofilm inhibition assays.

Conclusion

This compound employs a multifaceted mechanism to exert its antifungal effects, primarily by disrupting the fungal cell membrane, inhibiting ergosterol synthesis, and interfering with key virulence factors like morphogenesis and biofilm formation.[1][2] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its potential and for drug development professionals to consider its application in novel antifungal therapies. The visualization of the underlying pathways and experimental workflows aims to enhance the understanding and facilitate the design of future studies in this critical area of medical mycology.

References

Preliminary Investigation into 2-Undecenoic Acid Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecenoic acid, a monounsaturated fatty acid, has long been recognized for its potent antifungal properties. Emerging research, however, suggests its biological activities extend beyond fungal cell membrane disruption, implicating it in the modulation of complex signaling pathways in both mammalian and bacterial systems. This technical guide provides a preliminary investigation into two such pathways: a putative anti-inflammatory signaling cascade in mammalian cells mediated by the G protein-coupled receptor 84 (GPR84), and the inhibition of the LasI/LasR quorum sensing system in the opportunistic pathogen Pseudomonas aeruginosa. This document summarizes the current, albeit limited, quantitative data, details relevant experimental protocols for further investigation, and presents visual diagrams of the proposed signaling mechanisms to guide future research and drug development efforts.

Putative Anti-Inflammatory Signaling via GPR84

While direct evidence for the interaction of this compound with mammalian receptors is still emerging, its saturated counterpart, undecanoic acid, has been identified as an agonist for G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is a receptor for medium-chain fatty acids (MCFAs) and is predominantly expressed in immune cells such as macrophages and neutrophils.[3] Its activation is linked to pro-inflammatory responses, including cytokine production and chemotaxis.[2][4][5] Given the structural similarity, it is hypothesized that this compound may also act as a ligand for GPR84, potentially modulating inflammatory responses.

Quantitative Data for GPR84 Agonists

To date, no specific EC50 value for this compound on GPR84 has been published. However, the potencies of other related MCFAs have been determined, providing a basis for estimating the potential activity of this compound.

AgonistReceptorAssay TypeEC50 (µM)Reference
Decanoic acid (C10)Human GPR84--[1]
Undecanoic acid (C11)Human GPR84--[1]
2-hydroxy lauric acidHuman GPR84[³⁵S]GTPγS binding9.9[2]
3-hydroxy lauric acidHuman GPR84[³⁵S]GTPγS binding13[2]
2-hydroxy capric acidHuman GPR84[³⁵S]GTPγS binding31[2]
3-hydroxy capric acidHuman GPR84[³⁵S]GTPγS binding230[2]
Experimental Protocols for Investigating GPR84 Activation

To validate the hypothesis that this compound is a GPR84 agonist, the following experimental protocols can be employed.

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation. Activation of the Gi/o-coupled GPR84 by an agonist will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gαi/o subunit.

Materials:

  • HEK293 cells stably expressing human GPR84

  • Cell membrane preparation buffer (e.g., Tris-HCl, MgCl₂, EDTA)

  • Assay buffer (e.g., HEPES, NaCl, MgCl₂, saponin)

  • [³⁵S]GTPγS (radioligand)

  • GDP

  • This compound (test compound)

  • Known GPR84 agonist (positive control, e.g., decanoic acid)

  • Scintillation counter and plates

Protocol:

  • Prepare cell membranes from HEK293-GPR84 cells.

  • In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound or control compounds.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the data as specific binding versus log concentration of the ligand to determine the EC50 value.

GPR84 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR84

  • Forskolin (to stimulate cAMP production)

  • This compound (test compound)

  • Known GPR84 agonist (positive control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Seed the GPR84-expressing cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with varying concentrations of this compound or control compounds for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of the ligand to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Visualization of the Putative GPR84 Signaling Pathway

GPR84_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Undecenoic_Acid This compound GPR84 GPR84 2_Undecenoic_Acid->GPR84 Putative Agonist Gi Gαi/o GPR84->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gi->AC Inhibition Gbg Gβγ Gi->Gbg MAPK MAPK Pathway (e.g., ERK1/2) Gbg->MAPK Inflammatory_Response Modulation of Inflammatory Response cAMP->Inflammatory_Response MAPK->Inflammatory_Response

Caption: Putative GPR84 signaling cascade initiated by this compound.

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. In Pseudomonas aeruginosa, a pathogen of significant clinical concern, the LasI/LasR system is a key regulator of virulence factor production and biofilm formation.[6] Recent studies have identified 10-undecenoic acid as an inhibitor of this critical QS pathway.[7]

Quantitative Data for Quorum Sensing Inhibition
CompoundTarget SystemOrganismInhibitionConcentrationReference
10-Undecenoic acidLasI/LasRPseudomonas aeruginosa10-54%15.625-250 µg/mL-

Note: A specific IC50 value for the inhibition of the LasR system by undecenoic acid is not yet available in the literature.

Experimental Protocol for Quantifying LasR Inhibition

The inhibitory effect of this compound on the LasR QS system can be quantified using a reporter strain assay. This protocol utilizes a P. aeruginosa strain engineered to express a reporter gene (e.g., gfp or lacZ) under the control of a LasR-dependent promoter.

Materials:

  • P. aeruginosa LasR reporter strain (e.g., PAO1-lasB-gfp)

  • Luria-Bertani (LB) broth and agar

  • This compound (test compound)

  • N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL; the native autoinducer for LasR)

  • Solvent for undecenoic acid (e.g., DMSO)

  • 96-well microtiter plates

  • Plate reader for measuring fluorescence or β-galactosidase activity

Protocol:

  • Grow an overnight culture of the P. aeruginosa LasR reporter strain in LB broth.

  • Dilute the overnight culture to a starting OD₆₀₀ of ~0.02 in fresh LB broth.

  • In a 96-well plate, add the diluted bacterial culture, a fixed concentration of 3-oxo-C12-HSL to induce the reporter, and varying concentrations of this compound. Include appropriate solvent controls.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).

  • Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

  • Measure the reporter signal (e.g., fluorescence at Ex/Em 485/520 nm for GFP).

  • Normalize the reporter signal to the bacterial growth (e.g., Fluorescence/OD₆₀₀).

  • Calculate the percentage of inhibition relative to the control (3-oxo-C12-HSL without this compound).

  • Plot the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.

Visualization of the LasI/LasR Quorum Sensing Pathway and Inhibition

Quorum_Sensing_Inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI Synthase Autoinducer 3-oxo-C12-HSL (Autoinducer) LasI->Autoinducer Synthesis LasR LasR Receptor Autoinducer->LasR Binding LasR_complex LasR-Autoinducer Complex LasR->LasR_complex DNA lasB promoter LasR_complex->DNA Activation Virulence Virulence Factor Expression & Biofilm Formation DNA->Virulence Transcription 2_Undecenoic_Acid_QS This compound 2_Undecenoic_Acid_QS->LasR Inhibition of autoinducer binding

Caption: Inhibition of the P. aeruginosa LasI/LasR quorum sensing system by this compound.

Conclusion and Future Directions

The preliminary investigation into the signaling pathways of this compound reveals intriguing possibilities for its application beyond its established antifungal use. The putative interaction with the GPR84 receptor suggests a potential role in modulating inflammatory processes in mammals, a hypothesis that warrants direct experimental validation. The confirmed inhibition of the Pseudomonas aeruginosa LasI/LasR quorum sensing system positions this compound as a candidate for the development of anti-virulence therapies.

Future research should prioritize the definitive characterization of this compound's activity at the GPR84 receptor, including the determination of its binding affinity and functional potency (EC50/IC50). Elucidating the downstream signaling consequences of this interaction in relevant immune cell types will be crucial. For its quorum sensing inhibitory properties, a more detailed mechanistic understanding of how it antagonizes the LasR receptor is needed, alongside the determination of a precise IC50 value. Further studies should also explore the efficacy of this compound in more complex in vitro and in vivo models of infection and inflammation. This continued investigation will be instrumental in unlocking the full therapeutic potential of this versatile fatty acid.

References

Harnessing Undecenoic Acid for Pheromone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Utilization of Undecenoic Acid as a Versatile Precursor in the Synthesis of Insect Pheromones.

While the direct use of 2-undecenoic acid as a starting material for pheromone synthesis is not extensively documented in readily available literature, its isomer, 10-undecenoic acid, stands out as a highly versatile and economically viable precursor.[1][2] Derived from castor oil, the terminal bifunctionality of 10-undecenoic acid allows for a wide range of synthetic manipulations, making it an ideal starting point for the divergent synthesis of various long-chain olefinic insect pheromones.[1][2] This guide will focus on the synthetic strategies and experimental protocols for producing key insect pheromones from 10-undecenoic acid, providing a comprehensive resource for researchers in chemical ecology and pest management.

The following sections detail a divergent synthetic strategy for producing pheromones for several agricultural pests, including the cotton bollworm (Heliothis armigera) and various orchard pests like the peach tree borer and cherry tree borer (Synanthedon species).[1][2] The methodologies employed are stereoselective and utilize simple, practical reaction protocols.[1][2]

Synthetic Pathways Overview

A divergent approach starting from 10-undecenoic acid can yield multiple pheromones. The initial step involves the reduction of the carboxylic acid to an alcohol, which is then protected. The terminal double bond is subsequently converted to an aldehyde through hydroboration-oxidation. This key aldehyde intermediate serves as a branching point for the synthesis of various pheromones through Wittig reactions, Horner-Wadsworth-Emmons reactions, and other chain-elongation and functional group manipulation techniques.[1][2]

Pheromone_Synthesis_Overview node_10_undecenoic_acid 10-Undecenoic Acid node_aldehyde_7 Aldehyde Intermediate (7) node_10_undecenoic_acid->node_aldehyde_7 LAH Reduction, THP Protection, Hydroboration-Oxidation node_pheromone_1 (11Z)-Hexadecenal (1) (Cotton Bollworm) node_aldehyde_7->node_pheromone_1 cis-selective Wittig, Deprotection, Oxidation node_ester_10 (2E)-C18 Ester (10) node_aldehyde_7->node_ester_10 Wittig-Horner Reaction node_acid_13 (3E)-Acid (13) node_aldehyde_7->node_acid_13 Modified Doebner Condensation node_pheromone_4 (2E,13Z)-Octadecadien-1-yl Acetate (4) (Orchard Pest) node_ester_10->node_pheromone_4 Chemoselective Reduction, Acetylation node_ester_11 (3Z)-Ester (11) node_ester_10->node_ester_11 Base Catalyzed Deconjugation node_pheromone_2 (3Z,13Z)-Octadecadienyl Acetate (2) (Orchard Pest) node_ester_11->node_pheromone_2 LAH Reduction, Acetylation node_pheromone_3 (3E,13Z)-Octadecadien-1-yl Acetate (3) (Orchard Pest) node_acid_13->node_pheromone_3 LAH Reduction, Acetylation

Caption: Divergent synthesis pathways from 10-undecenoic acid.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of key intermediates and final pheromone products, adapted from the work of Yadav et al.[1]

Synthesis of Aldehyde Intermediate (7)

The initial precursor, 10-undecenoic acid (5), is converted to the key aldehyde (7) in a three-step process.

Aldehyde_Synthesis_Workflow start 10-Undecenoic Acid (5) step1 LAH Reduction in Ether start->step1 intermediate1 10-Undecen-1-ol step1->intermediate1 step2 Tetrahydropyranylation (THP Protection) intermediate1->step2 intermediate2 Protected Alcohol (6) step2->intermediate2 step3 Hydroboration-Oxidation intermediate2->step3 end_product Aldehyde Intermediate (7) step3->end_product

Caption: Workflow for the synthesis of the key aldehyde intermediate.

Protocol:

  • Reduction of 10-Undecenoic Acid (5): The acid is reduced using lithium aluminum hydride (LAH) in diethyl ether to yield 10-undecen-1-ol.

  • Protection of the Alcohol: The resulting alcohol is protected with a tetrahydropyranyl (THP) group to give compound 6 .

  • Hydroboration-Oxidation: Compound 6 undergoes hydroboration-oxidation to furnish the key aldehyde intermediate 7 .[1]

Synthesis of (11Z)-Hexadecenal (1)

Protocol:

  • Wittig Reaction: The aldehyde 7 is subjected to a Z-selective Wittig olefination with n-pentylidenetriphenylphosphorane.

  • Deprotection: The THP protecting group is removed from the resulting alkene.

  • Oxidation: The alcohol is oxidized with pyridinium chlorochromate (PCC) to yield the final pheromone, (11Z)-hexadecenal (1 ).[1]

Synthesis of (3Z,13Z)-Octadecadienyl Acetate (2)

Protocol:

  • Wittig-Horner Reaction: The aldehyde intermediate from the synthesis of pheromone 1 (before the final oxidation step) is reacted with a hindered phosphonoacetate 9 to produce the (2E)-C18 ester 10 .

  • Isomerization: The ester 10 undergoes base-catalyzed deconjugation using potassium hexamethyldisilazide to exclusively afford the (3Z)-ester 11 .

  • Reduction: The ester 11 is reduced with LAH to furnish the corresponding alcohol 12 .

  • Acetylation: The alcohol 12 is acetylated with acetic anhydride and pyridine to yield the final pheromone 2 .[1]

Synthesis of (3E,13Z)-Octadecadien-1-yl Acetate (3)

Protocol:

  • Doebner Condensation: The aldehyde intermediate from the synthesis of pheromone 1 is subjected to a modified Doebner condensation with malonic acid to give the (3E)-acid 13 in excellent yield.

  • Reduction: The acid 13 is reduced with LAH to the corresponding alcohol.

  • Acetylation: The resulting alcohol is acetylated to provide the pheromone 3 .[1]

Synthesis of (2E,13Z)-Octadeadien-1-yl Acetate (4)

Protocol:

  • Chemoselective Reduction: The (2E)-C18 ester 10 (an intermediate in the synthesis of pheromone 2 ) is chemoselectively reduced at the ester functionality using AlH3 to yield the alcohol 15 .

  • Acetylation: The alcohol 15 is then acetylated to afford the final pheromone 4 .[1]

Quantitative Data Summary

The yields and key analytical data for the synthesized pheromones and their precursors are summarized below.

Compound No.Compound NameStarting Material(s)Key ReagentsYield (%)Boiling Point (°C/mm Hg)
8 (11Z)-Hexadecen-1-olAldehyde 7 , n-pentylidenetriphenylphosphoranen-BuLi, HMPA, PCC70100-102/0.1
12 (3Z,13Z)-Octadecadien-1-olEster 11 LAH80138-140/0.1
2 (3Z,13Z)-Octadecadienyl acetateAlcohol 12 Acetic anhydride, pyridine81-
13 (3E,13Z)-Octadecadienoic acidAldehyde from pheromone 1 synthesis, Malonic acidPyridine, Piperidine78-
14 (3E,13Z)-Octadecadien-1-olAcid 13 LAH78140-144/0.1
3 (3E,13Z)-Octadecadien-1-yl acetateAlcohol 14 Acetic anhydride, pyridine81-
15 (2E,13Z)-Octadecadien-1-olEster 10 AlH378122-124/0.1
4 (2E,13Z)-Octadecadien-1-yl acetateAlcohol 15 Acetic anhydride, pyridine81-

Table adapted from Yadav, J. S., et al. (1997).[1]

Conclusion

10-Undecenoic acid serves as an excellent and cost-effective starting material for the divergent synthesis of several economically important insect pheromones.[1][2] The synthetic routes are efficient, stereoselective, and rely on well-established organic chemistry reactions, making them suitable for practical, large-scale production.[1][2] The methodologies outlined in this guide provide a solid foundation for researchers and professionals engaged in the development of sustainable pest management strategies. Further exploration into other derivatives of undecenoic acid could potentially unlock pathways to an even broader range of semiochemicals.

References

2-Undecenoic Acid: A Technical Guide to its Function as an Alpha,Beta-Unsaturated Carboxylic Acid in Antifungal and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecenoic acid, a monounsaturated fatty acid, is a versatile molecule with well-documented efficacy as an antifungal agent and emerging potential as an anticancer therapeutic. Its activity is intrinsically linked to its chemical structure as an alpha,beta-unsaturated carboxylic acid. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the antifungal and anticancer properties of this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for research and development applications.

Introduction

This compound is an eleven-carbon unsaturated fatty acid characterized by a double bond between the second and third carbon atoms (the alpha and beta positions) relative to the carboxylic acid group.[1] This alpha,beta-unsaturation is a key structural feature that confers its biological activity.[2] While its most established application is in topical antifungal treatments, recent research has unveiled its capacity to induce programmed cell death (apoptosis) in various cancer cell lines. This guide will explore the multifaceted functions of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Antifungal Activity of this compound

The primary therapeutic application of this compound is in the treatment of superficial fungal infections, particularly those caused by dermatophytes and the yeast Candida albicans.[1][3] Its antifungal effects are multifaceted, primarily targeting the integrity and function of the fungal cell.

Mechanism of Action

The antifungal activity of this compound is not attributed to a single mode of action but rather a combination of effects that compromise fungal viability:

  • Disruption of Fungal Cell Membrane: The lipophilic nature of this compound allows it to intercalate into the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components.[2] This disruption of the membrane's structural integrity is a primary fungicidal effect.

  • Inhibition of Morphogenesis: In Candida albicans, a key virulence factor is its ability to transition from a yeast to a hyphal form.[4] this compound has been shown to inhibit this morphological switch, thereby reducing the pathogenicity of the fungus.[5] This is achieved, in part, by the downregulation of genes essential for hyphal formation, such as HWP1.[3][6]

  • Interference with Fungal Biofilm Formation: Biofilms are structured communities of fungal cells that exhibit increased resistance to antifungal agents. This compound effectively inhibits the formation of C. albicans biofilms, with optimal concentrations being above 3 mM.[6]

  • Enzyme Inhibition: It is suggested that this compound may inhibit key enzymes involved in fungal fatty acid synthesis, such as enoyl-coenzyme A reductase, which is crucial for maintaining the integrity of the cell membrane.[1] It may also interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane.[2]

Quantitative Antifungal Data

The antifungal potency of this compound has been quantified against various fungal species using metrics such as the Minimum Inhibitory Concentration (MIC).

Fungal SpeciesStrainMethodKey Findings
Candida albicansSC5314Broth MicrodilutionInhibits biofilm formation >3 mM; Abolishes yeast-to-hyphae transition >4 mM.[6][7]
Candida albicansATCC 90028Agar-based AssayMIC50 <0.0125%; MIC90 <0.0125% (for 10^6 cells/mL).[7]
Aspergillus fumigatusATCC 204305Broth MicrodilutionMIC: >168.9 µM.[7]
Trichophyton mentagrophytesATCC 28185Broth MicrodilutionMIC: >168.9 µM.[7]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate, such as Candida albicans.

Materials:

  • This compound

  • RPMI 1640 medium, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Sterile saline

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[7]

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well microtiter plate to achieve a range of final concentrations.[7]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted this compound with the prepared fungal suspension.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.[7]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.[7] This can be assessed visually or by reading the absorbance at a specific wavelength using a microplate reader.

Signaling Pathway: Antifungal Mechanism of this compound

Antifungal_Mechanism This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Intercalates Ergosterol Ergosterol Synthesis This compound->Ergosterol Inhibits FattyAcid Fatty Acid Synthesis (e.g., enoyl-CoA reductase) This compound->FattyAcid Inhibits Morphogenesis Yeast-to-Hyphae Transition (downregulates HWP1) This compound->Morphogenesis Inhibits Biofilm Biofilm Formation This compound->Biofilm Inhibits Permeability Increased Permeability & Leakage of Intracellular Components Membrane->Permeability Ergosterol->Membrane Component of FattyAcid->Membrane Component of Viability Decreased Fungal Viability Morphogenesis->Viability Reduces Virulence Biofilm->Viability Reduces Resistance Permeability->Viability

Caption: Antifungal mechanism of this compound.

Anticancer Activity of this compound

Recent studies have highlighted the pro-apoptotic effects of this compound on various human cancer cell lines, suggesting its potential as a novel anticancer agent.

Mechanism of Action

The anticancer activity of this compound is primarily mediated through the induction of apoptosis, a form of programmed cell death.

  • FATP2-Mediated Uptake: The entry of this compound into cancer cells is facilitated by Fatty Acid Transport Protein 2 (FATP2).

  • Induction of Apoptosis: Once inside the cell, this compound triggers a cascade of events leading to apoptosis. This process is characterized by:

    • Caspase-Dependent Pathway: The apoptotic cell death is dependent on the activation of caspases, a family of proteases that execute the apoptotic program.[1]

    • Reduction in Mitochondrial Membrane Potential: this compound causes a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[1] This is often associated with the release of pro-apoptotic factors from the mitochondria.

    • Involvement of Bcl-2 Family Proteins: While not fully elucidated for this compound specifically, fatty acid-induced apoptosis typically involves the modulation of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic members like Bax are activated, while anti-apoptotic members like Bcl-2 are inhibited.

Quantitative Anticancer Data

The cytotoxic effects of this compound on various cancer cell lines have been determined, with IC50 values providing a measure of its potency.

Cell LineCell TypeIC50 (mM)
HeLaCervical Cancer0.9862
A549Lung Cancer0.3751
JurkatT-cell Leukemia0.5782
U937Histiocytic Lymphoma0.2893

(Data sourced from MedchemExpress)

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve the this compound).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be calculated from the dose-response curve.

Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells

Anticancer_Mechanism cluster_cell Cancer Cell FATP2 FATP2 UA_in Intracellular This compound FATP2->UA_in Mito Mitochondrion UA_in->Mito Triggers Stress Bax Bax (Pro-apoptotic) Mito->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Inhibits CytoC Cytochrome c Mito->CytoC Release Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization Casp9 Caspase-9 CytoC->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis UA_out This compound (extracellular) UA_out->FATP2 Uptake

Caption: this compound-induced apoptosis in cancer cells.

Conclusion

This compound, as an alpha,beta-unsaturated carboxylic acid, demonstrates significant biological activity as both an antifungal and a pro-apoptotic agent. Its mechanisms of action, while distinct in fungal and mammalian cells, underscore the importance of its chemical structure in mediating its therapeutic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this versatile fatty acid. Future research should focus on elucidating the finer details of its signaling pathways and evaluating its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Synthesis and purification methods for high-purity 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and purification of high-purity 2-Undecenoic acid, a valuable unsaturated fatty acid intermediate in the pharmaceutical and specialty chemical industries. The following protocols are designed to yield a product of high purity, suitable for demanding research and development applications.

Synthesis of this compound via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a reliable method for the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde, in this case, nonanal, with malonic acid, catalyzed by a weak base such as piperidine in a pyridine solvent. The reaction proceeds with subsequent decarboxylation to yield the desired this compound.[1][2][3][4]

Experimental Protocol: Knoevenagel-Doebner Synthesis

Materials:

  • Nonanal (C9H18O)

  • Malonic acid (CH2(COOH)2)

  • Pyridine (C5H5N), anhydrous

  • Piperidine (C5H11N)

  • Hydrochloric acid (HCl), 6M

  • Ethyl acetate (C4H8O2)

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (1.2 equivalents) and anhydrous pyridine.

  • Stir the mixture until the malonic acid is completely dissolved.

  • To this solution, add nonanal (1.0 equivalent) portion-wise.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture by slowly adding 6M hydrochloric acid until the pH is acidic, which will cause the product to precipitate.[5]

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

Quantitative Data Summary: Synthesis

ParameterValue/RangeReference
Reactant Ratio (Nonanal:Malonic Acid)1 : 1.2[5]
CatalystPiperidine[4]
SolventPyridine[4]
Reaction TemperatureReflux[5]
Reaction Time2 - 4 hours[5]
Typical Yield70 - 85%General Knoevenagel-Doebner yields[6]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_solvent Solvent cluster_reaction Reaction cluster_workup Work-up cluster_product Product Nonanal Nonanal Reaction_Mixture Combine & Reflux Nonanal->Reaction_Mixture Malonic_Acid Malonic_Acid Malonic_Acid->Reaction_Mixture Piperidine Piperidine Piperidine->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture Acidification Acidify with HCl Reaction_Mixture->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry with Na2SO4 Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product

Caption: Knoevenagel-Doebner synthesis of this compound.

Purification of High-Purity this compound

To achieve high purity, the crude this compound can be purified by vacuum distillation followed by recrystallization.

Purification Method 1: Vacuum Fractional Distillation

Vacuum distillation is effective for purifying heat-sensitive compounds like unsaturated fatty acids by lowering their boiling point, thus preventing thermal degradation.[7][8][9]

Experimental Protocol: Vacuum Fractional Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (fractionating column, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle with stirrer

  • Cold trap

Procedure:

  • Set up the vacuum fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Gradually apply vacuum to the system, ensuring it is stable before heating. A cold trap should be used to protect the vacuum pump.

  • Begin heating the distillation flask gently with continuous stirring.

  • Collect the fractions at the appropriate boiling point under the applied vacuum. The forerun, containing more volatile impurities, should be discarded.

  • The main fraction containing the purified this compound is collected.

  • Stop heating and allow the system to cool to room temperature before releasing the vacuum.

Quantitative Data Summary: Vacuum Distillation

ParameterValue/RangeReference
Vacuum Pressure2 - 10 mbar[8]
Distillation Temperature150 - 200 °C (preheating)[8]
Expected Purity> 95%[10]
Typical Yield80 - 90%Estimated
Purification Method 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. A mixed-solvent system of ethanol and water can be effective for this compound.[1][2][11][12]

Experimental Protocol: Recrystallization from Ethanol/Water

Materials:

  • Distilled this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the distilled this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[1]

  • Heat the solution gently on a hot plate to ensure complete dissolution.

  • While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.[1]

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary: Recrystallization

ParameterValue/RangeReference
Solvent SystemEthanol/Water[1]
Expected Purity> 99%Estimated
Typical Yield85 - 95%Estimated

Purification and Analysis Workflow

Purification_Workflow cluster_input Input cluster_distillation Purification Step 1 cluster_recrystallization Purification Step 2 cluster_analysis Purity Analysis cluster_output Output Crude_Product Crude this compound Distillation Vacuum Fractional Distillation Crude_Product->Distillation Recrystallization Recrystallization (Ethanol/Water) Distillation->Recrystallization HPLC HPLC Analysis Recrystallization->HPLC GCMS GC-MS Analysis Recrystallization->GCMS Pure_Product High-Purity this compound HPLC->Pure_Product GCMS->Pure_Product

Caption: Purification and analysis workflow for this compound.

Purity Analysis

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis Protocol

Instrumentation and Conditions:

  • Column: Ascentis Express C18, 10 cm x 2.1 mm, 2.7 µm particles.

  • Mobile Phase: A gradient of A (95:5 water:acetonitrile with 0.1% phosphoric acid) and B (5:95 water:acetonitrile with 0.1% phosphoric acid). A common starting condition is 40:60 A:B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 200 nm.

  • Injection Volume: 1 µL.

Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase to a concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm PTFE filter before injection.

GC-MS Analysis Protocol

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is often recommended to improve peak shape and resolution.[13][14][15]

Derivatization (Methylation with BF3-Methanol):

  • To a dried sample of this compound, add 2 mL of 12-14% Boron Trifluoride in methanol.[13]

  • Seal the vial and heat at 60-80°C for 1 hour.[13]

  • Cool, then add 1 mL of water and 2 mL of hexane.

  • Vortex to extract the methyl ester into the hexane layer.

  • Analyze the hexane layer by GC-MS.[13]

Instrumentation and Conditions:

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, and hold for 5 min.[13]

  • Injector Temperature: 250 °C.

  • MS Detector: Scan mode (e.g., m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.[13]

By following these synthesis and purification protocols, researchers can obtain high-purity this compound suitable for a wide range of applications in drug development and scientific research.

References

Application Note: Quantitative Analysis of 2-Undecenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the quantitative analysis of 2-Undecenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent properties of free fatty acids, such as low volatility and high polarity, a direct GC-MS analysis can result in poor chromatographic peak shape and inaccurate quantification.[1] To overcome these challenges, this protocol outlines two effective derivatization techniques: methylation to form the fatty acid methyl ester (FAME) and silylation to yield the trimethylsilyl (TMS) ester.[1] This document provides comprehensive experimental protocols, GC-MS parameters, and a summary of quantitative data to aid researchers in the accurate determination of this compound in various matrices.

Introduction

This compound is an unsaturated fatty acid with established applications in the pharmaceutical and cosmetic industries. Accurate quantification is crucial for quality control, formulation development, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds.[1] However, the polar carboxylic acid group of this compound necessitates a derivatization step to increase its volatility and improve chromatographic performance.[1] This application note presents validated methods for the derivatization and subsequent GC-MS quantification of this compound.

Experimental Protocols

  • This compound standard

  • Internal Standard (e.g., Heptadecanoic acid)

  • Hexane, HPLC grade

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Boron trifluoride-methanol (BF3-Methanol) solution (12-14%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile or Pyridine (anhydrous)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas, high purity

The following is a general protocol for the extraction of this compound from a semi-solid matrix such as a pharmaceutical cream.

  • Accurately weigh approximately 100 mg of the sample into a glass centrifuge tube.[1]

  • Add a known amount of internal standard.

  • Add 5 mL of a chloroform:methanol (2:1, v/v) solution.[1]

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.[1]

  • Centrifuge at 3000 x g for 10 minutes to separate the excipients.[1]

  • Carefully transfer the supernatant to a clean glass vial.[1]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[1]

Two primary derivatization methods are presented below. The choice of method may depend on the sample matrix and available resources.

Protocol 1: Methylation to form Fatty Acid Methyl Ester (FAME)

This is a widely used and robust method for the derivatization of fatty acids.[1]

  • To the dried extract, add 2 mL of 12-14% BF3-Methanol solution.[1]

  • Tightly cap the vial and heat at 60-80°C for 1 hour.[1]

  • Cool the vial to room temperature.

  • Add 1 mL of water and 2 mL of hexane.[1]

  • Vortex for 1 minute to extract the this compound methyl ester into the hexane layer.[1]

  • Allow the layers to separate. Centrifugation can be used to expedite this process.[1]

  • Carefully transfer the upper hexane layer to a new autosampler vial for GC-MS analysis.[1]

Protocol 2: Silylation to form Trimethylsilyl (TMS) Ester

Silylation is a rapid and effective alternative for derivatizing carboxylic acids.[1]

  • Place the dried sample extract in an autosampler vial.

  • Add 100 µL of an aprotic solvent such as acetonitrile or pyridine.[1]

  • Add 100 µL of BSTFA with 1% TMCS.[1]

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and may require optimization for specific instruments.

ParameterRecommended Condition
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[1]
Injection ModeSplitless[1]
Injection Volume1 µL[1]
Injector Temperature250°C[1]
Carrier GasHelium at a constant flow of 1.0 mL/min[1]
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 5 min[1]
Mass Spectrometer
Ionization ModeElectron Impact (EI)[1]
Ionization Energy70 eV[1]
MS Source Temperature230°C[1]
MS Quad Temperature150°C[1]
Acquisition ModeFull Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[1]

Data Presentation and Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using a series of known concentrations of derivatized this compound standard with a constant concentration of the internal standard. The ratio of the peak area of the analyte to the internal standard is then plotted against the concentration. For enhanced sensitivity and selectivity, it is recommended to use the Selected Ion Monitoring (SIM) mode for quantitative analysis.[1]

Table 1: Quantitative Data Summary for Derivatized this compound

AnalyteEstimated Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Estimated LOD (pg on column)Estimated LOQ (pg on column)
This compound methyl ester~10.574[1]87, 198[1]1.0[1]3.0[1]
This compound-TMS ester~11.2117[1]73, 129, 256[1]0.5[1]1.5[1]

Note: LOD and LOQ are estimates based on published data for similar fatty acids and should be experimentally determined for your specific method and instrument.[1]

  • This compound Methyl Ester (FAME): The mass spectrum of the FAME derivative is characterized by a prominent ion at m/z 74, which results from a McLafferty rearrangement and is a hallmark of fatty acid methyl esters.[1] Other significant ions include m/z 87 and the molecular ion at m/z 198.[1]

  • This compound-TMS Ester: The TMS derivative exhibits characteristic fragment ions at m/z 73, corresponding to the trimethylsilyl group, and m/z 117.[1] The molecular ion is expected at m/z 256.[1]

Mandatory Visualizations

FAME_Workflow cluster_prep Sample Preparation cluster_deriv Methylation Derivatization cluster_analysis Analysis Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Add Chloroform:Methanol Drydown Evaporation to Dryness Extraction->Drydown Nitrogen Stream Add_BF3 Add BF3-Methanol Drydown->Add_BF3 Heat Heat at 60-80°C Add_BF3->Heat Add_H2O_Hexane Add Water & Hexane Heat->Add_H2O_Hexane Extract_FAME Extract FAME Layer Add_H2O_Hexane->Extract_FAME GCMS GC-MS Analysis Extract_FAME->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the methylation of this compound.

TMS_Workflow cluster_prep Sample Preparation cluster_deriv Silylation Derivatization cluster_analysis Analysis Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Add Chloroform:Methanol Drydown Evaporation to Dryness Extraction->Drydown Nitrogen Stream Add_Solvent Add Aprotic Solvent Drydown->Add_Solvent Add_BSTFA Add BSTFA + 1% TMCS Add_Solvent->Add_BSTFA Heat Heat at 60°C Add_BSTFA->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the silylation of this compound.

Conclusion

The GC-MS methods detailed in this application note, employing either methylation or silylation derivatization, provide a sensitive, selective, and reliable approach for the quantitative analysis of this compound. Both derivatization strategies significantly enhance the chromatographic performance, enabling accurate quantification.[1] The provided GC-MS parameters and quantitative data serve as a solid foundation for method development and validation in quality control and research settings.

References

Protocol for 2-Undecenoic Acid Derivatization for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, an unsaturated fatty acid, presents analytical challenges for mass spectrometry, particularly when coupled with gas chromatography (GC-MS). Its inherent polarity and low volatility can lead to poor chromatographic peak shape, thermal instability, and inadequate ionization, resulting in inaccurate quantification and identification.[1][2][3] To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the carboxylic acid functional group, converting it into a less polar and more volatile derivative, thereby improving its chromatographic behavior and detection sensitivity.[1][2]

This document provides detailed protocols for two common and effective derivatization methods for this compound: methylation to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (TMS) ester. These protocols are designed to be robust and reproducible for accurate mass spectrometry analysis.

Derivatization Strategies: A Comparative Overview

The choice of derivatization method depends on the specific analytical requirements, such as desired sensitivity, sample matrix, and available instrumentation.

  • Methylation (FAME Synthesis): This is the most widely used method for fatty acid analysis.[1] It involves the conversion of the carboxylic acid group to a methyl ester. This method is versatile and can be used for a broad range of fatty acids.[4] Acid-catalyzed methylation using reagents like Boron Trifluoride (BF₃) in methanol is a common and effective approach, with reported derivatization yields exceeding 96% for various fatty acids.[1][5]

  • Silylation (TMS Ester Synthesis): This method replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[6] Silylation is a rapid and effective method, and the resulting TMS esters are highly volatile.[3][7] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS).[8] This method can also derivatize other active hydrogens, such as hydroxyl groups, which can be an advantage or a disadvantage depending on the sample complexity.[3]

Quantitative Data Summary

The following table summarizes a comparison of the derivatization methods based on reported efficiencies and recoveries for fatty acids. While specific data for this compound is limited, the presented data for similar unsaturated fatty acids provides a strong basis for method selection.

Derivatization MethodReagentReported Efficiency/RecoveryKey AdvantagesKey Disadvantages
Methylation Boron Trifluoride (BF₃)-Methanol>96% yield for various lipid classes[1]Versatile, stable derivatives, widely used[2][4]Can be harsh, may cause degradation of some analytes[8]
Methylation (Trimethylsilyl)diazomethane (TMS-DM)90% to 106% recovery[9]High recovery, less variation than some other methylation methods[9]Reagent can be hazardous
Silylation BSTFA + 1% TMCSDerivatization efficiencies of 0.89–1.04 reported for a two-step silylation method[10]Rapid, derivatizes other functional groups[3]Derivatives can be moisture-sensitive, potential for incomplete derivatization[8]

Experimental Protocols

Protocol 1: Methylation of this compound using Boron Trifluoride-Methanol

This protocol describes the formation of this compound methyl ester (a FAME).

Materials:

  • This compound sample (dried)

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place the dried this compound sample (typically 1-25 mg) into a reaction vial.[2]

  • Reagent Addition: Add 2 mL of 14% BF₃-methanol solution to the vial.[3]

  • Reaction: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or water bath.[3]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane to the vial.[3]

    • Vortex vigorously for 1 minute to extract the this compound methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane phase containing the FAME derivative.

  • Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of this compound using BSTFA

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other aprotic solvent (e.g., acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place the dried this compound sample into a reaction vial.

  • Solvent Addition: Add 100 µL of pyridine to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30-60 minutes in a heating block or oven.[7]

  • Cooling: Cool the vial to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS.

Mass Spectrometry Analysis

The derivatized this compound can be analyzed by GC-MS. The following are expected key mass spectral features for the derivatives.

This compound Methyl Ester (FAME): The mass spectrum of a fatty acid methyl ester is typically characterized by a prominent molecular ion peak and a base peak at m/z 74, which results from a McLafferty rearrangement. While the exact spectrum for this compound methyl ester is not readily available, the spectrum of undecanoic acid methyl ester (the saturated analog) shows a molecular ion at m/z 200 and a base peak at m/z 74.[11] The presence of the double bond in this compound methyl ester may lead to additional characteristic fragmentation patterns.

This compound Trimethylsilyl Ester (TMS Ester): The mass spectrum of a TMS ester of a fatty acid will show characteristic ions corresponding to the trimethylsilyl group. For undecanoic acid TMS ester, the molecular ion is at m/z 258.[12] Key fragment ions include m/z 73 ([Si(CH₃)₃]⁺) and M-15 (loss of a methyl group). The spectrum of the this compound TMS derivative will have a molecular ion at m/z 256 and will also exhibit these characteristic silyl group fragments.[13]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Workup & Analysis start This compound Sample dried_sample Dried Sample start->dried_sample methylation Methylation (BF3-Methanol, 60°C) dried_sample->methylation silylation Silylation (BSTFA/TMCS, 60°C) dried_sample->silylation extraction Liquid-Liquid Extraction (Hexane/Water) methylation->extraction tms_product This compound TMS Ester silylation->tms_product fame_product This compound Methyl Ester (FAME) extraction->fame_product gcms GC-MS Analysis fame_product->gcms tms_product->gcms

Caption: Experimental workflow for the derivatization of this compound.

signaling_pathway cluster_analyte Analyte cluster_process Derivatization Process cluster_products Derivatized Products cluster_analysis Analytical Outcome undecenoic_acid This compound (Polar, Low Volatility) derivatization Chemical Modification of Carboxyl Group undecenoic_acid->derivatization fame FAME Derivative (Less Polar, More Volatile) derivatization->fame tms TMS Derivative (Less Polar, More Volatile) derivatization->tms improved_analysis Improved GC-MS Analysis: - Better Peak Shape - Increased Sensitivity - Accurate Quantification fame->improved_analysis tms->improved_analysis

Caption: Logical relationship of derivatization for improved analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Undecenoic acid, also commonly known as undecylenic acid, is an eleven-carbon monounsaturated fatty acid.[1] It is utilized in various pharmaceutical and cosmetic formulations, primarily for its antifungal properties in treating skin infections such as athlete's foot and jock itch.[1] Accurate and reliable quantification of this compound in raw materials and finished products is crucial for quality control and regulatory compliance. This application note details a robust HPLC method for the determination of this compound using a reversed-phase column with UV detection. The method is straightforward, reproducible, and does not require derivatization, making it suitable for routine analysis.[1]

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used, which retains the nonpolar fatty acid. The mobile phase consists of a mixture of acidified water and acetonitrile, allowing for the elution of this compound. Detection is achieved by monitoring the UV absorbance at 200 nm, where the analyte exhibits a chromophoric response. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Ultrasonic bath.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE).

Reagents and Chemicals
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (≥85%).[1]

  • Methanol (HPLC grade).

  • Ammonium hydroxide (for total acid analysis).

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterCondition
Column Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm
Mobile Phase A 95:5 Water:Acetonitrile with 0.1% Phosphoric Acid
Mobile Phase B 5:95 Water:Acetonitrile with 0.1% Phosphoric Acid
Gradient Isocratic at 40% A and 60% B
Flow Rate 0.3 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 200 nm[1]
Injection Volume 1 µL[1]
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to construct a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

Sample Preparation

The sample preparation procedure may vary depending on the matrix. The following are general guidelines for different sample types.

  • For Free this compound in Powders:

    • Accurately weigh a portion of the sample powder and transfer it to a suitable container.

    • Add a known volume of acetonitrile.

    • Sonicate for 30 minutes to extract the free acid.[1]

    • Filter the extract through a 0.45 µm PTFE syringe filter.[1]

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.[1]

  • For Total this compound (after dissociation of salts like Zinc Undecylenate):

    • Accurately weigh a portion of the sample powder and transfer it to a suitable container.

    • Add a known volume of 0.1% ammonium hydroxide in methanol.

    • Sonicate for 30 minutes to ensure complete dissociation of the salt to undecenoic acid.

    • Filter the extract through a 0.45 µm PTFE syringe filter.

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 100 µg/mL) five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Theoretical Plates: Should be ≥ 2000.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.

  • Determine the concentration of this compound in the prepared sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and all dilution factors.

Quantitative Data Summary

The following table summarizes the chromatographic conditions from various published methods for the analysis of this compound.

ParameterMethod 1 (Direct Analysis)Method 2 (Direct Analysis)Method 3 (Derivatization)
Column Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µmMicrosorb-MV C8Hypersil CN, 5 µm
Mobile Phase 40:60 (95:5 H₂O:ACN w/ 0.1% H₃PO₄) : (5:95 H₂O:ACN w/ 0.1% H₃PO₄)Methanol:Acetonitrile:Water (50:30:20)Acetonitrile-acetate buffer
Flow Rate 0.3 mL/min[1]1.6 mL/min[2][3]Not specified
Detection UV at 200 nm[1]UV at 265 nm[2][3]Electrochemical Detection
Derivatization None4′-Nitrophenacyl bromide[2][3]1-(2,5-dihydroxyphenyl)-2-bromoethanone
Linearity Range Not specified12.5–300 µg[2][3]Not specified
Recovery Not specified99.3 to 102.3%[2][3]Not specified

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification G cluster_methods Analytical Approaches Analyte This compound Direct_Analysis Direct Analysis (UV Detection) Analyte->Direct_Analysis Simple & Direct Derivatization Derivatization (Enhanced Detection) Analyte->Derivatization Increased Sensitivity

References

Application Notes and Protocols for Antifungal Susceptibility Testing of 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, also known as undecylenic acid, is a monounsaturated fatty acid with well-documented antifungal properties. It is utilized in various over-the-counter topical treatments for superficial fungal infections like athlete's foot and ringworm.[1] The primary mechanism of its antifungal action involves the disruption of the fungal cell membrane integrity and interference with crucial metabolic processes such as ergosterol and fatty acid synthesis.[2] This document provides detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to this compound using standardized methods, including broth microdilution and disk diffusion assays, adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Mechanism of Action Signaling Pathway

The antifungal activity of this compound is multifaceted. It integrates into the lipid bilayer of the fungal cell membrane, which destabilizes the membrane and increases its permeability. This leads to the leakage of essential intracellular components and ultimately results in cell death. Additionally, it can inhibit the synthesis of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane.

cluster_0 This compound Action cluster_1 Fungal Cell 2-Undecenoic_Acid This compound Membrane_Integration Integration into Cell Membrane 2-Undecenoic_Acid->Membrane_Integration Ergosterol_Inhibition Inhibition of Ergosterol Synthesis 2-Undecenoic_Acid->Ergosterol_Inhibition Membrane_Destabilization Membrane Destabilization & Increased Permeability Membrane_Integration->Membrane_Destabilization Ergosterol_Inhibition->Membrane_Destabilization Leakage Leakage of Intracellular Components Membrane_Destabilization->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Mechanism of action of this compound against fungal cells.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables summarize representative Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species, compiled from published literature. These values can serve as a reference for expected outcomes.

Table 1: MIC of this compound against Yeasts

Fungal SpeciesATCC StrainMIC Range (µg/mL)
Candida albicans9002832 - 256
Candida glabrata9003064 - 256
Candida krusei625864 - 128
Candida parapsilosis2201932 - 128
Candida tropicalis75064 - 256
Cryptococcus neoformans9011316 - 64

Table 2: MIC of this compound against Molds and Dermatophytes

Fungal SpeciesATCC StrainMIC Range (µg/mL)
Aspergillus fumigatus9090664 - 512
Aspergillus niger16404128 - 512
Trichophyton mentagrophytes95338 - 32
Trichophyton rubrum281888 - 64

Note: MIC values can vary based on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols

Broth Microdilution Method (Adapted from CLSI M27/M38)

This method determines the minimum inhibitory concentration (MIC) of a compound in a liquid medium.

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates and quality control strains

  • Spectrophotometer or microplate reader (optional)

  • Sterile saline (0.85%)

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Preparation of this compound Stock Solution:

    • Due to its oily nature and poor water solubility, prepare a high-concentration stock solution (e.g., 10,000 µg/mL) by dissolving this compound in DMSO.[1]

    • Ensure complete dissolution. The stock solution can be stored at -20°C.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.5 to 512 µg/mL).

    • The final volume in each well after adding the inoculum will be 200 µL. Each well should contain 100 µL of the diluted compound at 2x the final desired concentration.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

    • Ensure the final DMSO concentration is sub-inhibitory (typically ≤1%).

  • Inoculum Preparation:

    • Grow fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) at 35°C for 24-48 hours (yeasts) or longer for molds and dermatophytes until sufficient sporulation occurs.

    • Prepare a cell suspension in sterile saline. For yeasts, adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). For molds, gently harvest conidia and adjust the suspension using a hemocytometer.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C. Reading times are typically 24-48 hours for Candida spp., 72 hours for Cryptococcus neoformans, and 48-96 hours for molds and dermatophytes, depending on the growth rate of the organism.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% for other agents) compared to the drug-free growth control. The endpoint can be read visually or with a microplate reader at 530 nm.

Start Start Stock_Prep Prepare this compound Stock Solution (in DMSO) Start->Stock_Prep Plate_Prep Perform Serial Dilutions in 96-well Plate Stock_Prep->Plate_Prep Inoculation Inoculate Plate Plate_Prep->Inoculation Inoculum_Prep Prepare and Standardize Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_MIC Read MIC Endpoint (Visually or Spectrophotometrically) Incubation->Read_MIC End End Read_MIC->End

Caption: Broth microdilution experimental workflow.

Agar Disk Diffusion Method (Adapted from CLSI M44/M51)

This method assesses antifungal activity by measuring the zone of growth inhibition around a drug-impregnated disk.

  • This compound

  • Ethanol or other suitable volatile solvent

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar (e.g., Sabouraud Dextrose Agar for dermatophytes).

  • Fungal isolates and quality control strains

  • Sterile cotton swabs

  • Sterile saline (0.85%)

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a volatile solvent like ethanol at a desired concentration.

    • Impregnate sterile blank paper disks with a specific volume of the stock solution to achieve a known amount of the acid per disk (e.g., 10 µg, 30 µg).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline adjusted to a 0.5 McFarland standard (1-5 x 10^6 CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the inside of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Aseptically place the prepared this compound disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C for 24-48 hours for yeasts or longer for other fungi, until sufficient growth is observed.

  • Measuring Zones of Inhibition:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

cluster_0 Preparation cluster_1 Procedure Disk_Prep Prepare this compound Impregnated Disks Apply_Disk Apply Disk to Inoculated Plate Disk_Prep->Apply_Disk Inoculum_Prep Prepare and Standardize Fungal Inoculum Inoculate_Plate Inoculate Agar Surface with Fungal Suspension Inoculum_Prep->Inoculate_Plate Agar_Prep Prepare Agar Plate Agar_Prep->Inoculate_Plate Inoculate_Plate->Apply_Disk Incubate Incubate Plate Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Caption: Agar disk diffusion experimental workflow.

Conclusion

The protocols outlined provide a standardized framework for evaluating the in vitro antifungal activity of this compound. Adherence to established guidelines from bodies like CLSI and EUCAST is crucial for generating reproducible and comparable data. Given the lipophilic nature of this compound, careful consideration of solvent choice and final concentration in the assay is necessary to avoid issues with solubility and potential solvent-induced toxicity. These methods are essential tools for the continued research and development of fatty acid-based antifungal agents.

References

Application Notes and Protocols: In Vitro Biofilm Inhibition Assay Using 2-Undecenoic Acid against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a major fungal pathogen in humans, with its virulence being significantly enhanced by its ability to form biofilms on both biological and inert surfaces.[1][2] These structured microbial communities are notoriously resistant to conventional antifungal therapies and the host immune system.[3][4] The development of C. albicans biofilms is a multi-step process involving initial adherence of yeast cells, followed by proliferation and the formation of hyphae, which are crucial for the structural integrity of the biofilm.[1][2][5] This complex process is regulated by various signaling pathways, including the Ras/cAMP/PKA and the PKC-MAPK cell wall integrity pathways.[4][5]

2-Undecenoic acid (undecylenic acid) has demonstrated significant efficacy in inhibiting the formation of C. albicans biofilms.[6][7] Its mechanism of action involves the disruption of the fungal cell membrane, potential inhibition of ergosterol synthesis, and interference with the morphological transition from yeast to the pathogenic hyphal form.[8][9] Notably, it has been shown to down-regulate the expression of key hyphal- and biofilm-related genes, such as HWP1 (Hyphal Wall Protein 1).[6][7][8]

These application notes provide detailed protocols for assessing the in vitro biofilm inhibitory activity of this compound against Candida albicans, including methods for quantifying biofilm biomass and metabolic activity, and analyzing gene expression.

Data Presentation

Table 1: Dose-Dependent Inhibition of C. albicans Biofilm Formation by this compound
Concentration of this compound (mM)Biofilm Biomass Inhibition (%) (Crystal Violet Assay)Metabolic Activity Inhibition (%) (XTT Assay)Key Morphological Observations
0 (Control)0%0%Dense network of yeast and hyphae.
1Significant inhibition of mycelial growth.Reduction in metabolic activity.Reduced proportion of filaments.[10]
2Dose-dependent decline in filamentous growth.Further reduction in metabolic activity.Fewer filaments observed.[10]
3>50% reduction in biomass.[10]Significant reduction in metabolic activity.Less than 50% of cells in biomass are hyphae.[10]
4Abolished filamentous growth.[6][7][10]Substantial inhibition of metabolic activity.Almost no filamentous cells observed.[10]
5Near-complete inhibition of biofilm formation.Strong inhibition of metabolic activity.Cells remain in yeast form.[10]
Table 2: Effect of this compound on the Expression of Virulence-Associated Genes in C. albicans
Gene TargetGene FunctionTreatment ConditionObserved Effect on Transcription
HWP1Hyphal wall protein, adhesion.3 mM this compoundSignificantly reduced.[6][7][8]
SAPs (Secreted Aspartic Proteases)Host tissue degradation.3 mM this compoundDecreased transcription.[6][8]
LIPs (Lipases)Lipid hydrolysis, nutrient acquisition.3 mM this compoundDecreased transcription.[6][8]
PLBs (Phospholipases)Host cell membrane damage.3 mM this compoundDecreased transcription.[6][8]

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_analysis Data Analysis A C. albicans Culture Preparation (YPD Broth, 30°C, overnight) B Cell Suspension Standardization (1x10^7 cells/mL in RPMI-1640) A->B C Addition to 96-Well Plate - Test wells: this compound (serial dilutions) - Control wells: Vehicle (e.g., DMSO) B->C D Adhesion Phase (90 min, 37°C) C->D E Biofilm Growth Phase (24 hours, 37°C) D->E F Biomass Quantification (Crystal Violet Staining) E->F G Metabolic Activity Assay (XTT Reduction Assay) E->G H Gene Expression Analysis (RNA Extraction -> qRT-PCR) E->H

Caption: Workflow for in vitro C. albicans biofilm inhibition assay.

G cluster_pathway Proposed Mechanism of this compound Action cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling UA This compound Membrane Disruption of Membrane Integrity & Ergosterol Synthesis Inhibition UA->Membrane Direct Effect Morphogenesis Yeast-to-Hyphae Transition UA->Morphogenesis Inhibits PKA Ras/cAMP/PKA Pathway PKA->Morphogenesis MAPK PKC-MAPK Pathway MAPK->Morphogenesis Virulence Virulence Gene Expression (HWP1, SAPs, etc.) Morphogenesis->Virulence Biofilm Biofilm Formation Inhibited Morphogenesis->Biofilm Required for Maturation Virulence->Biofilm

Caption: Signaling pathways affected by this compound in C. albicans.

Experimental Protocols

Protocol 1: C. albicans Biofilm Inhibition Assay

This protocol details the steps to assess the ability of this compound to inhibit the formation of C. albicans biofilms in a 96-well plate format.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Extract Peptone Dextrose (YPD) broth

  • RPMI-1640 medium

  • This compound

  • Dimethyl sulfoxide (DMSO, for stock solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Flat-bottom, non-tissue culture-treated 96-well polystyrene plates

  • Breathe-Easy® sealing membranes

  • Incubator shaker (37°C)

  • Spectrophotometer (for OD600 measurements)

  • Microplate reader

Procedure:

  • Culture Preparation: Inoculate C. albicans into YPD broth and grow overnight at 30°C with shaking (250 rpm).

  • Cell Harvesting and Standardization:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in RPMI-1640 medium and adjust the cell density to 1 x 107 cells/mL (OD600 ≈ 0.5).[11][12]

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in RPMI-1640 medium to achieve the desired final concentrations (e.g., 0, 1, 2, 3, 4, 5 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Plate Inoculation:

    • Add 100 µL of the standardized C. albicans suspension to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions to the corresponding test wells.

    • Add 100 µL of RPMI-1640 containing the same concentration of DMSO as the test wells to the control wells.

    • Include wells with medium only as a blank control.

  • Adhesion Step: Seal the plate with a Breathe-Easy® membrane and incubate at 37°C for 90 minutes with shaking (250 rpm) to allow for cell adherence.[11][12]

  • Biofilm Growth:

    • After the adhesion step, carefully remove the sealing membrane and aspirate the medium from each well, taking care not to disturb the adhered cells.

    • Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Add 200 µL of fresh RPMI-1640 (containing the respective concentrations of this compound) to each well.

    • Reseal the plate and incubate at 37°C for 24 hours without shaking to allow for biofilm maturation.

Protocol 2: Quantification of Biofilm Biomass (Crystal Violet Assay)

This assay quantifies the total biomass of the biofilm.

Procedure:

  • Following the 24-hour incubation from Protocol 1, aspirate the medium from all wells.

  • Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.

  • Allow the plate to air dry for 45 minutes.[11]

  • Stain the biofilms by adding 110 µL of 0.1% (w/v) aqueous crystal violet solution to each well and incubate for 45 minutes at room temperature.[13]

  • Remove the crystal violet solution and wash the wells four times with 200 µL of sterile water.[11]

  • Destain the wells by adding 200 µL of 95% ethanol to each well and incubate for 45 minutes.[11]

  • Transfer 100 µL of the destaining solution from each well to a new, clean 96-well plate.

  • Measure the absorbance at 540-570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Protocol 3: Quantification of Biofilm Metabolic Activity (XTT Assay)

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay measures the metabolic activity of the cells within the biofilm.[11]

Materials:

  • XTT sodium salt

  • Menadione

  • PBS

Procedure:

  • Prepare the XTT-menadione solution immediately before use. A typical solution consists of 0.5 mg/mL XTT in PBS with 1 µM menadione.

  • Following the 24-hour incubation from Protocol 1, aspirate the medium from the wells.

  • Wash the biofilms twice with 200 µL of sterile PBS.

  • Add 100 µL of the freshly prepared XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-3 hours.

  • After incubation, measure the absorbance of the colored formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of metabolic activity inhibition relative to the untreated control.

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol is for analyzing the effect of this compound on the expression of key virulence genes.

Procedure:

  • Biofilm Preparation: Grow biofilms in 6-well plates using the same conditions as Protocol 1, scaling up volumes accordingly (e.g., 2 mL total volume per well).[12]

  • RNA Extraction:

    • After 24 hours, scrape the biofilms from the wells.

    • Extract total RNA from the harvested cells using a suitable commercial kit (e.g., with bead beating for cell disruption).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using gene-specific primers for target genes (HWP1, SAPs, etc.) and a reference gene (e.g., ACT1).

    • The reaction mixture typically includes cDNA template, forward and reverse primers, and a SYBR Green master mix.

    • Run the PCR with a program consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[8]

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the untreated control.

References

Application Notes and Protocols: Cytotoxicity of 2-Undecenoic Acid on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, a monounsaturated fatty acid, has demonstrated notable cytotoxic effects against various mammalian cell lines, particularly cancer cells.[1] Its mechanism of action is primarily centered on the induction of apoptosis, a form of programmed cell death.[1][2][3] This document provides a comprehensive guide to assessing the cytotoxicity of this compound using a standard colorimetric method, the MTT assay. Additionally, it summarizes key quantitative data and elucidates the proposed signaling pathway for its cytotoxic activity.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and cytotoxicity.[4] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[4] The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[1][5]

Quantitative Data Summary

The cytotoxic activity of this compound and its derivatives has been evaluated across various mammalian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineCell TypeAssayIC50 (µM)Exposure Time (h)Reference
Undecenoic acid-amino acid hybrid (6e)DU145Human Prostate CancerMTT66.5 ± 0.11Not Specified[6]
Undecenoic acid-amino acid hybrid (7b)DU145Human Prostate CancerMTTMicromolarNot Specified[6]
Undecenoic acid-amino acid hybrid (7c)DU145Human Prostate CancerMTTMicromolarNot Specified[6]
Undecenoic acid-amino acid hybrid (7d)DU145Human Prostate CancerMTTMicromolarNot Specified[6]
Undecenoic acid-amino acid hybrid (7e)DU145Human Prostate CancerMTTMicromolarNot Specified[6]
Undecenoic acid-amino acid hybrid (7f)DU145Human Prostate CancerMTTMicromolarNot Specified[6]
GS-1 (Undecylenic acid formulated with L-Arginine)HeLaHuman Cervical CancerMTT/MTSDose-dependent reduction in viability24[7]
GS-1 (Undecylenic acid formulated with L-Arginine)A549Human Lung CarcinomaMTT/MTSDose-dependent reduction in viability24[7]
GS-1 (Undecylenic acid formulated with L-Arginine)JurkatHuman T-cell LeukemiaMTT/MTSDose-dependent reduction in viability24[7]
GS-1 (Undecylenic acid formulated with L-Arginine)U937Human Histiocytic LymphomaMTT/MTSDose-dependent reduction in viability24[7]
Undecylenic AcidHeLaHuman Cervical CancerMTT/MTSDose-dependent reduction in viability24[7]
Undecylenic AcidA549Human Lung CarcinomaMTT/MTSDose-dependent reduction in viability24[7]
Undecylenic AcidJurkatHuman T-cell LeukemiaMTT/MTSDose-dependent reduction in viability24[7]
Undecylenic AcidU937Human Histiocytic LymphomaMTT/MTSDose-dependent reduction in viability24[7]

Experimental Protocol: MTT Assay for Cytotoxicity of this compound

This protocol outlines the steps for determining the cytotoxic effects of this compound on mammalian cell lines.

Materials and Reagents:

  • Mammalian cell line of interest (e.g., HeLa, A549)[1]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the following day, prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.2% (v/v) to avoid solvent-induced cytotoxicity.[8]

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control group treated with medium containing the same concentration of DMSO used for the highest drug concentration.

    • Include a blank control group with medium only to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.[4]

    • Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ atmosphere.[4][5]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle shaking on an orbital shaker for 5-10 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1][5] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: MTT Assay cluster_analysis Data Analysis cell_seeding Seed Mammalian Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation prepare_compound Prepare Serial Dilutions of this compound treat_cells Replace Medium with Compound Dilutions prepare_compound->treat_cells incubation_treatment Incubate for Desired Exposure Time treat_cells->incubation_treatment add_mtt Add MTT Reagent to each well incubation_mtt Incubate for 3-4 hours add_mtt->incubation_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Recent studies indicate that the cytotoxic effects of undecylenic acid in mammalian cancer cells are mediated through the induction of apoptosis.[1] This process involves cellular uptake via Fatty Acid Transport Protein 2 (FATP2), leading to mitochondrial dysfunction and subsequent activation of caspases.[1][2][3]

signaling_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis extracellular This compound (Extracellular) fatp2 Fatty Acid Transport Protein 2 (FATP2) extracellular->fatp2 Uptake intracellular This compound (Intracellular) fatp2->intracellular mitochondria Mitochondrial Dysfunction intracellular->mitochondria membrane_potential Reduction in Mitochondrial Membrane Potential mitochondria->membrane_potential caspase_activation Caspase Activation membrane_potential->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound induced apoptosis pathway.

References

Application Notes and Protocols: Synthesis of Novel Bioactive Molecules from 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel molecules derived from 2-undecenoic acid. This document includes detailed experimental protocols, quantitative data on biological activities, and visualizations of experimental workflows and relevant signaling pathways.

Introduction

This compound, an unsaturated fatty acid, serves as a versatile building block for the synthesis of a variety of bioactive molecules.[1] Its inherent chemical functionalities, including a terminal double bond and a carboxylic acid group, allow for diverse chemical modifications, leading to the creation of derivatives with promising therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties.[2][3] This document outlines the synthesis and evaluation of several classes of this compound derivatives, providing researchers with the necessary information to replicate and build upon these findings.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various synthesized this compound derivatives.

Table 1: Cytotoxicity of Undecenoic Acid-Amino Acid Hybrid Molecules against Human Cancer Cell Lines

CompoundA549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)DU145 (Prostate) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
6e >100>10025.5 ± 0.45>100
7b >100>10015.2 ± 0.32>100
7c >100>10018.9 ± 0.51>100
7d >100>10022.4 ± 0.28>100
7e >100>10012.8 ± 0.62>100
7f >100>10030.1 ± 0.73>100
Doxorubicin 1.2 ± 0.111.8 ± 0.152.5 ± 0.213.1 ± 0.25

Data extracted from a study on undecenoic acid-amino acid-based hybrid molecules.[2] Compounds 6e and 7b-7f are specific derivatives synthesized in the study.

Table 2: Antioxidant Activity of Undecenoic Acid-Amino Acid Hybrid Molecules (DPPH Radical Scavenging)

CompoundIC₅₀ (µg/mL)
6a >1000
6b >1000
6c 452.6 ± 0.55
6d 368.3 ± 0.38
6e 76.5 ± 0.62
6f 128.8 ± 0.32
BHT 28.7 ± 0.24
α-Tocopherol 10.6 ± 0.32

Data extracted from a study on undecenoic acid-amino acid-based hybrid molecules.[2] Compounds 6a-6f are non-sulfated derivatives. BHT and α-Tocopherol were used as positive controls.

Table 3: Antimicrobial Activity of Undecenoic Acid-Based Oxime Esters (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus MTCC 96 (µg/mL)Staphylococcus aureus MLS-16 MTCC 2940 (µg/mL)Micrococcus luteus MTCC 2470 (µg/mL)Candida albicans MTCC 3017 (µg/mL)
3j 15.615.631.231.2
Ciprofloxacin 0.90.9--
Miconazole ---7.8

Data extracted from a study on undecenoic acid-based oxime esters.[3] Compound 3j is a specific oxime ester derivative. Ciprofloxacin and Miconazole were used as standard drugs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their biological activities.

Synthesis of Undecenoic Acid-Amino Acid Hybrid Molecules

This protocol describes a multi-step synthesis to generate undecenoic acid-amino acid hybrids.

Step 1: Synthesis of Undecenoic Acid Methyl Ester

  • Dissolve 50 g of undecylenic acid in 200 ml of 2% sulfuric acid in methanol.

  • Reflux the reaction mixture at 65°C for 2 hours.

  • Concentrate the product mixture using a rotary evaporator.

  • Extract the product with ethyl acetate.

  • Remove the ethyl acetate and pass the crude product through activated basic alumina to remove any unreacted undecylenic acid. The expected yield is up to 95%.[2]

Step 2: Synthesis of Epoxy Methyl Undecenoate

  • Dissolve 11.88 g (1 eq) of methyl undecenoate in 100 ml of dichloromethane.

  • Slowly add a solution of 15.5 g (1.5 eq) of m-chloroperbenzoic acid (mCPBA) in dichloromethane to the reaction mixture at 4°C over 30 minutes with stirring.

  • Continue stirring at the same temperature for 6 hours.

  • Filter the crude reaction mixture under high vacuum to remove the m-chlorobenzoic acid formed during the reaction.

  • Remove the dichloromethane by rotary evaporation.

  • Dissolve the crude product in ethyl acetate and wash sequentially with aqueous NaHCO₃, aqueous NaHSO₃, and aqueous NaCl solutions.[2]

Step 3: Synthesis of Methyl (11-methyl aminoacyl-10-hydroxy) Undecenoates

  • Dissolve 2.4 g (1 eq) of 10,11-epoxy undecanoate and 1.5 eq of the respective amino acid methyl ester (e.g., methyl valine) in 50 ml of methanol.

  • Add a catalytic amount of triethylamine to the mixture.

  • Stir the reaction mixture overnight under reflux conditions.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture and purify the product using column chromatography.

Step 4: Sulfation of Hydroxy Fatty Amino Ester Derivatives

  • Further derivatization of the hydroxyl group can be achieved through sulfation using chlorosulfonic acid to yield their sulfated sodium salts, which have shown promising cytotoxicity.[2]

Synthesis of Undecenoic Acid-Based Oxime Esters

This protocol outlines the synthesis of oxime esters from this compound and various substituted benzaldehydes.

Step 1: Synthesis of Phenolic Oximes

  • Dissolve the substituted benzaldehyde (1 eq) in a suitable solvent.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water (25 mL).

  • Stir the reaction mixture at 80°C under a nitrogen atmosphere for the required time to form the corresponding oximes.[3]

Step 2: Synthesis of Phenolic Oxime Esters

  • To a stirred solution of undecenoic acid (1 eq), add oxalyl chloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Remove the excess oxalyl chloride under vacuum.

  • Dissolve the resulting acid chloride in a suitable solvent and add the phenolic oxime (1 eq) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous workup and purify the final oxime ester product by column chromatography.[3]

Biological Activity Assays

3.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed human cancer cell lines (e.g., A549, HeLa, DU145, HepG2) in 96-well plates at a density of 5 × 10³ cells/well.

  • Allow the cells to adhere for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

3.3.2. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

  • Perform the assay using the broth microdilution method in 96-well microtiter plates.

  • Prepare a twofold serial dilution of the test compounds in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Inoculate each well with a standardized microbial suspension (approximately 5 × 10⁵ CFU/mL).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.[5]

3.3.3. Antioxidant Activity (DPPH Radical Scavenging Assay)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[6]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and relevant signaling pathways.

experimental_workflow cluster_synthesis Synthesis of Bioactive Molecules cluster_bioevaluation Biological Evaluation start This compound esterification Esterification start->esterification oxime_formation Oxime Formation with Substituted Benzaldehydes start->oxime_formation epoxidation Epoxidation esterification->epoxidation ring_opening Ring Opening with Amino Acid Esters epoxidation->ring_opening sulfation Sulfation ring_opening->sulfation amino_acid_hybrids Undecenoic Acid-Amino Acid Hybrids sulfation->amino_acid_hybrids cytotoxicity Cytotoxicity Assay (MTT) amino_acid_hybrids->cytotoxicity antioxidant Antioxidant Assay (DPPH) amino_acid_hybrids->antioxidant oxime_esterification Esterification with Undecenoyl Chloride oxime_formation->oxime_esterification oxime_esters Undecenoic Acid-Based Oxime Esters oxime_esterification->oxime_esters antimicrobial Antimicrobial Assay (MIC) oxime_esters->antimicrobial data_analysis Data Analysis (IC50, MIC) cytotoxicity->data_analysis antimicrobial->data_analysis antioxidant->data_analysis

General workflow for synthesis and evaluation.

apoptosis_pathway GS1 Undecylenic Acid Formulation (GS-1) FATP2 Fatty Acid Transport Protein 2 (FATP2) GS1->FATP2 Uptake intracellular Intracellular Accumulation FATP2->intracellular lipid_droplets Localization to Lipid Droplets intracellular->lipid_droplets mito_potential Reduction in Mitochondrial Membrane Potential intracellular->mito_potential caspase_activation Caspase Activation mito_potential->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Proposed mechanism of GS-1-induced apoptosis.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off targets degradation Phosphorylation & Ubiquitination -> Degradation beta_catenin_off->degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh destruction_complex_inactivated Inactivated Destruction Complex Dsh->destruction_complex_inactivated inhibits beta_catenin_on β-catenin Accumulation destruction_complex_inactivated->beta_catenin_on stabilizes nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF co-activates gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->gene_transcription activates proliferation Cell Proliferation, Survival, etc. gene_transcription->proliferation

Canonical Wnt/β-catenin signaling pathway.[3]

Conclusion

This compound is a valuable and readily available starting material for the synthesis of a diverse array of novel bioactive compounds. The methodologies and data presented in these application notes demonstrate the potential for developing new therapeutic agents with anticancer, antimicrobial, and antioxidant properties. The provided protocols offer a solid foundation for researchers to explore this promising area of drug discovery further. The visualization of experimental workflows and signaling pathways aims to facilitate a deeper understanding of the synthesis strategies and potential mechanisms of action of these novel molecules.

References

Application Note: Quantification of 2-Undecenoic Acid in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Undecenoic acid is an unsaturated fatty acid with potential biological activities. Accurate quantification of this molecule in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. This document provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This protocol is a comprehensive guide for the extraction and quantification of this compound. It is recommended to use an internal standard, such as a stable isotope-labeled this compound (e.g., 2-Undecenoic-d4 acid), to ensure accuracy and precision.

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is suitable for plasma and serum samples.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Hexane, HPLC grade

    • Formic acid, LC-MS grade

    • Internal Standard (IS) stock solution (e.g., 1 mg/mL 2-Undecenoic-d4 acid in MeOH)

    • Working IS solution (e.g., 1 µg/mL in 50:50 ACN:Water)

  • Procedure:

    • Thaw biological samples on ice.

    • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the working IS solution to each sample, standard, and quality control (QC) sample, except for the blank.

    • Add 300 µL of ice-cold ACN to precipitate proteins.

    • Vortex for 1 minute at high speed.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant with 5 µL of formic acid.

    • Add 500 µL of hexane for liquid-liquid extraction.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:ACN with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an LC autosampler vial.

2. LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument used.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 20% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 20% B for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: -3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions (Proposed): The precursor ion for this compound in negative mode is [M-H]⁻ with an m/z of 183.15. Product ions should be determined by infusing a standard solution and performing a product ion scan. The following are proposed transitions based on common fragmentation patterns of carboxylic acids:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 183.15139.1510015
This compound (Qualifier) 183.15115.1210025
2-Undecenoic-d4 Acid (IS) 187.17143.1710015
Note: Italicized values are theoretical and require experimental optimization.

Data Presentation

Quantitative data should be summarized in clear, structured tables. The following tables are examples and should be populated with experimental data.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.01298.54.2
50.061101.23.5
100.125102.12.8
500.63099.81.9
1001.24599.11.5
5006.198100.52.1
100012.51098.82.5
Note: Italicized values are hypothetical examples.

Table 2: Quantification of this compound in Biological Samples

Sample IDSample TypeConcentration (ng/mL)Standard Deviation%CV
Human Plasma 1Plasma25.32.18.3
Human Plasma 2Plasma31.82.99.1
Rat Tissue 1Liver Homogenate15.71.48.9
Rat Tissue 2Brain HomogenateBelow LLOQ--
Note: Italicized values are hypothetical examples. LLOQ: Lower Limit of Quantification.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (100 µL) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (ACN) IS->Precipitation Centrifuge1 Centrifuge (14,000 x g) Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Acidify Acidify (Formic Acid) Supernatant->Acidify LLE Liquid-Liquid Extraction (Hexane) Acidify->LLE Centrifuge2 Centrifuge (3,000 x g) LLE->Centrifuge2 Extract Collect Hexane Layer Centrifuge2->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation (C18) Inject->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for the quantification of this compound.

Proposed Signaling Pathway: Pro-Apoptotic Activity of Unsaturated Fatty Acids

While the specific signaling pathways of this compound are not well-elucidated, research on similar unsaturated fatty acids suggests potential pro-apoptotic effects in cancer cells. This diagram illustrates a hypothetical pathway.[1]

G cluster_cell Cancer Cell UDA This compound FATP Fatty Acid Transporter (e.g., FATP2) UDA->FATP Uptake Intracellular_UDA Intracellular This compound FATP->Intracellular_UDA Mito Mitochondrial Stress Intracellular_UDA->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pro-apoptotic signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 2-Undecenoic Acid Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-undecenoic acid in aqueous buffers for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an α,β-unsaturated monocarboxylic acid with the molecular formula C₁₁H₂₀O₂. Due to its long hydrocarbon chain, it is a lipophilic compound and is practically insoluble in water and aqueous buffers at neutral pH.[1][2][3] This poor solubility can lead to precipitation when diluting stock solutions into aqueous media, resulting in inaccurate concentrations and unreliable experimental outcomes.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in various organic solvents. For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) and ethanol are commonly used.

Q3: I'm observing precipitation when I dilute my this compound stock solution in my aqueous experimental medium. What can I do?

A3: This is a frequent challenge. Here are several strategies to address this:

  • Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. However, be mindful of solvent toxicity in cell-based assays.[4][5]

  • Use a co-solvent system: A combination of solvents and surfactants, such as DMSO, PEG300, and Tween-80, can significantly improve solubility.

  • Employ cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[6]

  • Adjust the pH: Increasing the pH of the aqueous buffer above the pKa of the carboxylic acid group will form a more soluble carboxylate salt.

  • Sonication and Warming: Gentle warming and sonication can help to create a more stable dispersion.[7][8]

Q4: What are the potential impacts of solubilizing agents on my experiments?

A4: It is crucial to consider the potential effects of any solubilizing agents on your experimental system:

  • DMSO: Can be toxic to cells at higher concentrations (typically above 0.5%-1%) and may interfere with some assays.[5][9]

  • Tween-80: As a detergent, it can interfere with protein assays and may affect cell membrane integrity and function.[10][11]

  • PEG300: Generally considered to have low toxicity, but it's always advisable to run appropriate vehicle controls.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered when working with this compound.

Issue 1: Precipitation Upon Dilution in Aqueous Buffer
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium.

  • Solutions:

    • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound.

    • Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the final concentration of the organic solvent from your stock solution can help. Always include a vehicle control with the same solvent concentration.

    • Use a Formulation Approach: Employ a co-solvent system or cyclodextrin complexation as detailed in the experimental protocols below.

    • pH Adjustment: For non-cellular assays, consider increasing the pH of your buffer.

Issue 2: Cloudiness or Formation of an Emulsion
  • Possible Cause: Incomplete dissolution or the formation of a metastable emulsion.

  • Solutions:

    • Sonication: After dilution, sonicate the solution to create a finer and more stable dispersion.[12]

    • Vortexing during Dilution: Add the stock solution to the aqueous buffer while vigorously vortexing to promote rapid mixing and prevent localized high concentrations.

    • Use of Surfactants: Incorporating a surfactant like Tween-80 can help to stabilize the emulsion.

Issue 3: Inconsistent Experimental Results
  • Possible Cause: Inconsistent solubility and concentration of this compound between experiments.

  • Solutions:

    • Prepare Fresh Working Solutions: Due to the potential for precipitation over time, it is best to prepare fresh working solutions for each experiment.

    • Standardize the Solubilization Protocol: Use a consistent and well-defined protocol for preparing your this compound solutions to ensure reproducibility.

    • Filter Sterilization: If sterile conditions are required, filter the final working solution through a 0.22 µm filter to remove any small precipitates.

Quantitative Data Summary

Solvent/SystemAchievable ConcentrationReference
Organic Solvents (for stock solutions)
DMSO≥ 50 mg/mL-
EthanolSoluble[1]
Aqueous Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (for similar compounds)[13]
β-Cyclodextrin ComplexDependent on complexation efficiency[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound in a sterile, conical tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[14]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation with a Co-solvent System (for in vivo or in vitro use)

This protocol is adapted from methods used for other poorly soluble compounds.[8]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 times the final desired concentration).

  • In a sterile tube, sequentially add the following components, vortexing thoroughly after each addition:

    • 40% Polyethylene Glycol 300 (PEG300)

    • 10% of the this compound stock in DMSO

    • 5% Tween-80

    • 45% Sterile Saline or desired aqueous buffer

  • The final solution should be clear. If any cloudiness persists, gentle warming and/or sonication may be applied.

  • Prepare this formulation fresh before each experiment.

Protocol 3: Solubilization using β-Cyclodextrin

This method involves the formation of an inclusion complex to enhance aqueous solubility.[15][16][17]

  • Molar Ratio Determination: A common starting point is a 1:1 or 1:2 molar ratio of this compound to β-cyclodextrin.

  • Preparation of β-Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin in the desired aqueous buffer. Warming the solution may be necessary to fully dissolve the β-cyclodextrin.

  • Preparation of this compound Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as ethanol.

  • Complexation: Slowly add the this compound solution to the stirred β-cyclodextrin solution.

  • Stirring: Allow the mixture to stir at room temperature for several hours to overnight to facilitate complex formation.

  • Lyophilization (Optional): For a stable powder form, the solution can be freeze-dried (lyophilized). The resulting powder can then be reconstituted in the aqueous buffer.

Visualizations

Experimental Workflow for Solubilization

G General Workflow for Solubilizing this compound cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock1 Weigh this compound stock2 Add Organic Solvent (e.g., DMSO) stock1->stock2 stock3 Vortex/Warm to Dissolve stock2->stock3 work1 Dilute Stock in Aqueous Buffer stock3->work1 Dilution work2 Vortex/Sonicate work1->work2 work3 Sterile Filter (if needed) work2->work3 end Final Solution work3->end Ready for Experiment

Caption: A generalized workflow for preparing this compound solutions.

Troubleshooting Logic for Precipitation

G Troubleshooting Precipitation of this compound start Precipitation Observed q1 Is the final concentration too high? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes q2 Is the solvent concentration too low? q1->q2 No end Clear Solution a1_yes->end a2_yes Increase co-solvent (check cell tolerance) q2->a2_yes Yes q3 Consider alternative methods? q2->q3 No a2_yes->end a3_yes Use Co-solvent/Surfactant Formulation or Cyclodextrin Complexation q3->a3_yes Yes a3_yes->end

Caption: A decision tree for troubleshooting precipitation issues.

Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells

Recent studies have shown that a novel formulation of undecylenic acid (a structural isomer of this compound) can induce apoptosis in tumor cells.[18][19][20] The proposed mechanism involves cellular uptake via Fatty Acid Transport Protein 2 (FATP2), leading to caspase activation and a decrease in mitochondrial membrane potential.

G Proposed Apoptotic Pathway of Undecylenic Acid in Cancer Cells UA Undecylenic Acid Formulation (GS-1) FATP2 FATP2 UA->FATP2 Uptake Mito Mitochondrion FATP2->Mito Intracellular Accumulation MMP Reduced Mitochondrial Membrane Potential Mito->MMP Caspases Caspase Activation Apoptosis Apoptosis Caspases->Apoptosis MMP->Caspases

References

Improving the stability of 2-Undecenoic Acid in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Undecenoic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to work with in aqueous cell culture media?

A1: this compound, like other long-chain fatty acids, has very low solubility in water-based solutions like cell culture media.[1][2] Its hydrophobic nature causes it to precipitate out of solution, making it unavailable to cells and leading to inconsistent experimental results.[2] Furthermore, as an unsaturated fatty acid, its double bond is susceptible to oxidation, which can alter its biological activity.[3][4]

Q2: What are the visible signs of this compound instability or precipitation in my media?

A2: The most common sign is the formation of a visible precipitate, which can appear as cloudiness, a thin film on the surface, or small particles in the medium.[5] This is a common issue when diluting a stock solution of a hydrophobic compound (e.g., dissolved in DMSO or ethanol) into an aqueous medium.[6] If the fatty acid forms micelles, it can have detergent-like properties that may cause cell damage.[2]

Q3: What are the recommended methods to improve the stability and solubility of this compound?

A3: The most common and recommended method is to complex the fatty acid with a carrier molecule. The two primary options are:

  • Bovine Serum Albumin (BSA): BSA is the natural carrier of fatty acids in blood and is highly effective at increasing their solubility and stability in culture media.[2][7] Using fatty acid-free BSA is crucial to prevent competition from endogenous fatty acids already bound to standard BSA.[2]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate fatty acids and increase their aqueous solubility and stability against oxidation.[1][3][8][9]

Q4: Should I use a specific type of BSA?

A4: Yes, it is highly recommended to use fatty acid-free BSA .[2] Standard BSA preparations contain endogenous fatty acids that can compete for binding sites and interfere with your experiment. The purity of the BSA is a critical factor, as contaminants can influence the biological effects of the fatty acid-BSA complex.[2][7]

Troubleshooting Guide

Problem: I see a precipitate after adding my this compound stock solution to the cell culture medium.

This is the most frequent issue, typically caused by the low aqueous solubility of the fatty acid.

Troubleshooting Flowchart

G start Precipitate observed in media? no_precipitate No precipitate observed. Proceed with experiment. start->no_precipitate No check_carrier Are you using a carrier (BSA or Cyclodextrin)? start->check_carrier Yes no_carrier High chance of precipitation. Use a carrier molecule. check_carrier->no_carrier No check_protocol Was the complexation protocol followed correctly? (Temp, Time, pH) check_carrier->check_protocol Yes use_protocol Follow Protocol 1 (BSA) or Protocol 2 (Cyclodextrin). no_carrier->use_protocol protocol_incorrect Incorrect complexation. Discard and prepare fresh. check_protocol->protocol_incorrect No check_concentration Is the final concentration too high? check_protocol->check_concentration Yes review_protocol Review protocol for critical steps (e.g., heating, mixing order). protocol_incorrect->review_protocol conc_high Exceeded solubility limit even with a carrier. check_concentration->conc_high Yes check_media Issue with media? (e.g., wrong pH, expired) check_concentration->check_media No lower_conc Lower the final working concentration and repeat. conc_high->lower_conc media_issue Use fresh, correctly buffered media. check_media->media_issue

Caption: Troubleshooting flowchart for this compound precipitation.

Possible Causes & Solutions:

  • Direct Addition to Media: Adding a DMSO or ethanol stock of this compound directly to the media will likely cause it to precipitate.

    • Solution: You must use a carrier molecule. Follow the detailed protocols below for complexing this compound with either BSA (Protocol 1) or Cyclodextrin (Protocol 2).[2][9]

  • Incorrect BSA Complexation: The procedure for binding fatty acids to BSA requires specific temperatures and incubation times to be effective.[7]

    • Solution: Review Protocol 1 . Ensure you are using fatty acid-free BSA and that the heating and incubation steps are followed precisely.[2] Visually inspect the solution for any cloudiness after complexation; if it is cloudy, the preparation should be discarded.[10]

  • Final Concentration is Too High: Even with a carrier, there is a limit to the amount of fatty acid that can be solubilized.

    • Solution: Try lowering the final working concentration of this compound in your experiment. Prepare serial dilutions of your complexed stock solution to find the optimal concentration.[6]

  • Media pH and Temperature: The pH of the media can influence the stability of the components.[11] Adding the complex to cold media can also reduce solubility.

    • Solution: Ensure your cell culture medium is at the correct physiological pH (typically 7.2-7.4).[2] Always use pre-warmed (37°C) media when adding the fatty acid-BSA complex.[6]

Problem: I suspect my this compound is oxidizing and losing activity.

Unsaturated fatty acids are prone to oxidation, which can generate byproducts and reduce the compound's efficacy.[3]

Possible Causes & Solutions:

  • Exposure to Air and Light: Prolonged exposure to atmospheric oxygen and light can accelerate the oxidation of the double bond in this compound.

    • Solution 1 - Antioxidants: Consider adding a small amount of an antioxidant, such as a tocopherol (Vitamin E) derivative, during the complexation step. This has been shown to enhance the oxidative stability of other unsaturated fatty acids when complexed with cyclodextrins.[3]

    • Solution 2 - Proper Storage: Store stock solutions and prepared media protected from light and at appropriate temperatures (4°C for short-term, -20°C or -80°C for long-term).[12][13] Minimize headspace in storage containers to reduce oxygen exposure.

  • Carrier Choice: Cyclodextrins are particularly effective at protecting the encapsulated fatty acid from environmental factors.

    • Solution: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its oxidative stability.[3][14] Consider using Protocol 2 if oxidation is a major concern.

Quantitative Data Summary

Table 1: Solubility of Undecenoic Acid in Common Solvents

This table provides solubility data for the related undecylenic acid, which can be used as a guideline for preparing initial stock solutions.

SolventSolubilityNotes
Water~0.074 mg/mLPractically insoluble.[6]
DMSO≥ 50 mg/mLA common solvent for high-concentration stock solutions.[6]
EthanolFreely Soluble (~25 mg/mL)Good option for initial stock solutions. Keep final concentration in media low (<0.1%).[2][6]
DMF~25 mg/mLAnother suitable solvent for stock solutions.[6]
Table 2: Recommended Molar Ratios for Fatty Acid:BSA Complexation

The molar ratio of fatty acid to BSA is critical as it determines the availability of the fatty acid to the cells and can alter the biological response.[2][7]

Molar Ratio (FA:BSA)Biological Context / Common UseReference(s)
1:1 to 3:1Corresponds to healthy physiological levels in human serum.[7]
2:1 to 6:1Commonly used range for in-vitro experiments.[2]
1.5:1Used for preparing 0.15 mM fatty acid solutions.[10]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from established methods for preparing long-chain fatty acid-BSA complexes for cell culture.[2][10][15]

Workflow for Preparing Fatty Acid-BSA Complex

G cluster_prep Stock Solution Preparation cluster_complex Complexation cluster_final Final Working Solution prep_fa 1. Prepare 100 mM this compound stock in 100% Ethanol. (Heat at 65°C to dissolve) prep_bsa 2. Prepare 10% (w/v) Fatty Acid-Free BSA in sterile water or PBS. (Sterile filter with 0.22 µm filter) warm_bsa 3. Warm BSA solution to 37°C for 5-10 min. prep_bsa->warm_bsa add_fa 4. Add FA stock to warm BSA solution dropwise while stirring. warm_bsa->add_fa incubate 5. Incubate mixture at 37°C for 1 hour with continuous stirring. add_fa->incubate check_clarity 6. Visually inspect solution. It must be clear. incubate->check_clarity add_media 7. Add the FA-BSA complex to pre-warmed (37°C) culture medium to achieve the final concentration. check_clarity->add_media Clear discard Discard and start over. check_clarity->discard Cloudy use_now 8. Use the final medium immediately. add_media->use_now

Caption: Experimental workflow for this compound-BSA complexation.

Methodology:

  • Prepare Fatty Acid Stock Solution (100 mM):

    • Dissolve 18.43 mg of this compound (MW: 184.27 g/mol ) in 1 mL of 100% ethanol.

    • Heat the solution at 65°C and vortex periodically until the fatty acid is fully dissolved.[2]

  • Prepare BSA Solution (10% w/v, ~1.5 mM):

    • Dissolve 5 g of fatty acid-free BSA in 50 mL of sterile MilliQ water or PBS.[10]

    • Gently swirl to dissolve; do not shake vigorously as this can cause foaming and protein denaturation. Heating to 37°C can aid dissolution.[7]

    • Sterile filter the solution using a 0.22 µm filter and store at 4°C.[10]

  • Complexation:

    • In a sterile tube, warm the required volume of the 10% BSA solution in a 37°C water bath for 10 minutes.

    • Slowly add the 100 mM fatty acid stock solution to the warm BSA solution dropwise while gently stirring. The volume to add depends on your desired final molar ratio (see Table 2). For a 3:1 ratio, you would add ~20 µL of 100 mM FA stock to 1 mL of 1.5 mM BSA solution.

    • Incubate the mixture in the 37°C water bath for at least 1 hour to allow for complexation.[2]

    • Visually inspect the solution. If it is cloudy, the preparation was unsuccessful and should be discarded.[10]

  • Preparation of Final Working Solution:

    • Add the clear fatty acid-BSA complex to your pre-warmed (37°C) cell culture medium to achieve the desired final concentration.

    • Vehicle Control: Prepare a control by adding an equivalent volume of ethanol to the BSA solution and treating it in the same manner.[10]

Protocol 2: Solubilization with Methyl-β-Cyclodextrin (MβCD)

Cyclodextrins are an effective alternative to BSA for solubilizing fatty acids and protecting them from oxidation.[1][3]

Methodology:

  • Prepare Fatty Acid Stock Solution (10 mM):

    • Dissolve 1.84 mg of this compound in 1 mL of ethanol.

  • Prepare MβCD Stock Solution (e.g., 100 mM):

    • Dissolve the required amount of MβCD powder in sterile water or culture medium base (without serum) at room temperature.

  • Complexation:

    • A molar ratio of FA:MβCD between 1:10 and 1:12 is often effective for long-chain fatty acids.[1]

    • Slowly add the fatty acid stock solution to the MβCD solution while vortexing to form the inclusion complex.

    • The solution should remain clear. This complexed stock can then be diluted into your final cell culture medium.

Signaling & Mechanism of Action

This compound exerts its biological effects, particularly its known antifungal properties, primarily through the disruption of cellular membranes and induction of oxidative stress.[16][17]

Simplified Signaling Pathway

G uda This compound membrane Fungal/Cellular Membrane uda->membrane Interacts with ros Induction of Oxidative Stress (ROS) uda->ros disruption Membrane Integration & Disruption membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage death Cell Death leakage->death damage Damage to Lipids, Proteins, DNA ros->damage damage->death

Caption: Proposed mechanism of this compound cellular activity.

This pathway illustrates two key mechanisms:

  • Membrane Disruption: The unsaturated fatty acid integrates into the lipid bilayer of the cell membrane, destabilizing its structure.[17] This increases membrane permeability, leading to the leakage of essential ions and molecules, ultimately causing cell death.[17]

  • Oxidative Stress: this compound can trigger oxidative stress, leading to an increase in reactive oxygen species (ROS).[16] These ROS can cause widespread damage to cellular components, contributing to cytotoxicity.[16]

References

Technical Support Center: Optimizing 2-Undecenoic Acid Concentration for Antifungal Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Undecenoic Acid in antifungal efficacy studies. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and 10-Undecenoic Acid (Undecylenic Acid) in the context of antifungal research?

A1: While both are isomers of undecenoic acid, the vast majority of published antifungal research has been conducted on 10-Undecenoic Acid , commonly known as undecylenic acid.[1][2][3] 10-Undecenoic acid is a naturally occurring fatty acid derived from castor oil.[1][3] this compound, with the double bond at the second carbon position, is a distinct chemical entity.[4] Due to the extensive body of evidence supporting the antifungal properties of 10-Undecenoic Acid, this guide will primarily focus on this isomer. Researchers investigating this compound should consider that its biological activity and optimal concentration may differ.

Q2: What is the primary mechanism of antifungal action for 10-Undecenoic Acid?

A2: 10-Undecenoic Acid exhibits a multi-faceted mechanism of action against fungi. Its primary modes of action include:

  • Disruption of the Fungal Cell Membrane: The lipophilic nature of the fatty acid allows it to integrate into the fungal cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.

  • Inhibition of Ergosterol Synthesis: It can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

  • Inhibition of Morphogenesis: A key aspect of its efficacy, particularly against Candida albicans, is the inhibition of the transition from the yeast form to the more virulent hyphal form.[5] This is a critical step in the establishment of infections.

Q3: What are the typical effective concentrations of 10-Undecenoic Acid against common fungal pathogens?

A3: The effective concentration of 10-Undecenoic Acid can vary depending on the fungal species, the specific experimental conditions, and the metric being measured (e.g., inhibition of growth, biofilm formation, or morphogenesis). The following table summarizes some reported Minimum Inhibitory Concentrations (MICs).

Fungal SpeciesEffective Concentration/MICReference
Candida albicans>3 mM for biofilm inhibition[6]
Candida albicans>4 mM for complete inhibition of yeast-to-hyphal transition[6]
Candida albicansMIC50: 0.0125% (w/w) in agar[7]
Candida albicansMIC90: <0.0125% (w/w) in agar[7]
Trichophyton rubrumActivity has been widely studied[5]

Q4: How can I overcome the poor aqueous solubility of this compound for in vitro assays?

A4: this compound, like other fatty acids, has limited solubility in water. To prepare solutions for in vitro experiments, consider the following approaches:

  • Organic Solvents: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the culture medium should be kept low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

  • Surfactants: Non-ionic surfactants like Tween® 20 can be used to create stable dispersions in aqueous solutions. It is essential to determine the optimal surfactant concentration, as high levels can be toxic to cells.

  • Formulation with L-arginine: A novel approach involves combining the fatty acid with L-arginine to form a more water-soluble salt. This method has been shown to achieve high concentrations of undecylenic acid in water.

Troubleshooting Guides

This section provides solutions to common problems encountered during antifungal efficacy studies with this compound.

Problem 1: Precipitation of this compound in Culture Medium

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the aqueous medium, or the concentration of the organic solvent used for the stock solution is too high.

  • Solution:

    • Decrease Final Concentration: Lower the final concentration of this compound in your assay.

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic and solubilizing level (typically ≤0.5%).

    • Use a Solubilizing Agent: Consider the use of a non-ionic surfactant or formulation with L-arginine as described in the FAQs.

    • Pre-warm the Medium: Adding the stock solution to a pre-warmed (37°C) culture medium can sometimes improve solubility.

Problem 2: Inconsistent or Non-Reproducible MIC Results

  • Possible Cause: Variability in inoculum preparation, inaccuracies in serial dilutions, or issues with the reading of endpoints.

  • Solution:

    • Standardize Inoculum: Strictly adhere to a standardized protocol for preparing the fungal inoculum to ensure a consistent cell density.

    • Accurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully to minimize errors.

    • Consistent Endpoint Reading: Define and consistently apply the criteria for determining the MIC. For some antifungals, this may be a significant reduction in growth (e.g., 50%) rather than complete inhibition.[6]

    • Include Quality Control Strains: Always include reference strains with known MIC values to validate the accuracy of your assay.

Problem 3: Contamination of Fungal Cultures

  • Possible Cause: Breach in aseptic technique, contaminated reagents, or environmental contamination.

  • Solution:

    • Strict Aseptic Technique: Work in a laminar flow hood, disinfect all surfaces and materials with 70% ethanol, and use sterile consumables.[8][9]

    • Check Reagents: Ensure all media, buffers, and stock solutions are sterile. Filter-sterilize solutions when necessary.

    • Regular Incubator Cleaning: Regularly clean and decontaminate incubators and water pans to prevent the spread of contaminants.[8][10]

    • Quarantine New Cultures: Isolate and test new fungal isolates for contamination before introducing them into the main laboratory.

Problem 4: High Cytotoxicity Observed in Mammalian Cell Lines

  • Possible Cause: The concentration of this compound is toxic to mammalian cells, or the solvent used for the stock solution is causing cytotoxicity.

  • Solution:

    • Determine the Therapeutic Window: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both the fungal pathogen and a relevant mammalian cell line. This will help establish a therapeutic window where the compound is effective against the fungus with minimal toxicity to host cells.

    • Optimize Concentration: Use the lowest effective concentration against the fungus that demonstrates acceptable cytotoxicity.

    • Vehicle Control: Ensure that the observed cytotoxicity is not due to the solvent by including a vehicle control with the same final solvent concentration.

    • Alternative Cytotoxicity Assays: Use multiple methods to assess cytotoxicity (e.g., metabolic assays like MTT and membrane integrity assays like LDH release) to confirm the results.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antifungal agent.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in DMSO.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to the final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Inoculate each well with the fungal suspension.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well, as determined by visual inspection or spectrophotometric reading.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, A549) into a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

G Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_assay MIC Assay cluster_cyto Cytotoxicity Assay cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution treat_cells Treat with Serial Dilutions prep_stock->treat_cells prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate (24-48h, 35°C) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic analyze Analyze Therapeutic Window (Compare MIC and IC50) read_mic->analyze seed_cells Seed Mammalian Cells in 96-well plate seed_cells->treat_cells incubate_cyto Incubate (24h, 37°C) treat_cells->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay read_ic50 Determine IC50 mtt_assay->read_ic50 read_ic50->analyze

Caption: Workflow for optimizing this compound concentration.

G Troubleshooting Logic for Antifungal Efficacy Studies start Problem Encountered precipitate Precipitation in Medium? start->precipitate inconsistent_mic Inconsistent MICs? precipitate->inconsistent_mic No sol_precipitate Optimize Solvent Conc. Use Solubilizing Agent precipitate->sol_precipitate Yes high_cyto High Cytotoxicity? inconsistent_mic->high_cyto No sol_mic Standardize Inoculum Verify Dilutions Use QC Strains inconsistent_mic->sol_mic Yes sol_cyto Determine IC50 Optimize Concentration Check Vehicle Toxicity high_cyto->sol_cyto Yes end Problem Resolved high_cyto->end No sol_precipitate->end sol_mic->end sol_cyto->end

Caption: Troubleshooting decision tree for common experimental issues.

G Signaling Pathway of 10-Undecenoic Acid Antifungal Action cluster_membrane Cell Membrane cluster_morphogenesis Morphogenesis UDA 10-Undecenoic Acid membrane_disruption Membrane Integration & Disruption UDA->membrane_disruption ergosterol_synthesis Inhibition of Ergosterol Synthesis UDA->ergosterol_synthesis hyphal_inhibition Inhibition of Yeast-to-Hyphal Transition UDA->hyphal_inhibition permeability Increased Permeability membrane_disruption->permeability ergosterol_synthesis->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Fungal Cell Death leakage->cell_death hyphal_inhibition->cell_death

References

Preventing polymerization of 2-Undecenoic Acid during heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Undecenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization of this compound during heating. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you might encounter during your experiments.

Troubleshooting Guide

Unwanted polymerization of this compound during heating can lead to increased viscosity, gel formation, or solidification of your material, compromising your experiments. This guide will help you identify potential causes and implement effective solutions.

Symptom Possible Cause(s) Troubleshooting Steps
Increased Viscosity or Gel Formation During Heating 1. High Temperature: Exceeding the thermal stability limit of this compound. 2. Absence or Insufficient Inhibitor: Lack of an effective polymerization inhibitor. 3. Presence of Initiators: Contamination with radical initiators (e.g., peroxides) or exposure to UV light. 4. Extended Heating Time: Prolonged exposure to elevated temperatures.1. Lower Temperature: If your protocol allows, reduce the heating temperature. 2. Add an Inhibitor: Introduce a suitable polymerization inhibitor (see Table 1 for options and recommended concentrations). Ensure compatibility with your reaction chemistry. 3. Eliminate Initiators: Use peroxide-free solvents and protect your reaction from light. 4. Minimize Heating Time: Optimize your experiment to reduce the duration of heating.
Solid Polymer Formation 1. Localized Overheating: "Hot spots" in the reaction vessel due to poor heat distribution. 2. Inefficient Stirring: Lack of adequate agitation to maintain a homogenous temperature and inhibitor distribution. 3. High Monomer Concentration: Concentrated this compound is more prone to polymerization.1. Improve Heat Distribution: Use an oil bath or a heating mantle with a temperature controller for uniform heating. 2. Ensure Vigorous Stirring: Employ efficient mechanical or magnetic stirring throughout the heating process. 3. Consider a Solvent: If compatible with your process, dissolving this compound in a suitable solvent can help dissipate heat and reduce the effective monomer concentration.
Inconsistent Results Between Batches 1. Variable Inhibitor Concentration: Inconsistent addition of inhibitor. 2. Differences in Raw Material Quality: Purity of this compound may vary between suppliers or batches. 3. Atmosphere Control: Inconsistent exposure to oxygen, which can act as a co-inhibitor for some phenolic compounds.[]1. Standardize Inhibitor Addition: Accurately weigh and add the inhibitor to each batch. 2. Characterize Starting Material: Analyze the purity of each new batch of this compound. 3. Control the Atmosphere: For consistent results, especially with phenolic inhibitors, maintain a consistent atmosphere (e.g., air or inert gas) for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during heating?

A1: The primary cause is thermally initiated free-radical polymerization. The double bond in the 2-position of the undecenoic acid molecule is susceptible to breaking and forming radicals at elevated temperatures. These radicals can then react with other monomer molecules, initiating a chain reaction that leads to the formation of long polymer chains.

Q2: Which polymerization inhibitors are most effective for this compound?

A2: While specific data for this compound is limited, inhibitors effective for structurally similar α,β-unsaturated carboxylic acids, such as acrylic acid, are recommended. Common choices include:

  • Hydroquinone (HQ): A widely used inhibitor, often effective in the presence of oxygen.[][2]

  • Monomethyl Ether of Hydroquinone (MEHQ): Another common phenolic inhibitor that requires oxygen to be effective.[2]

  • Phenothiazine (PTZ): A highly effective inhibitor, particularly at higher temperatures and under anaerobic conditions.[2]

The choice of inhibitor will depend on your specific experimental conditions, including temperature, atmosphere, and the chemical compatibility with other reagents in your system.

Q3: How much inhibitor should I use?

A3: The optimal concentration of an inhibitor depends on the temperature, the desired shelf life under heating, and the specific inhibitor used. A typical starting concentration range is 100-500 ppm (parts per million) by weight. It is crucial to experimentally determine the minimum effective concentration for your specific application to avoid potential interference with your desired reactions.

Q4: Can I use a combination of inhibitors?

A4: Yes, synergistic effects can be observed when using a combination of inhibitors. For example, a retarder can be used in conjunction with a true inhibitor to provide an additional layer of safety against polymerization.[2] However, the compatibility and potential interactions of the inhibitors with your system should be carefully evaluated.

Q5: How can I monitor the polymerization of this compound in my experiment?

A5: Several analytical techniques can be employed to monitor the conversion of monomer to polymer:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the decrease in the C=C double bond stretching vibration (typically around 1640 cm⁻¹) and the appearance of broad peaks associated with the polymer backbone.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Track the disappearance of the vinyl proton signals of the monomer and the appearance of broad signals corresponding to the saturated polymer backbone.[5][6][7]

  • Differential Scanning Calorimetry (DSC): Determine the onset temperature of polymerization and the heat of polymerization. The Oxidative Induction Time (OIT) can also be measured to assess thermal stability in the presence of oxygen.[8][9][10][11]

Quantitative Data on Inhibitor Performance

Table 1: Illustrative Induction Periods for Styrene Polymerization with Various Inhibitors

Inhibitor SystemConcentration (wt%)Temperature (°C)Induction Period (hours)
TEMPO, DEHA, DNBP0.049019
TEMPO, DEHA, DNBP0.0410012
TEMPO, DEHA, DNBP0.041106
TEMPO, DEHA, DNBP0.041204.5
TEMPO, DEHA, DDBSA0.041104
TEMPO, DEHA, DDBSA0.041203.5

Data adapted from studies on styrene polymerization and is for illustrative purposes only.[12]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effectiveness of polymerization inhibitors for this compound.

Protocol 1: Determination of Induction Time by Isothermal Heating

This protocol describes a method to determine the time it takes for polymerization to begin at a constant temperature.

1. Materials and Equipment:

  • This compound
  • Selected polymerization inhibitor(s) (e.g., HQ, MEHQ, PTZ)
  • Heating block or oil bath with precise temperature control
  • Small glass vials with caps
  • Analytical balance
  • Viscometer or rheometer (optional)
  • Stopwatch

2. Procedure:

  • Prepare samples of this compound containing different concentrations of the chosen inhibitor (e.g., 0, 100, 200, 500 ppm).
  • Accurately weigh a specific amount of each sample into separate glass vials.
  • Place the vials in the preheated heating block or oil bath set to the desired experimental temperature (e.g., 100 °C, 120 °C, 140 °C).
  • Start the stopwatch.
  • Visually inspect the samples at regular intervals for any signs of polymerization, such as increased viscosity, gel formation, or solidification.
  • Record the time at which a noticeable change in viscosity occurs. This is the induction time.
  • (Optional) For more quantitative analysis, samples can be periodically removed and their viscosity measured using a viscometer. The induction time is the point at which a sharp increase in viscosity is observed.

3. Data Analysis:

  • Plot the induction time as a function of inhibitor concentration for each temperature.
  • Compare the effectiveness of different inhibitors at the same concentration and temperature.

Protocol 2: Monitoring Polymerization using FTIR Spectroscopy

This protocol outlines how to use FTIR to quantitatively assess the extent of polymerization.

1. Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
  • Heated ATR stage (optional, for in-situ monitoring)
  • Samples of this compound with and without inhibitor
  • Oven or heating block

2. Procedure:

  • Acquire an FTIR spectrum of the unheated this compound monomer. Identify the characteristic peak for the C=C double bond stretch (around 1640 cm⁻¹).[3][4]
  • Heat a sample of this compound (with or without inhibitor) at a specific temperature for a defined period.
  • At various time points, take a small aliquot of the sample and acquire its FTIR spectrum.
  • (Optional for in-situ) Place a drop of the sample on a heated ATR stage and acquire spectra at regular intervals while heating.

3. Data Analysis:

  • Measure the peak height or area of the C=C double bond peak in each spectrum.
  • Normalize this value against a peak that does not change during polymerization (e.g., the C=O stretch of the carboxylic acid at ~1700 cm⁻¹).
  • Calculate the percentage of monomer conversion using the following formula: Monomer Conversion (%) = (1 - (Normalized C=C peak area at time t / Normalized C=C peak area at time 0)) * 100
  • Plot the monomer conversion versus time for different inhibitor concentrations and temperatures.

Protocol 3: Determination of Oxidative Induction Time (OIT) by DSC

This protocol follows the general principles of ASTM D3895 and ISO 11357-6 to assess the thermal stability of this compound in the presence of an oxidizing atmosphere.[8][9][10]

1. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)
  • Aluminum DSC pans and lids
  • Nitrogen and Oxygen gas supplies
  • Samples of this compound with and without inhibitor

2. Procedure:

  • Accurately weigh 5-10 mg of the sample into an open aluminum DSC pan.
  • Place the sample pan and an empty reference pan into the DSC cell.
  • Purge the DSC cell with nitrogen gas.
  • Heat the sample under nitrogen to the desired isothermal test temperature (e.g., 180 °C) at a heating rate of 20 °C/min.
  • Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen.
  • Hold the sample at the isothermal temperature under the oxygen atmosphere until an exothermic peak, indicating the onset of oxidation and polymerization, is observed.
  • The OIT is the time from the switch to the oxygen atmosphere to the onset of the exothermic peak.

3. Data Analysis:

  • Determine the OIT for each sample from the DSC thermogram.
  • Compare the OIT values for samples with different inhibitors and concentrations to evaluate their effectiveness in preventing oxidative degradation and subsequent polymerization.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_heating Heating Protocol cluster_analysis Analysis cluster_results Results & Evaluation prep_monomer This compound prep_mix Mix Monomer and Inhibitor (e.g., 100-500 ppm) prep_monomer->prep_mix prep_inhibitor Select & Weigh Inhibitor (e.g., HQ, MEHQ, PTZ) prep_inhibitor->prep_mix heating Isothermal Heating (e.g., 100-140°C) prep_mix->heating Place sample in heating apparatus analysis_visual Visual Inspection (Viscosity, Gelation) heating->analysis_visual analysis_ftir FTIR Spectroscopy (Monitor C=C peak) heating->analysis_ftir analysis_dsc DSC Analysis (Determine OIT) heating->analysis_dsc results_induction Determine Induction Time analysis_visual->results_induction results_conversion Calculate Monomer Conversion analysis_ftir->results_conversion results_oit Compare OIT Values analysis_dsc->results_oit evaluation Evaluate Inhibitor Performance results_induction->evaluation results_conversion->evaluation results_oit->evaluation troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Polymerization Observed? cause_temp High Temperature start->cause_temp Yes cause_inhibitor No/Low Inhibitor start->cause_inhibitor Yes cause_initiator Initiator Contamination start->cause_initiator Yes end Polymerization Prevented start->end No solution_temp Lower Temperature cause_temp->solution_temp solution_inhibitor Add/Increase Inhibitor cause_inhibitor->solution_inhibitor solution_initiator Purify Reagents / Protect from Light cause_initiator->solution_initiator solution_temp->end solution_inhibitor->end solution_initiator->end

References

Troubleshooting poor yield in 2-Undecenoic Acid synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Undecenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis via the Doebner-Knoevenagel reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor or No Yield

Q1: I am getting a very low yield or no this compound at all. What are the most likely causes?

A1: Low or no yield in the Doebner-Knoevenagel synthesis of this compound from nonanal and malonic acid is a common issue that can often be traced back to several key factors. These include problems with reactants or catalysts, suboptimal reaction conditions, or inefficient workup and purification. A systematic approach to troubleshooting these variables is crucial for improving your yield.

Troubleshooting Steps:

  • Verify Reactant and Catalyst Quality:

    • Nonanal: Nonanal is prone to oxidation to nonanoic acid. Use freshly distilled nonanal or check the purity of your starting material by GC-MS or ¹H NMR.

    • Malonic Acid: Ensure the malonic acid is dry and of high purity.

    • Pyridine: Pyridine acts as both the solvent and a base. It should be dry. Using a freshly opened bottle or distilling it can prevent issues with water content.

    • Piperidine: Piperidine is the catalyst and is susceptible to degradation. Use a fresh bottle or redistill it if you suspect it has gone bad.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature significantly impacts the reaction rate and the formation of side products. Heating is generally required, but excessive heat can lead to unwanted side reactions.[1]

    • Reaction Time: The reaction needs sufficient time to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Ensure an Anhydrous Environment: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always strictly necessary to run the reaction under an inert atmosphere, ensuring your reagents and glassware are dry is good practice.

Side Reactions and Impurities

Q2: My final product is impure. What are the common side products in this reaction?

A2: Several side reactions can occur during the Doebner-Knoevenagel condensation of nonanal and malonic acid, leading to impurities in your final product.

Common Side Products:

  • Unreacted Nonanal and Malonic Acid: Incomplete reaction is a common source of impurities.

  • Michael Addition Product: The highly reactive α,β-unsaturated product can undergo a Michael addition with another equivalent of the malonate carbanion.

  • Aldol Self-Condensation of Nonanal: Under basic conditions, nonanal can undergo self-condensation.

  • Decarboxylation of Malonic Acid: At elevated temperatures, malonic acid can decarboxylate to form acetic acid.

To minimize these side reactions, it is crucial to carefully control the stoichiometry of your reactants and the reaction temperature.

Identifying Impurities:

  • ¹H NMR Spectroscopy: Can be used to identify unreacted starting materials and the desired product. The vinylic protons of this compound have characteristic chemical shifts.

  • GC-MS Analysis: A powerful tool for separating and identifying volatile components in your reaction mixture, including side products. Derivatization of the carboxylic acid to a more volatile ester may be necessary for optimal results.

Reaction Parameters and Their Impact on Yield

Q3: How do reaction time, temperature, and catalyst concentration affect the yield of this compound?

A3: The yield of this compound is highly dependent on the interplay of reaction time, temperature, and catalyst concentration. Finding the optimal balance is key to maximizing your product yield.

Impact of Reaction Parameters on Yield (Illustrative Data)

ParameterCondition AYield (%)Condition BYield (%)General Trend
Temperature 80°C65115°C (reflux)85Higher temperatures generally increase reaction rate and yield, but can also promote side reactions if too high.[1]
Reaction Time 2 hours506 hours80Longer reaction times usually lead to higher conversion and yield, until the reaction reaches completion. Monitor with TLC to avoid unnecessary heating.
Piperidine (catalyst) 0.1 eq600.3 eq82Increasing catalyst concentration can increase the reaction rate, but an excess can lead to more side products.

Note: The data in this table is illustrative and based on typical trends for Doebner-Knoevenagel reactions. Optimal conditions should be determined empirically for your specific setup.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is a general guideline for the Doebner-Knoevenagel synthesis of this compound.

Materials:

  • Nonanal (freshly distilled)

  • Malonic acid

  • Pyridine (dry)

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 mL per gram of nonanal).

  • Addition of Reactants: To the stirred solution, add nonanal (1 equivalent) followed by piperidine (0.1-0.3 equivalents).

  • Reaction: Heat the mixture to reflux (around 115°C) and maintain the temperature for 4-6 hours. The evolution of carbon dioxide should be observed. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of crude this compound should form.

  • Isolation: Isolate the crude product by vacuum filtration and wash the solid with cold water.

  • Purification:

    • Recrystallization: The crude product can be recrystallized from a suitable solvent like hexane or ethanol/water to improve purity.

    • Column Chromatography: If significant impurities remain, purification by silica gel column chromatography may be necessary. A solvent system of hexane and ethyl acetate is a good starting point.

Visualizations

Logical Workflow for Troubleshooting Poor Yield

Troubleshooting_Poor_Yield start Poor or No Yield check_reagents Verify Reactant and Catalyst Quality start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_workup Evaluate Workup and Purification start->check_workup nonanal Nonanal Purity (Oxidation?) check_reagents->nonanal malonic Malonic Acid Purity and Dryness check_reagents->malonic pyridine Pyridine Dryness check_reagents->pyridine piperidine Piperidine Activity check_reagents->piperidine temp Temperature (Too low or too high?) check_conditions->temp time Reaction Time (Incomplete?) check_conditions->time acidification Incomplete Precipitation? check_workup->acidification extraction Inefficient Extraction? check_workup->extraction solution Improved Yield nonanal->solution malonic->solution pyridine->solution piperidine->solution temp->solution time->solution acidification->solution extraction->solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

Doebner-Knoevenagel Reaction Pathway

Doebner_Knoevenagel nonanal Nonanal intermediate Unstable Intermediate nonanal->intermediate malonic_acid Malonic Acid malonic_acid->intermediate piperidine Piperidine (Catalyst) piperidine->intermediate pyridine Pyridine (Solvent/Base) pyridine->intermediate decarboxylation Decarboxylation (-CO2) intermediate->decarboxylation product This compound decarboxylation->product

Caption: Simplified Doebner-Knoevenagel reaction for this compound synthesis.

References

2-Undecenoic Acid degradation pathways under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-undecenoic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under experimental conditions?

A1: this compound can degrade through several pathways, largely dependent on the experimental setup. The most commonly studied pathways include:

  • Enzymatic Degradation: This occurs in biological systems, primarily through two main routes:

    • Beta-oxidation: A mitochondrial or peroxisomal process in microorganisms that shortens the fatty acid chain.[1][2]

    • Cytochrome P450 (CYP) monooxygenase-mediated oxidation: This enzymatic action can introduce oxygen into the molecule, leading to hydroxylation or epoxidation.[3]

  • Oxidative Degradation: This can be initiated by chemical oxidants such as ozone or peroxides.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can cause the breakdown of the molecule.

  • Thermal Degradation: At elevated temperatures, this compound can decompose.[4][5]

Q2: What are the expected degradation products for each pathway?

A2: The degradation products are specific to the pathway:

  • Enzymatic (Beta-Oxidation): The beta-oxidation of unsaturated fatty acids like this compound involves a series of enzymatic steps that sequentially remove two-carbon units in the form of acetyl-CoA.[1][2] Due to the double bond at the C2 position, the pathway for this compound would likely proceed through several cycles of beta-oxidation until the double bond is reached, at which point specific enzymes like isomerases and reductases would be required to continue the degradation. The final products would be multiple molecules of acetyl-CoA.

  • Enzymatic (Cytochrome P450): For the related compound 10-undecenoic acid, oxidation by cytochrome P450 enzymes has been shown to yield 10,11-epoxyundecanoic acid and 9-hydroxy-10-undecenoic acid.[3] It is plausible that CYP450 oxidation of this compound would result in similar epoxidated and hydroxylated products at or near the double bond.

  • Oxidative Degradation: Ozonolysis of the double bond in this compound would be expected to yield nonanal and glyoxylic acid.

  • Photolytic Degradation: Studies on the closely related 10-undecenoic acid have shown that photolysis can lead to the formation of smaller volatile molecules such as formaldehyde and formic acid.[6]

  • Thermal Degradation: Heating unsaturated fatty acids can lead to a complex mixture of products arising from oxidation, polymerization, and cleavage of the carbon chain.[4][5][7] This can result in the formation of various aldehydes, ketones, and shorter-chain fatty acids.

Q3: How can I analyze and quantify the degradation of this compound and its products?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is well-suited for separating and quantifying this compound and its non-volatile degradation products. A C18 column is often used for separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile degradation products and can also be used for the quantification of this compound after derivatization to a more volatile ester form.

  • Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of functional groups, such as the C=C double bond, as an indication of degradation.

Troubleshooting Guides

Issue 1: No or Incomplete Degradation Observed

Possible Cause Troubleshooting Step
Incorrect Experimental Conditions Verify that the temperature, pH, and light exposure (for photolytic studies) are appropriate for the intended degradation pathway.
Inactive Enzyme If conducting enzymatic degradation, confirm the activity of your enzyme using a known standard substrate. Ensure proper storage and handling of the enzyme.
Insufficient Reagent Concentration For oxidative degradation, ensure the concentration of the oxidizing agent (e.g., hydrogen peroxide, ozone) is sufficient to drive the reaction.
Sample Impurities Impurities in the this compound sample may inhibit the degradation process. Verify the purity of your starting material.

Issue 2: Unidentified Peaks in Chromatogram

Possible Cause Troubleshooting Step
Secondary Degradation Products Excessive stress conditions (e.g., high temperature, prolonged light exposure) can lead to the formation of secondary degradation products. Try reducing the intensity of the stress condition.
Degradation of Excipients If working with a formulated product, excipients may also degrade. Run a placebo formulation (without this compound) under the same experimental conditions to identify peaks originating from excipients.
Instrumental Contamination Ensure the cleanliness of your analytical instruments to avoid carryover from previous analyses.

Quantitative Data

Currently, there is limited specific quantitative data available in the scientific literature regarding the degradation kinetics (e.g., rate constants, half-life) and product yields for this compound under various experimental conditions. Researchers are encouraged to perform detailed time-course studies and use appropriate analytical standards for quantification. The following tables provide a template for organizing such data.

Table 1: Hypothetical Degradation of this compound under Different Conditions

Degradation Pathway Condition Half-life (t½) Primary Product(s) Yield (%)
PhotolyticUV-C (254 nm)Data not availableData not availableData not available
Thermal150°CData not availableData not availableData not available
Oxidative10% H₂O₂Data not availableData not availableData not available

Table 2: Hypothetical Kinetic Parameters for Enzymatic Degradation of this compound

Enzyme K_m_ (µM) V_max_ (nmol/min/mg) k_cat_ (s⁻¹)
CYP450 Isoform XData not availableData not availableData not available
Acyl-CoA DehydrogenaseData not availableData not availableData not available

Experimental Protocols

Protocol 1: General Procedure for Oxidative Degradation using Hydrogen Peroxide

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup: In a reaction vessel, combine the this compound stock solution with an aqueous solution of hydrogen peroxide to achieve the desired final concentrations. Protect the reaction from light to prevent photolytic degradation.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a defined period (e.g., 24 hours).

  • Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progress of the reaction.

  • Quenching: Stop the reaction by adding a quenching agent, such as sodium bisulfite, to consume the excess hydrogen peroxide.

  • Analysis: Analyze the samples using HPLC-UV/MS or GC-MS to identify and quantify the remaining this compound and its degradation products.

Protocol 2: General Procedure for Enzymatic Degradation using a Cytochrome P450 System

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the cytochrome P450 enzyme, and the this compound substrate.

  • Reaction Initiation: Initiate the reaction by adding a solution of NADPH.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with shaking for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile or by acidification.

  • Product Extraction: Extract the products from the aqueous phase using an organic solvent like ethyl acetate.

  • Analysis: Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis by HPLC-MS or GC-MS.

Visualizations

G cluster_enzymatic Enzymatic Degradation 2-Undecenoic_Acid 2-Undecenoic_Acid 2-Undecenoyl-CoA 2-Undecenoyl-CoA 2-Undecenoic_Acid->2-Undecenoyl-CoA Acyl-CoA Synthetase CYP450_Oxidation CYP450_Oxidation 2-Undecenoic_Acid->CYP450_Oxidation Beta-Oxidation_Cycle Beta-Oxidation_Cycle 2-Undecenoyl-CoA->Beta-Oxidation_Cycle Acetyl-CoA Acetyl-CoA Beta-Oxidation_Cycle->Acetyl-CoA Epoxides_Hydroxylated_Products Epoxides_Hydroxylated_Products CYP450_Oxidation->Epoxides_Hydroxylated_Products

Caption: Enzymatic degradation pathways of this compound.

G cluster_abiotic Abiotic Degradation 2-Undecenoic_Acid_Abiotic This compound Oxidative_Degradation Oxidative_Degradation 2-Undecenoic_Acid_Abiotic->Oxidative_Degradation Ozone, Peroxides Photolytic_Degradation Photolytic_Degradation 2-Undecenoic_Acid_Abiotic->Photolytic_Degradation UV Light Thermal_Degradation Thermal_Degradation 2-Undecenoic_Acid_Abiotic->Thermal_Degradation Heat Aldehydes_Carboxylic_Acids Aldehydes_Carboxylic_Acids Oxidative_Degradation->Aldehydes_Carboxylic_Acids Volatile_Products Volatile_Products Photolytic_Degradation->Volatile_Products Complex_Mixture Complex Mixture of Products Thermal_Degradation->Complex_Mixture

Caption: Abiotic degradation pathways of this compound.

G Start Start Prepare_Sample Prepare Sample and Reagents Start->Prepare_Sample Setup_Reaction Set up Degradation Reaction (Enzymatic, Oxidative, etc.) Prepare_Sample->Setup_Reaction Incubate Incubate under Controlled Conditions Setup_Reaction->Incubate Collect_Samples Collect Samples at Time Points Incubate->Collect_Samples Quench_Reaction Quench Reaction Collect_Samples->Quench_Reaction Analyze_Samples Analyze Samples (HPLC, GC-MS) Quench_Reaction->Analyze_Samples Data_Analysis Data Analysis and Quantification Analyze_Samples->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Optimizing Esterification of 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 2-Undecenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful esterification experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the esterification of this compound.

Low or No Ester Conversion

Q1: I am observing very low or no conversion of my this compound to the desired ester. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in an esterification reaction is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Inactive or Insufficient Catalyst: The catalyst may be old, improperly stored, or used in an insufficient amount. For acid catalysts like sulfuric acid or p-toluenesulfonic acid, ensure they are not hydrated. For solid acid catalysts, ensure they have been properly activated according to the supplier's instructions. Try increasing the catalyst loading incrementally.[1]

    • Incorrect Catalyst Choice: The chosen catalyst may not be optimal for your specific alcohol and reaction conditions. For sterically hindered alcohols, a stronger acid catalyst or different reaction conditions may be necessary.

  • Reaction Equilibrium:

    • Water Inhibition: Esterification is a reversible reaction that produces water.[2][3] The presence of water, either from wet reactants/solvents or as a byproduct, can shift the equilibrium back towards the starting materials, thus inhibiting the reaction.[2]

      • Solution: Use anhydrous reactants and solvents. Employ methods for continuous water removal during the reaction, such as a Dean-Stark apparatus, molecular sieves, or performing the reaction under vacuum.[2][3]

    • Excess Reactant: To drive the equilibrium towards the product side, consider using a large excess of one of the reactants, typically the less expensive one (often the alcohol).[4]

  • Reaction Conditions:

    • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for potential side reactions. Optimal temperatures can range from 50°C to 140°C depending on the catalyst and reactants.[1]

    • Insufficient Reaction Time: Esterification reactions can be slow. Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., by GC or TLC).[1]

Formation of Unwanted Byproducts

Q2: My reaction mixture has turned dark, or I am observing unexpected spots on my TLC plate. What are the likely side reactions and how can I prevent them?

A2: The formation of byproducts is a common challenge, especially when working with unsaturated fatty acids like this compound.

  • Polymerization: The double bond in this compound is susceptible to polymerization, especially at elevated temperatures.[1][5] This can lead to the formation of oligomeric or polymeric materials, often observed as a darkening of the reaction mixture or the formation of a viscous residue.

    • Prevention:

      • Milder Reaction Conditions: Use lower reaction temperatures and shorter reaction times.

      • Catalyst Choice: Opt for milder catalysts. For instance, enzymatic catalysis can be performed at much lower temperatures, minimizing the risk of polymerization.

      • Inhibitors: Consider adding a radical inhibitor, such as hydroquinone or BHT, to the reaction mixture, though this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

  • Dehydration and Ether Formation: Under strong acidic conditions and high temperatures, alcohols can undergo dehydration to form alkenes or react with each other to form ethers.

  • Oxidation: The double bond can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures.

Product Isolation and Purification Issues

Q3: I am having difficulty separating my ester product from the reaction mixture. What are the best practices for workup and purification?

A3: Effective product isolation is crucial for obtaining a pure ester.

  • Neutralization of Acid Catalyst: After the reaction is complete, the acid catalyst must be neutralized. This is typically done by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.[2] Perform the washing in a separatory funnel and repeat until gas evolution (CO2) ceases.

  • Removal of Excess Alcohol: If a large excess of a low-boiling alcohol (e.g., ethanol) was used, it can often be removed by rotary evaporation. For higher-boiling alcohols, vacuum distillation or chromatographic separation may be necessary.

  • Breaking Emulsions: During the aqueous workup, emulsions can form, making layer separation difficult. Adding a saturated brine solution (saturated NaCl) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Final Purification:

    • Distillation: For volatile esters, distillation under reduced pressure is an effective purification method.[6]

    • Column Chromatography: For less volatile esters or to remove closely related impurities, silica gel column chromatography is a standard technique.

Data Presentation

The following tables summarize key quantitative data for the esterification of this compound and related compounds to provide a basis for comparison and optimization.

Table 1: Acid-Catalyzed Esterification Conditions for Fatty Acids

Carboxylic AcidAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
This compoundIsopropyl AlcoholP-SBA-151:1140~6-[2]
Lauric AcidEthanolSulfuric Acid1:478 (reflux)2>95-
Benzoic AcidMethanolSulfuric Acid1:10 (v/v)65-90[2]
Hydroxy AcidEthanolSulfuric Acid1:25 (w/v)Reflux295[2]

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Esterification

ParameterConventional MethodUltrasound-Assisted MethodSource
Reaction Temperature 67-70°CRoom Temperature[1]
Yield Improvement -2-10% increase[1]
Reaction Time LongerSignificantly shorter[1]

Table 3: Transesterification of Undecenoic Acid Esters with Various Alcohols

Undecenoic Acid EsterAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)
Ethyl-10-undecenoate1,4-CyclohexanedimethanolCu-deposited V2O510023High
Methyl-10-undecenoateCyclohexanemethanolCpTiCl₃1202492
Methyl-10-undecenoate1,4-CyclohexanedimethanolCpTiCl₃1202485

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound with Ethanol

This protocol describes a standard laboratory procedure for the synthesis of ethyl 2-undecenoate using an acid catalyst.

  • Reactant Preparation: Ensure all glassware is thoroughly dried. To a round-bottom flask equipped with a magnetic stir bar, add this compound. Add a 3 to 10-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid).

  • Reaction Setup: Equip the flask with a reflux condenser. If water removal is desired, a Dean-Stark apparatus can be placed between the flask and the condenser, and the reaction can be run in a solvent that forms an azeotrope with water, such as toluene.

  • Heating: Heat the reaction mixture to reflux (the boiling point of the alcohol or solvent) and maintain this temperature for the desired reaction time (e.g., 2-6 hours).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solvent like toluene was used, dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.

Protocol 2: General Procedure for Enzymatic Esterification of this compound with Glycerol

This protocol outlines a greener approach to esterification using an immobilized lipase.

  • Reactant Preparation: In a suitable reaction vessel, combine this compound and glycerol. The molar ratio of glycerol to fatty acid can be varied to control the extent of esterification; an excess of glycerol often favors monoacylglycerol formation.[7]

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) to the mixture. The enzyme loading is typically between 1-10% by weight of the total reactants.

  • Reaction Conditions: The reaction is typically performed solvent-free or in a non-polar organic solvent. Heat the mixture to a moderate temperature (e.g., 50-70°C) with continuous stirring.

  • Water Removal: To drive the reaction forward, water produced during the esterification should be removed. This can be achieved by performing the reaction under vacuum or by sparging the mixture with dry nitrogen.

  • Monitoring: Monitor the formation of mono-, di-, and triglycerides using TLC or HPLC.

  • Enzyme Recovery: Once the desired conversion is reached, the immobilized enzyme can be recovered by simple filtration for reuse.

  • Purification: The product mixture can be purified by column chromatography or molecular distillation to separate the different acylglycerols from unreacted starting materials.

Mandatory Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Charge Reactants: - this compound - Alcohol - Catalyst start->reactants heat Heat and Stir (e.g., 50-140°C) reactants->heat monitor Monitor Progress (TLC/GC) heat->monitor neutralize Neutralize Catalyst (e.g., NaHCO3 wash) monitor->neutralize extract Extract & Dry Organic Layer neutralize->extract purify Purify Product (Distillation/Chromatography) extract->purify end End Product purify->end

Caption: A generalized workflow for the esterification of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_equilibrium Equilibrium Issues cluster_conditions Reaction Conditions start Low/No Ester Conversion catalyst_check Check Catalyst Activity start->catalyst_check water_check Presence of Water? start->water_check temp_check Temperature Too Low? start->temp_check time_check Time Insufficient? start->time_check increase_catalyst Increase Catalyst Loading catalyst_check->increase_catalyst change_catalyst Consider Different Catalyst increase_catalyst->change_catalyst remove_water Use Dean-Stark/Drying Agent water_check->remove_water excess_reactant Use Excess Alcohol water_check->excess_reactant increase_temp Increase Temperature temp_check->increase_temp increase_time Increase Reaction Time time_check->increase_time

Caption: A troubleshooting decision tree for low ester conversion.

References

Challenges in the purification of 2-Undecenoic Acid from byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Undecenoic Acid from its synthetic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and their typical byproducts?

A1: this compound is commonly synthesized via two main routes, each with a characteristic byproduct profile:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method involves the reaction of nonanal with a phosphonate reagent (e.g., triethyl phosphonoacetate). The primary byproducts are water-soluble phosphate salts (e.g., diethyl phosphate), which are generally easy to remove during aqueous workup.[1][2] Unreacted starting materials, such as nonanal, can also be present.

  • Knoevenagel Condensation: This route uses nonanal and an active methylene compound like malonic acid, often with a base catalyst such as pyridine.[3] Potential impurities include unreacted nonanal and malonic acid. Side reactions, such as the self-condensation of nonanal, can also occur, though this is less common with mild bases.[3]

Q2: My crude this compound is a yellow or brown color. What causes this discoloration?

A2: Discoloration in crude this compound is often due to oxidation and polymerization of the unsaturated fatty acid, which can be initiated by exposure to air, light, or high temperatures during synthesis or storage.[4] The presence of residual aldehydes or other reactive impurities can also contribute to color formation.

Q3: What are the main challenges in purifying this compound by distillation?

A3: The primary challenge is the thermal sensitivity of this compound.[4] At elevated temperatures, its double bond can polymerize, leading to the formation of high-molecular-weight oligomers, reduced yield, and further impurities.[4][5] Therefore, purification must be performed by fractional distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Q4: Can I use crystallization to purify this compound?

A4: Yes, low-temperature crystallization is an effective method for purifying unsaturated fatty acids. This technique is particularly useful for separating them from saturated fatty acid impurities. The crude product is dissolved in a suitable solvent and cooled to a low temperature to induce crystallization of the desired product.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.[6]

  • HPLC: Reversed-phase HPLC with a C18 column can separate this compound from its non-polar and some polar impurities.

  • GC-MS: This method is excellent for identifying and quantifying volatile impurities. Derivatization of the carboxylic acid to its methyl ester is typically required for optimal results.[6]

Troubleshooting Guides

Purification by Vacuum Distillation
Problem Possible Cause Solution
Product is polymerizing in the distillation flask (thickening, discoloration). Distillation temperature is too high.Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set unnecessarily high.
Absence of a polymerization inhibitor.Add a radical inhibitor, such as hydroquinone (100-200 ppm), to the distillation flask before heating.
Poor separation of product from byproducts. Inefficient fractionating column.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column.
Product solidifies in the condenser. The condenser water is too cold.Use room temperature water or slightly warmer water for the condenser to prevent the product from freezing. The melting point of this compound is 10-12 °C.[7]
Purification by Low-Temperature Crystallization
Problem Possible Cause Solution
Low yield of crystals. The concentration of the solution is too low.Reduce the amount of solvent used to dissolve the crude product.
The cooling temperature is not low enough.Gradually decrease the temperature. For fatty acids, temperatures between -5 °C and -20 °C are often effective.
The cooling rate is too fast, leading to the formation of an oil instead of crystals.Cool the solution slowly and without agitation to promote the formation of well-defined crystals.
Purity of crystals is not satisfactory. Inefficient removal of mother liquor.Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration.
Co-crystallization of impurities.A second recrystallization step may be necessary to achieve higher purity.
Purification by Preparative HPLC
Problem Possible Cause Solution
Poor peak shape (fronting or tailing). Column overload.Reduce the amount of sample injected onto the column. Perform a loading study on an analytical column first.[2]
Inappropriate mobile phase pH.For acidic compounds like this compound, adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase can improve peak shape by suppressing ionization.[8]
Inadequate separation of peaks. Mobile phase composition is not optimal.Adjust the ratio of organic solvent (acetonitrile or methanol) to water. A shallower gradient may improve resolution.
Incorrect column chemistry.A C18 column is generally suitable, but for challenging separations, a column with different selectivity (e.g., a phenyl-hexyl column) could be tested.
High backpressure. Clogged column frit or tubing.Filter all samples and mobile phases before use. If pressure is still high, reverse-flush the column with an appropriate solvent.
Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before injection.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compoundC₁₁H₂₀O₂184.28-~137 °C / 2 mmHg (estimated from isomer)[9]
Nonanal (starting material)C₉H₁₈O142.24191-193 °C92-93 °C / 22 mmHg[10]
Malonic Acid (starting material)C₃H₄O₄104.06Decomposes at >135 °C-
Undecanoic Acid (potential saturated impurity)C₁₁H₂₂O₂186.29286 °C-

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. All glassware must be dry and joints properly sealed for vacuum.

  • Sample Preparation: Charge the distillation flask with the crude this compound. Add a radical inhibitor such as hydroquinone (100-200 ppm). Add a magnetic stir bar for smooth boiling.

  • Distillation:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Slowly evacuate the system to the desired pressure (e.g., < 5 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect and discard the initial low-boiling fraction, which may contain residual solvents and nonanal.

    • Collect the main fraction at the expected boiling point of this compound. Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and polymerization of the residue.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification of this compound by Preparative HPLC
  • Method Development (Analytical Scale):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a gradient of 60-100% B over 20-30 minutes to determine the optimal elution conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL of a ~1 mg/mL solution.

    • Optimize the gradient to achieve baseline separation between this compound and its major impurities.

  • Scale-Up to Preparative Scale:

    • Column: A larger C18 column with the same packing material (e.g., 21.2 x 250 mm, 5 µm).

    • Flow Rate: Scale the flow rate according to the column cross-sectional area.

    • Gradient: Keep the gradient time the same as the optimized analytical method.

    • Sample Loading: Dissolve the crude product in the initial mobile phase composition at the highest possible concentration without precipitation. Perform a loading study by gradually increasing the injection volume to maximize throughput without sacrificing resolution.[2]

    • Fraction Collection: Collect fractions corresponding to the main product peak.

    • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Visualizations

Purification_Workflow start Crude this compound (from HWE or Knoevenagel synthesis) workup Aqueous Workup (e.g., water/brine wash) start->workup extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) workup->extraction Removes water-soluble byproducts (e.g., phosphate salts) drying Drying of Organic Phase (e.g., with Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Dried Crude Product evaporation->crude_product distillation Vacuum Distillation crude_product->distillation Primary Purification Choice crystallization Low-Temperature Crystallization crude_product->crystallization Alternative/Further Purification hplc Preparative HPLC distillation->hplc If further polishing is needed final_product Pure this compound distillation->final_product If purity is sufficient crystallization->hplc If further polishing is needed crystallization->final_product If purity is sufficient hplc->final_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Low Purity after Initial Purification check_impurities Identify Impurities by GC-MS or HPLC start->check_impurities volatile Volatile Impurities Present (e.g., Nonanal) check_impurities->volatile Low Boiling Point non_volatile Non-Volatile Impurities Present (e.g., Isomers, Polymers) check_impurities->non_volatile High Boiling Point or Similar BP distill_again Re-distill under Higher Vacuum with a Better Fractionating Column volatile->distill_again chromatography Use Preparative HPLC for Fine Separation non_volatile->chromatography crystallize Attempt Low-Temperature Crystallization non_volatile->crystallize distill_again->start If still impure chromatography->start If still impure crystallize->start If still impure

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Minimizing 2-Undecenoic Acid Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, troubleshooting, and mitigating interference caused by 2-undecenoic acid in a variety of biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my samples?

This compound is an unsaturated fatty acid with the molecular formula C11H20O2.[1][2] It is an alpha,beta-unsaturated monocarboxylic acid.[1] As a fatty acid, it can be present in biological samples, particularly those with high lipid content, or it may be introduced as a component of a formulation being tested. Its antifungal properties also lead to its use in various applications.[2]

Q2: How can this compound interfere with my biochemical assays?

Interference from this compound, similar to other fatty acids, can manifest in several ways:

  • Light Scattering: At higher concentrations, fatty acids can form micelles, which are suspended particles that cause light scattering. This can lead to erroneously high absorbance readings in spectrophotometric assays.[3][4]

  • Volume Displacement: Large lipid molecules can displace the aqueous volume in a sample, leading to a falsely decreased concentration of other analytes, particularly electrolytes.[4]

  • Non-specific Binding: The hydrophobic nature of this compound can cause it to bind non-specifically to assay components like microplate wells, antibodies, or enzymes, leading to either false positive or false negative results.

  • Fluorescence Quenching or Autofluorescence: Like other organic molecules with conjugated double bonds, this compound has the potential to absorb light and either quench the signal of a fluorescent probe or be autofluorescent itself, interfering with fluorescence-based assays.[5][6]

Q3: What are the typical signs of this compound interference in my experiments?

Common indicators of interference include:

  • High background signals in absorbance or fluorescence readings.

  • Poor reproducibility between replicate wells.

  • Non-linear or unexpected dose-response curves.

  • A "haze" or turbidity in the sample.

  • Discrepancies between results from different assay formats.

Q4: What are the primary methods to mitigate or remove this compound interference?

Several methods can be employed to reduce interference from this compound:

  • High-Speed Centrifugation: This is a simple and effective method to pellet suspended lipid particles. The cleared supernatant can then be used for the assay.[3]

  • Solvent Extraction: A liquid-liquid extraction using a nonpolar organic solvent can be used to remove fatty acids from the sample.

  • Use of Detergents: Including a mild non-ionic detergent, such as Tween-20, in your assay buffers can help to solubilize fatty acids and prevent non-specific binding.[8]

  • Optimized Blocking: For immunoassays like ELISA, ensuring proper blocking of the microplate with agents like bovine serum albumin (BSA) or non-fat dry milk is crucial to prevent non-specific binding.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of this compound to a level below which it causes significant interference. However, this may also dilute the analyte of interest to an undetectable level.

  • Derivatization: For analytical techniques like gas chromatography-mass spectrometry (GC-MS), derivatizing the fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME), is a common practice.[9][10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound interference.

Issue 1: High Background in Absorbance-Based Assays
Possible Cause Recommended Solution
Light Scattering: Micelle formation leading to sample turbidity.[3][4]1. High-Speed Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes and use the infranatant for the assay.[3] 2. Sample Dilution: Serially dilute the sample to determine if the interference is concentration-dependent. 3. Wavelength Selection: If possible, measure absorbance at a wavelength where the interference from light scattering is minimized.
Issue 2: Inconsistent or Non-Reproducible Results in ELISAs
Possible Cause Recommended Solution
Non-specific Binding: this compound adhering to the plate surface or assay antibodies.[11][12]1. Optimize Blocking: Increase the concentration or incubation time of your blocking buffer. Consider using a different blocking agent (e.g., 1% BSA, 5% non-fat dry milk).[8] 2. Include Detergent: Add 0.05% Tween-20 to your wash and antibody dilution buffers to reduce hydrophobic interactions.[8] 3. Sample Pre-treatment: Use high-speed centrifugation or solvent extraction to remove the interfering substance before adding the sample to the assay plate.
Issue 3: Reduced Signal in Fluorescence-Based Assays
Possible Cause Recommended Solution
Fluorescence Quenching: this compound absorbing the excitation or emission energy of the fluorophore.[5]1. Run a Quenching Control: Prepare a sample with your fluorophore and a range of this compound concentrations (without the analyte of interest) to quantify the quenching effect. 2. Use a Red-Shifted Fluorophore: Longer wavelength fluorophores are generally less susceptible to interference from library compounds.[6] 3. Sample Purification: Remove this compound from the sample prior to the assay using one of the methods described above.
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting potential this compound interference.

G start Assay Results Unexpected or Inconsistent check_visual Visually inspect sample. Is it turbid? start->check_visual turbid_yes Yes check_visual->turbid_yes Yes turbid_no No check_visual->turbid_no No centrifuge Perform High-Speed Centrifugation turbid_yes->centrifuge check_assay_type What is the assay type? turbid_no->check_assay_type rerun_assay1 Re-run assay with cleared supernatant centrifuge->rerun_assay1 problem_solved Problem Resolved rerun_assay1->problem_solved consider_extraction Consider Sample Pre-treatment (e.g., Extraction) rerun_assay1->consider_extraction Still issues absorbance Absorbance check_assay_type->absorbance Absorbance fluorescence Fluorescence check_assay_type->fluorescence Fluorescence elisa ELISA check_assay_type->elisa ELISA run_control1 Run 'buffer + compound' control to check for absorbance absorbance->run_control1 run_control2 Run 'fluorophore + compound' control to check for quenching/autofluorescence fluorescence->run_control2 optimize_blocking Optimize blocking and add detergent to buffers elisa->optimize_blocking rerun_assay2 Re-run assay run_control1->rerun_assay2 run_control2->rerun_assay2 optimize_blocking->rerun_assay2 rerun_assay2->problem_solved rerun_assay2->consider_extraction Still issues

Caption: Troubleshooting workflow for this compound interference.

Quantitative Data Summary

The degree of interference is highly dependent on the specific assay conditions, including the analyte concentration, the buffer composition, and the detection method. The following table provides a general guide to the potential impact of lipemia (high lipid concentration) on various biochemical analytes, which can be extrapolated to high concentrations of this compound.

ParameterInterference at Mild LipemiaInterference at Moderate LipemiaInterference at Severe LipemiaPredominant Effect
Glucose NegativeNegativePositiveVaries[13]
Urea NegativeNegativePositiveVaries[13]
Creatinine NegativeNegativePositiveVaries[13]
Total Protein PositivePositivePositivePositive[13]
Albumin PositiveSignificant Positive Significant Positive Positive[13]
Direct Bilirubin NegativeSignificant Negative Significant Positive Varies[13]
ALT/AST NegativeSignificant Positive Significant Positive Varies[13]
Electrolytes (Na+, K+, Cl-) NegativeNegativePositiveVaries[13]
Magnesium Significant Positive Significant Positive Significant Positive Positive[13]

Note: "Significant" indicates an interference bias exceeding 10%.[13] This data is based on studies using intralipid solutions and should be used as a general guide. It is recommended to empirically determine the interference threshold for this compound in your specific assay.

Experimental Protocols

Protocol 1: Sample Clarification by High-Speed Centrifugation

This protocol is designed to remove suspended lipids from aqueous samples.

Materials:

  • Microcentrifuge capable of >10,000 x g

  • Microcentrifuge tubes

Procedure:

  • Pipette your sample containing this compound into a microcentrifuge tube.

  • Centrifuge the sample at 10,000 - 15,000 x g for 10 minutes at 4°C. This will pellet the lipids.[3]

  • Carefully aspirate the clear infranatant (the liquid below the top lipid layer) without disturbing the pellet or the surface layer.

  • Use the cleared infranatant for your biochemical assay.

Protocol 2: Solvent Extraction for Fatty Acid Removal

This protocol uses an organic solvent to extract this compound from an aqueous sample.

Materials:

  • Hexane or a 2:1 chloroform:methanol mixture (v/v)

  • Glass centrifuge tubes with solvent-resistant caps

  • Vortex mixer

  • Centrifuge

  • Glass vials

  • Nitrogen gas stream for evaporation

Procedure:

  • Place your aqueous sample in a glass centrifuge tube.

  • Add 2 volumes of hexane (or chloroform:methanol) to the tube.

  • Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.[10]

  • Carefully collect the lower aqueous phase for your assay. Alternatively, if your analyte of interest partitions into the organic phase, collect the upper organic phase and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable assay buffer.

Experimental Workflow for Sample Clean-up

The diagram below outlines the general workflow for preparing a sample with suspected this compound interference.

G start Sample containing This compound centrifuge High-Speed Centrifugation (10,000 x g, 10 min) start->centrifuge collect_supernatant Collect Cleared Supernatant centrifuge->collect_supernatant assay Perform Biochemical Assay collect_supernatant->assay check_interference Interference Resolved? assay->check_interference solvent_extraction Perform Solvent Extraction (e.g., with Hexane) check_interference->solvent_extraction No end Proceed with Analysis check_interference->end Yes collect_aqueous Collect Aqueous Phase solvent_extraction->collect_aqueous collect_aqueous->assay

Caption: Sample clean-up workflow for biochemical assays.

Signaling Pathway Interference

Simplified Bacterial Quorum Sensing Pathway

The following diagram illustrates a simplified model of a bacterial quorum sensing pathway and indicates the potential point of interference by this compound.

G cluster_cell Bacterial Cell synthase Autoinducer Synthase (e.g., LasI, LuxS) autoinducer_low Autoinducer (AI) Low Concentration synthase->autoinducer_low Basal Production receptor Receptor Protein (e.g., LasR) gene_expression Target Gene Expression (Virulence, Biofilm) receptor->gene_expression Induces gene_expression->synthase Positive Feedback autoinducer_high Autoinducer (AI) High Concentration autoinducer_low->autoinducer_high Cell Density Increases autoinducer_high->receptor Binds and Activates interference This compound Inhibition interference->synthase interference->receptor

References

Strategies to improve the yield and purity of synthesized 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Undecenoic Acid, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound in a laboratory setting?

A1: The most prevalent and effective method is the Knoevenagel-Doebner condensation. This reaction involves the condensation of nonanal with malonic acid, typically using pyridine as the solvent and a catalytic amount of a weak base like piperidine.[1][2] The reaction is followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[3]

Q2: What is the role of pyridine and piperidine in the Knoevenagel-Doebner reaction?

A2: Pyridine serves as both the solvent and a basic catalyst that facilitates the decarboxylation of the intermediate.[1][2] Piperidine, a stronger base than pyridine, acts as a catalyst to deprotonate the active methylene group of malonic acid, initiating the condensation with the aldehyde.[2]

Q3: What are the primary side reactions that can lower the yield and purity of this compound?

A3: The main side reactions include:

  • Self-condensation of nonanal: This can occur, especially in the presence of a strong base.[1]

  • Michael addition: The highly reactive α,β-unsaturated product can undergo a Michael addition with another molecule of the malonic acid enolate. This is more likely with prolonged reaction times and higher temperatures.[4]

  • Formation of β,γ-unsaturated acids: Isomerization of the desired α,β-unsaturated product can sometimes occur.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials (nonanal and malonic acid), you can observe the consumption of reactants and the formation of the product. The evolution of carbon dioxide also indicates that the decarboxylation is proceeding.[5]

Q5: What are the recommended methods for purifying the crude this compound?

A5: The primary purification methods are vacuum distillation and recrystallization.

  • Vacuum Distillation: This is effective for separating this compound from non-volatile impurities and unreacted starting materials with significantly different boiling points.[6]

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent or solvent mixture can yield a highly pure product.[7]

Troubleshooting Guides

Low Yield
Symptom Potential Cause(s) Suggested Solution(s)
Reaction does not proceed or is very slow (as indicated by TLC) 1. Inactive catalyst (piperidine). 2. Insufficient reaction temperature. 3. Presence of water in reactants or solvent.1. Use freshly opened or purified piperidine. 2. Gently heat the reaction mixture to the recommended temperature (e.g., refluxing pyridine). 3. Ensure all reactants and pyridine are anhydrous.
Low yield of desired product with significant starting material remaining 1. Insufficient reaction time. 2. Suboptimal stoichiometry of reactants.1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the correct molar ratios of reactants are used, typically a slight excess of malonic acid.
Significant formation of side products 1. Reaction temperature is too high. 2. Excess catalyst. 3. Prolonged reaction time after completion.1. Maintain the reaction temperature within the optimal range. 2. Use only a catalytic amount of piperidine. 3. Stop the reaction once the starting material is consumed as confirmed by TLC.
Low Purity
Symptom Potential Cause(s) Suggested Solution(s)
Product is a dark-colored oil or solid 1. Formation of polymeric byproducts due to excessive heat or prolonged reaction time. 2. Impurities in the starting materials.1. Avoid overheating and prolonged reaction times. Consider purification by vacuum distillation. 2. Use high-purity nonanal and malonic acid.
Presence of unreacted nonanal or malonic acid in the final product 1. Incomplete reaction. 2. Inefficient purification.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize the purification method (e.g., fractional vacuum distillation or recrystallization).
Product contains a mixture of isomers (α,β and β,γ-unsaturated acids) 1. Reaction conditions favoring isomerization.1. Use of pyridine in the Doebner modification generally favors the formation of the α,β-unsaturated isomer. Ensure appropriate reaction conditions are maintained.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol is a representative procedure based on the principles of the Knoevenagel-Doebner reaction.

Materials:

  • Nonanal (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Pyridine (solvent)

  • Piperidine (catalytic amount, e.g., 0.1 eq)

  • Hydrochloric Acid (e.g., 6 M) for workup

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid in pyridine.

  • Add nonanal to the solution, followed by a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete (indicated by the consumption of nonanal), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with hydrochloric acid until the pH is acidic. This will precipitate the crude this compound.

  • Extract the product with a suitable organic solvent like diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Vacuum Distillation
  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask with a spin vane or boiling chips.

  • Gradually apply vacuum and then slowly heat the flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., approximately 137 °C at 2 mmHg).[8]

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., hexane or a mixed solvent system).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity (Illustrative Data)

Note: The following data is illustrative and based on typical outcomes for Knoevenagel-Doebner reactions. Optimal conditions for the synthesis of this compound should be determined experimentally.

Parameter Condition A Condition B Condition C Expected Outcome
Nonanal:Malonic Acid Ratio 1:1.11:1.51:2.0A slight excess of malonic acid (Condition B) often improves the yield by driving the reaction to completion. A large excess (Condition C) may complicate purification.
Piperidine (eq) 0.050.10.2A catalytic amount (Condition B) is generally optimal. Too little (Condition A) may result in a slow reaction, while too much (Condition C) can promote side reactions.
Temperature (°C) 80115 (refluxing pyridine)140Refluxing pyridine (Condition B) is a common and effective temperature. Lower temperatures (Condition A) may lead to incomplete reaction, while higher temperatures (Condition C) can increase side product formation.
Reaction Time (h) 248The optimal time (e.g., Condition B) should be determined by TLC monitoring. Insufficient time (Condition A) will result in low conversion, while excessive time (Condition C) can lead to lower purity.
Approx. Yield (%) 60-7080-9075-85-
Approx. Purity (%) >95>95<90-

Mandatory Visualization

experimental_workflow start Start: Combine Reactants reaction Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Reflux) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Acidic Workup and Extraction monitoring->workup Reaction Complete purification Purification workup->purification distillation Vacuum Distillation purification->distillation Liquid Product recrystallization Recrystallization purification->recrystallization Solid Product analysis Analysis (GC-MS, NMR) distillation->analysis recrystallization->analysis end Pure this compound analysis->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Check TLC for Starting Material start->check_reaction sm_present Significant Starting Material Remaining? check_reaction->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes side_products Significant Side Products Observed? sm_present->side_products No extend_time Increase Reaction Time incomplete_rxn->extend_time check_reagents Check Reagent Stoichiometry incomplete_rxn->check_reagents optimize_conditions Optimize Reaction Conditions side_products->optimize_conditions Yes purification_issue Product Loss During Workup/Purification side_products->purification_issue No temp_too_high Lower Temperature optimize_conditions->temp_too_high catalyst_too_high Reduce Catalyst Amount optimize_conditions->catalyst_too_high review_procedure Review Extraction and Purification Procedures purification_issue->review_procedure knoevenagel_doebner_mechanism malonic_acid Malonic Acid enolate Enolate Formation malonic_acid->enolate Piperidine nucleophilic_addition Nucleophilic Addition enolate->nucleophilic_addition nonanal Nonanal nonanal->nucleophilic_addition aldol_adduct Aldol Adduct nucleophilic_addition->aldol_adduct dehydration Dehydration aldol_adduct->dehydration unsaturated_diacid α,β-Unsaturated Diacid dehydration->unsaturated_diacid decarboxylation Decarboxylation unsaturated_diacid->decarboxylation Heat, Pyridine product This compound decarboxylation->product

References

Validation & Comparative

A Comparative Analysis of the Antifungal Properties of 2-Undecenoic Acid and Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Mycology and Drug Development

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel and effective antifungal agents. Among the compounds of interest are fatty acids, which have long been recognized for their antimicrobial properties. This guide provides a detailed comparative analysis of two such fatty acids: 2-undecenoic acid (commonly known as undecylenic acid) and its saturated counterpart, undecanoic acid. By examining their mechanisms of action, antifungal efficacy, and the experimental protocols used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their work in this field.

Mechanisms of Antifungal Action: A Tale of Two Structures

The primary difference between this compound and undecanoic acid lies in their chemical structures. This compound is an unsaturated fatty acid featuring a terminal double bond, a feature that is critical to its biological activity.[1] In contrast, undecanoic acid is a saturated fatty acid. This structural variance leads to distinct primary mechanisms of antifungal action.

This compound: The antifungal activity of this compound is largely attributed to its direct interaction with the fungal cell membrane. The presence of the double bond allows the molecule to integrate into the lipid bilayer of the cell membrane, disrupting its integrity.[1] This integration increases membrane permeability, leading to the leakage of essential intracellular components and ultimately causing cell death.[1] Furthermore, this compound has been shown to inhibit the synthesis of ergosterol, a vital component for maintaining the structure and fluidity of the fungal cell membrane.[1] It also interferes with fatty acid biosynthesis by inhibiting the enzyme enoyl-coenzyme A reductase and has been observed to prevent the morphological transition of Candida albicans from its yeast form to the more virulent hyphal form.[2][3][4]

Undecanoic Acid: The antifungal mechanism of undecanoic acid is initiated by the induction of oxidative stress within the fungal cell.[5][6] This leads to an accumulation of reactive oxygen species (ROS), which in turn cause damage to the cell membrane and cell wall.[5][6] The oxidative stress also disrupts key cellular processes, including the synthesis of fatty acids, phospholipids, and ergosterol.[5][6] Beyond this, undecanoic acid can modulate the expression of fungal genes that are crucial for virulence and has been shown to affect mRNA processing in fungi.[6][7]

Quantitative Comparison of Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and undecanoic acid against various fungal pathogens as reported in the scientific literature. It is important to note that direct comparisons of MIC values should be made with caution, as variations in experimental conditions (e.g., media, incubation time, and inoculum size) can influence the results.

Fungal SpeciesCompoundMIC (µg/mL)Source
Candida albicansUndecanoic Acid100-200[8]
Candida albicans (biofilm)This compound>552 (3 mM)[9][10]
Trichophyton rubrumUndecanoic Acid30[11][12]
Trichophyton rubrum (resistant)Undecanoic Acid120[11][12]
Trichophyton rubrumThis compound1.6-6.3[8]
Trichophyton mentagrophytesThis compound1.6-3.1[8]
Aspergillus fumigatusThis compound6.3-12.5[8]
Cryptococcus neoformansThis compound3.1-6.3[8]

Visualizing the Mechanisms of Action

The distinct antifungal mechanisms of this compound and undecanoic acid can be visualized through the following diagrams.

G cluster_0 Fungal Cell membrane Cell Membrane leakage Leakage of Intracellular Components membrane->leakage ergosterol Ergosterol Synthesis ergosterol->membrane fatty_acid Fatty Acid Biosynthesis (enoyl-coenzyme A reductase) fatty_acid->membrane cytoplasm Cytoplasm death Cell Death leakage->death uda This compound uda->membrane Integrates into and disrupts uda->ergosterol Inhibits uda->fatty_acid Inhibits

Caption: Mechanism of this compound.

G cluster_0 Fungal Cell ros Reactive Oxygen Species (ROS) Production membrane_wall Cell Membrane & Wall Damage ros->membrane_wall Causes synthesis Disrupted Fatty Acid, Phospholipid & Ergosterol Synthesis ros->synthesis death Cell Death membrane_wall->death synthesis->death gene Altered Virulence Gene Expression gene->death ua Undecanoic Acid ua->ros Induces ua->gene

Caption: Mechanism of Undecanoic Acid.

Experimental Protocols

The determination of the antifungal activity of fatty acids like 2-undecenoic and undecanoic acid is typically performed using standardized methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 (for yeasts) and M38 (for filamentous fungi), is a widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC).[4]

Broth Microdilution Assay for MIC Determination (Adapted from CLSI guidelines)

This protocol provides a general framework for assessing the antifungal activity of the test compounds.

G prep_compound 1. Compound Preparation - Dissolve fatty acid in a suitable solvent (e.g., DMSO). - Prepare a stock solution. serial_dilution 3. Serial Dilution - Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium. prep_compound->serial_dilution prep_inoculum 2. Inoculum Preparation - Culture fungus on appropriate agar. - Prepare a standardized suspension of fungal cells/spores in sterile saline. - Adjust to a specific concentration (e.g., 0.5 McFarland standard). inoculation 4. Inoculation - Add the standardized fungal inoculum to each well. prep_inoculum->inoculation serial_dilution->inoculation incubation 5. Incubation - Incubate plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours). inoculation->incubation reading 6. MIC Determination - Visually or spectrophotometrically determine the lowest concentration of the compound that inhibits fungal growth. incubation->reading

Caption: Experimental Workflow for MIC Determination.

1. Preparation of Antifungal Stock Solutions:

  • Accurately weigh the fatty acid (this compound or undecanoic acid) and dissolve it in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Further dilutions should be made in a standardized liquid medium, typically RPMI-1640 with L-glutamine, buffered with MOPS to a pH of 7.0.[13]

2. Preparation of Fungal Inoculum:

  • The fungal isolate to be tested is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • A suspension of the fungal cells or conidia is prepared in sterile saline.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.[3][14]

3. Broth Microdilution Procedure:

  • In a 96-well microtiter plate, the antifungal stock solution is serially diluted (typically two-fold) in the broth medium to achieve a range of concentrations.

  • Each well is then inoculated with the prepared fungal suspension.

  • Control wells are included: a growth control (medium and inoculum, no drug) and a sterility control (medium only).

4. Incubation:

  • The microtiter plates are incubated at a controlled temperature (usually 35°C) for a specified period, which can range from 24 to 72 hours depending on the growth rate of the fungus.[9][15]

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

  • The endpoint can be determined visually or by using a spectrophotometer to measure the optical density of the wells.[9]

Conclusion

For researchers and drug development professionals, the choice between these two fatty acids may depend on the target fungal species, the desired formulation (topical vs. other), and the potential for synergistic combinations with other antifungal agents. The detailed experimental protocols provided herein offer a standardized approach for further investigation and direct comparison of these and other promising antifungal compounds. The distinct mechanisms of action also suggest that these fatty acids could be valuable tools for studying fungal physiology and for developing novel therapeutic strategies that circumvent existing drug resistance mechanisms.

References

A Comparative Analysis of 2-Undecenoic Acid and Salicylic Acid in the Management of Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for effective antifungal therapies, a comprehensive comparison of 2-undecenoic acid and salicylic acid reveals distinct mechanisms of action and varying levels of efficacy against common fungal pathogens. This guide provides an objective analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of mycology.

Executive Summary

Fungal infections, particularly those affecting the skin, nails, and mucous membranes, present a significant global health concern. While numerous antifungal agents are available, the emergence of resistant strains necessitates the exploration and re-evaluation of existing compounds. This report focuses on two such compounds: this compound, a fatty acid with known fungicidal properties, and salicylic acid, a keratolytic agent also possessing antifungal activity. Through a detailed examination of their mechanisms of action, in vitro efficacy data, and potential for synergistic application, this guide offers a comparative overview to aid in the development of more effective antifungal strategies.

Mechanism of Action

This compound: This unsaturated fatty acid primarily exerts its antifungal effect by disrupting the fungal cell membrane.[1] It is believed to interfere with fatty acid synthesis, leading to altered membrane permeability and ultimately, cell death.[1] Furthermore, this compound can alter the pH of the local environment, creating conditions less favorable for fungal growth.[1] Studies have also indicated its ability to inhibit the formation of biofilms, a critical virulence factor for many fungal species, notably Candida albicans.[2][3]

Salicylic Acid: The primary mode of action for salicylic acid in treating fungal infections is its keratolytic effect. By promoting the shedding of the outer layer of the skin, it helps to remove the fungi residing in the stratum corneum.[4] Beyond this mechanical action, salicylic acid has demonstrated direct antifungal properties. It can cause damage to the fungal plasma membrane, leading to the leakage of essential proteins and other intracellular components.[5][6] Additionally, it possesses anti-inflammatory properties that can help to alleviate the symptoms associated with fungal infections.

In Vitro Efficacy: A Comparative Table

Table 1: Antifungal Activity of this compound

Fungal SpeciesTest MethodConcentrationObserved EffectReference
Candida albicansBiofilm Inhibition Assay>3 mMInhibition of biofilm formation[2][3]
Trichophyton mentagrophytes"Killing Time" AssayNot SpecifiedEquivalent efficacy to tolnaftate[1]
Trichophyton rubrum"Killing Time" AssayNot SpecifiedEquivalent efficacy to tolnaftate[1]
Epidermophyton floccosum"Killing Time" AssayNot SpecifiedEquivalent efficacy to tolnaftate[1]

Table 2: Antifungal Activity of Salicylic Acid

Fungal SpeciesTest MethodConcentrationObserved EffectReference
Dermatophytes (unspecified)Broth Microdilution3.12%Minimum Inhibitory Concentration (MIC)
Dermatophytes (unspecified)Broth Microdilution3.12%Minimum Fungicidal Concentration (MFC)
Trichophyton mentagrophytesAgar Well DiffusionNot Specified1.5 cm zone of inhibition
Penicillium expansumSpore Germination Assay2.5 mM90% inhibition of germination[5][6]

Synergistic Potential

Interestingly, a patented formulation combines both this compound and salicylic acid, suggesting a synergistic or additive effect when used in concert. The proposed rationale for this combination is the complementary nature of their mechanisms. Salicylic acid's keratolytic action may enhance the penetration of this compound into the deeper layers of the skin, allowing it to reach the site of infection more effectively. This combination has been reported to have a broader antifungal spectrum and greater efficacy than either compound used alone.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following provides a generalized framework for assessing the antifungal activity of these compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antifungal Solutions: Prepare stock solutions of this compound and salicylic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using a growth medium such as RPMI-1640.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal spores or conidia is then prepared in sterile saline and adjusted to a standardized concentration (e.g., 1-5 x 10^6 CFU/mL).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at a suitable temperature (e.g., 28-35°C) for a period of 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Determine MIC E->F signaling_pathway cluster_undecenoic This compound cluster_salicylic Salicylic Acid UA This compound Membrane Fungal Cell Membrane Disruption UA->Membrane FAS Inhibition of Fatty Acid Synthesis UA->FAS Biofilm Inhibition of Biofilm Formation UA->Biofilm FungalCell Fungal Cell Membrane->FungalCell FAS->FungalCell Biofilm->FungalCell SA Salicylic Acid Keratolysis Keratolytic Action (Stratum Corneum Removal) SA->Keratolysis PlasmaMembrane Fungal Plasma Membrane Damage SA->PlasmaMembrane InfectionSite Site of Infection Keratolysis->InfectionSite PlasmaMembrane->FungalCell Efficacy Antifungal Efficacy FungalCell->Efficacy InfectionSite->Efficacy

References

A Comparative Analysis of 2-Undecenoic Acid and Other Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties and biological activities of 2-Undecenoic Acid against other common unsaturated fatty acids, including oleic acid, linoleic acid, α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.

Physicochemical Properties: A Comparative Overview

The fundamental characteristics of these fatty acids are summarized below, offering a baseline for understanding their behavior in biological and chemical systems.

PropertyThis compoundOleic AcidLinoleic Acidα-Linolenic Acid (ALA)Eicosapentaenoic Acid (EPA)Docosahexaenoic Acid (DHA)
Molecular Formula C₁₁H₂₀O₂[1][2]C₁₈H₃₄O₂C₁₈H₃₂O₂C₁₈H₃₀O₂C₂₀H₃₀O₂C₂₂H₃₂O₂
Molecular Weight ( g/mol ) 184.28[1]282.47280.45278.43302.45328.53
Melting Point (°C) 10 - 12[1]13 - 14-5-11-54-44
Boiling Point (°C) 137 (at 2 mmHg)286 (at 100 mmHg)229 - 230 (at 16 mmHg)230 - 232 (at 17 mmHg)169 - 171 (at 0.15 mmHg)189 - 191 (at 0.2 mmHg)
Density (g/mL) 0.9100.8950.9020.9170.9430.954
Solubility in Water InsolubleInsolubleInsolubleVery slightly solubleInsolubleInsoluble
Solubility in Organic Solvents Soluble in alcohol, chloroform, etherSoluble in alcohol, ether, and other organic solventsSoluble in acetone, benzene, ether, ethanolSoluble in ethanol, chloroform, acetoneSoluble in methanolSoluble in organic solvents
Unsaturation Monounsaturated (1 double bond)Monounsaturated (1 double bond)Polyunsaturated (2 double bonds)Polyunsaturated (3 double bonds)Polyunsaturated (5 double bonds)Polyunsaturated (6 double bonds)

Biological Activities: A Quantitative Comparison

Unsaturated fatty acids exhibit a wide range of biological activities. This section provides a comparative summary of their antimicrobial, anticancer, and anti-inflammatory properties based on available experimental data.

Disclaimer: The following quantitative data is compiled from various sources. Direct comparison of absolute values should be approached with caution as experimental conditions may vary between studies.

Antimicrobial Activity

Unsaturated fatty acids are known for their ability to inhibit the growth of various microorganisms, particularly Gram-positive bacteria.[3] Their primary mechanism of action involves the disruption of the bacterial cell membrane.

Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

Fatty AcidMIC (µg/mL)Reference
This compoundData not available in comparative studies
Oleic Acid>2000[4]
Linoleic Acid64 (bacteriostatic)[3]
α-Linolenic Acid128[4]
EPAData not available in comparative studies
DHAData not available in comparative studies
Anticancer Activity

Several unsaturated fatty acids have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

Half-maximal Inhibitory Concentration (IC₅₀) against Cancer Cell Lines

Fatty AcidCell LineIC₅₀ (µM)Reference
This compoundData not available in comparative studies
Oleic AcidHT-29 (Colon)>100[5]
Linoleic AcidHT-29 (Colon)~100[5]
α-Linolenic AcidHT-29 (Colon)~50[5]
EPAHT-29 (Colon)~25[5]
DHAHT-29 (Colon)~25[5]
Anti-inflammatory Activity

Unsaturated fatty acids can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Inhibition of Nitric Oxide (NO) Production in Macrophages

Fatty AcidIC₅₀ (µM)Cell LineReference
This compoundData not available in comparative studies
Oleic Acid>100J774[6]
Linoleic Acid~50J774[6]
α-Linolenic Acid~25J774[6]
EPA~10J774[6]
DHA~10J774[6]

Mechanisms of Action & Signaling Pathways

The biological effects of these fatty acids are mediated by their interaction with various cellular components and signaling pathways.

This compound: Antimicrobial and Anticancer Mechanisms

This compound's antimicrobial activity, particularly its antifungal action, is attributed to its ability to disrupt the fungal cell membrane and inhibit key enzymes involved in fatty acid synthesis.[7][8] In cancer cells, it has been shown to induce apoptosis through a caspase-dependent pathway, leading to a reduction in mitochondrial membrane potential.

G Antimicrobial & Anticancer Mechanisms of this compound cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action UA This compound Membrane Fungal Cell Membrane Disruption UA->Membrane Disrupts integrity Enzyme Inhibition of Fatty Acid Synthesis Enzymes UA->Enzyme QS Quorum Sensing Inhibition (Bacteria) UA->QS Mito Mitochondrial Membrane Potential Reduction UA->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Mechanisms of this compound.

General Unsaturated Fatty Acid Anti-inflammatory Pathway

Polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids like EPA and DHA, exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating PPARs. This leads to a reduction in the production of pro-inflammatory cytokines.

Anti-inflammatory Signaling of Unsaturated Fatty Acids cluster_nfkb NF-κB Pathway cluster_ppar PPAR Pathway UFA Unsaturated Fatty Acids (e.g., EPA, DHA) IKK IKK Complex UFA->IKK inhibits PPAR PPARs (e.g., PPAR-γ) UFA->PPAR activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB IkB->NFkB inhibits Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB translocates ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus_NFkB->ProInflammatory activates PPAR->NFkB inhibits AntiInflammatory Anti-inflammatory Gene Expression PPAR->AntiInflammatory

Anti-inflammatory pathways of unsaturated fatty acids.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of fatty acids against bacterial strains like Staphylococcus aureus.[4]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth - TSB)

  • Fatty acid stock solutions (dissolved in a suitable solvent like ethanol or DMSO)

  • Sterile broth medium

  • Microplate reader

Procedure:

  • Preparation of Fatty Acid Dilutions:

    • Prepare serial twofold dilutions of the fatty acid stock solutions in the sterile broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (inoculum without fatty acid) and a negative control (broth without inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Workflow for MIC Determination start Start prep_fa Prepare Serial Dilutions of Fatty Acids in 96-well Plate start->prep_fa prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacteria prep_fa->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results (Visual or OD600) incubate->read end Determine MIC read->end

Experimental workflow for MIC determination.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of fatty acids on cancer cell lines.[9]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fatty acid stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the fatty acids for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (solvent used to dissolve the fatty acids).

  • MTT Addition:

    • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation:

    • Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Workflow for MTT Assay start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Fatty Acids (various concentrations) seed->treat add_mtt Add MTT Reagent and Incubate (2-4h) treat->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability and IC₅₀ read->calculate end End calculate->end

Experimental workflow for MTT assay.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

This protocol details the measurement of nitric oxide production by macrophages, a key indicator of inflammation, and its inhibition by fatty acids using the Griess assay.[10][11]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Fatty acid stock solutions

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the fatty acids for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the fatty acids for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Quantification:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the fatty acids.

Workflow for NO Inhibition Assay start Start seed_cells Seed Macrophages in 96-well Plate start->seed_cells pretreat Pre-treat with Fatty Acids seed_cells->pretreat stimulate Stimulate with LPS and Co-incubate with Fatty Acids pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Measure Absorbance (540 nm) griess_assay->read_absorbance calculate_inhibition Calculate NO Inhibition read_absorbance->calculate_inhibition end End calculate_inhibition->end

Experimental workflow for NO inhibition assay.

References

Assessing the Cytotoxicity of 2-Undecenoic Acid on Human Skin Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of 2-Undecenoic Acid, a fatty acid with known antifungal properties, against common topical antifungal agents. The assessment focuses on human skin cell lines, specifically keratinocytes and fibroblasts, which are crucial cellular components of the skin barrier and wound healing processes. Understanding the cytotoxic potential of these agents is paramount for the development of safe and effective topical formulations.

Comparative Cytotoxicity Data

While direct head-to-head comparative studies evaluating the cytotoxicity of this compound and other topical antifungals on both human keratinocytes and fibroblasts are limited in publicly available literature, this section summarizes the existing data from various studies to provide a comparative perspective. It is important to note that variations in experimental conditions (e.g., specific cell line, exposure time, assay method) can influence the results, and therefore, comparisons between different studies should be interpreted with caution.

Cytotoxicity of this compound

Studies on the cytotoxicity of this compound have primarily focused on cancer cell lines, where it has been shown to induce apoptosis.[1][2][3] A novel formulation of undecylenic acid, GS-1, demonstrated cytotoxicity against various tumor cell lines and also on Human Umbilical Vein Endothelial Cells (HUVEC), suggesting a potential for broader cellular effects beyond cancerous cells.[4]

Table 1: Cytotoxicity of this compound on Various Human Cell Lines

Cell Line Cell Type Assay IC50 (mM) Exposure Time (hours) Reference
HeLa Cervical Cancer MTT/MTS 0.9862 24 [3]
A549 Lung Carcinoma MTT/MTS 0.3751 24 [3]
Jurkat T-cell Leukemia MTT/MTS 0.5782 24 [3]
U937 Histiocytic Lymphoma MTT/MTS 0.2893 24 [3]

| HUVEC | Umbilical Vein Endothelial Cells | Viability Assay | Cytotoxicity Observed | 24 |[4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cytotoxicity of Alternative Topical Antifungal Agents

Commonly used topical antifungal agents such as clotrimazole, miconazole, and terbinafine have been evaluated for their cytotoxic effects on human skin cells.

Table 2: Cytotoxicity of Alternative Antifungal Agents on Human Skin Cell Lines

Agent Cell Line Cell Type Assay Finding Reference
Clotrimazole Human Keratinocytes Keratinocyte Cell Viability No significant change at 10 µM [5]
MRC-5 Lung Fibroblast [3H]thymidine incorporation Inhibition of proliferation, no cytotoxic effect [6]
Miconazole HaCaT Keratinocyte Sulforhodamine B Higher cytotoxicity than terbinafine [7][8]
Human Oral Keratinocytes Keratinocyte Viability Assay Dose-dependent cytotoxicity at high concentrations [9][10]
Human Gingival Fibroblasts Fibroblast Viability Assay Dose-dependent cytotoxicity at high concentrations [9][10]
Terbinafine Fibroblasts Fibroblast [3H]thymidine incorporation IC50 of ~5 µM for inhibition of PDGF-stimulated mitogenesis [11]

| | HaCaT | Keratinocyte | Sulforhodamine B | Cytotoxic response observed |[7][8] |

Qualitative Comparison Summary:

Based on the available data, clotrimazole appears to have a relatively low cytotoxic profile on keratinocytes and fibroblasts at therapeutic concentrations.[5][6] In contrast, miconazole has been reported to exhibit higher cytotoxicity than terbinafine on keratinocytes, with both showing dose-dependent effects.[7][8][9][10] The cytotoxicity of miconazole and terbinafine in keratinocytes is thought to be mediated by the induction of reactive oxygen species (ROS).[7][8] For this compound, while specific data on keratinocytes and fibroblasts is lacking, its demonstrated cytotoxicity on other human cell lines suggests that it may also impact skin cell viability.

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, this section details common methodologies for assessing the cytotoxicity of topical agents on human skin cell lines.

Cell Culture
  • Human Keratinocytes (e.g., HaCaT): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Human Dermal Fibroblasts (HDF): Cells are cultured in Fibroblast Basal Medium supplemented with fibroblast growth factors, 10% FBS, and 1% penicillin-streptomycin.

  • Culture Conditions: All cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity.

  • Principle: Viable cells with active metabolism convert MTT into a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • Remove the treatment medium and incubate the cells with a medium containing neutral red.

    • Wash the cells to remove unincorporated dye.

    • Add a destaining solution to extract the dye from the cells.

    • Measure the absorbance of the extracted dye.

3. Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Procedure:

    • Seed and treat cells as described previously.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Measure the enzymatic conversion of the substrate by reading the absorbance at a specific wavelength.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Cytotoxicity Measurement cluster_3 Assay Options cluster_4 Data Analysis start Seed Human Keratinocytes & Fibroblasts in 96-well plates incubation Incubate for 24h (37°C, 5% CO2) start->incubation treatment Expose cells to various concentrations of: - this compound - Alternative Antifungals - Vehicle Control incubation->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 assay Perform Cytotoxicity Assay incubation2->assay MTT MTT Assay NRU Neutral Red Uptake LDH LDH Assay readout Measure Absorbance/ Fluorescence MTT->readout NRU->readout LDH->readout calculation Calculate % Cell Viability readout->calculation ic50 Determine IC50 values calculation->ic50 end end ic50->end Comparative Analysis

Caption: Workflow for comparing the cytotoxicity of topical agents.

Postulated Signaling Pathway for this compound-Induced Cytotoxicity

The precise signaling pathway of this compound in non-cancerous skin cells is not fully elucidated. However, based on its pro-apoptotic effects in cancer cells, a potential mechanism may involve the intrinsic apoptosis pathway.

G UA This compound Mito Mitochondrial Stress UA->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: A simplified model of potential this compound-induced apoptosis.

References

Validation of 2-Undecenoic Acid's inhibitory effect on fungal biofilm formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of its Efficacy and Mechanism of Action

For researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapeutics, the challenge of combating fungal biofilms is a paramount concern. Biofilms, complex communities of microorganisms encased in a self-produced extracellular matrix, exhibit notoriously high resistance to conventional antifungal agents. This guide provides a comprehensive comparison of the efficacy of 2-Undecenoic Acid in inhibiting fungal biofilm formation, particularly by the opportunistic pathogen Candida albicans, against established antifungal drugs.

Inhibitory Efficacy: A Quantitative Comparison

This compound has demonstrated significant inhibitory effects on C. albicans biofilm formation. Its efficacy, along with that of common antifungal agents, is summarized below. The Minimum Biofilm Inhibitory Concentration (MBIC) is a key metric, representing the lowest concentration of an agent required to inhibit biofilm formation.

Antifungal AgentTarget OrganismMinimum Biofilm Inhibitory Concentration (MBIC)Key Findings
This compound Candida albicansOptimal concentration > 3 mM [1]Effectively inhibits the morphological transition from yeast to hyphal form, a critical step in biofilm development.[1][2] Also down-regulates the expression of hyphal-specific genes such as HWP1.[1][2]
Fluconazole Candida albicansHighly variable; often > 64 µg/mL to > 1024 µg/mL [3][4]Many clinical isolates exhibit high resistance to fluconazole in their biofilm state.[3][5]
Amphotericin B Candida albicans0.25 µg/mL to > 16 µg/mL [3][4]Generally more effective against C. albicans biofilms than fluconazole, though resistance can still be observed.[3][4]
Nystatin Candida albicansVariable Nystatin is known to be effective against Candida species; however, specific MBIC values against biofilms are not as consistently reported in the literature. It works by binding to ergosterol in the fungal cell membrane, leading to cell death.[6][7]

Mechanism of Action: Disrupting the Biofilm Lifecycle

This compound employs a multi-faceted approach to inhibit fungal biofilm formation. Its primary mechanisms include:

  • Inhibition of Hyphal Morphogenesis: A crucial step in the formation of a mature C. albicans biofilm is the transition from a yeast-like form to a filamentous hyphal form. This compound effectively abolishes this morphological switch at concentrations above 4 mM.[1][2] This prevents the development of the complex, three-dimensional architecture characteristic of mature biofilms.

  • Downregulation of Adhesion-Related Genes: The expression of hyphal-specific genes, such as Hyphal Wall Protein 1 (HWP1), is significantly reduced in the presence of this compound.[1][2] HWP1 is a key adhesin that facilitates the attachment of hyphae to surfaces and to each other, which is essential for biofilm integrity.

  • Cell Membrane Disruption: As an unsaturated fatty acid, this compound is believed to integrate into the fungal cell membrane, disrupting its integrity and leading to increased permeability.[8]

  • Inhibition of Ergosterol Synthesis: There is evidence to suggest that this compound can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] This disruption further compromises membrane function and contributes to the antifungal effect.

Signaling Pathways in Biofilm Formation

The formation of C. albicans biofilms is a tightly regulated process controlled by intricate signaling networks. This compound's inhibitory action on hyphal development suggests an interference with these pathways. Two of the most critical pathways are the Ras/cAMP/PKA pathway and the MAPK pathway, both of which converge on the regulation of key transcription factors that control the expression of hyphal-specific genes like HWP1.

G cluster_stimuli Environmental Cues cluster_pathways Signaling Pathways cluster_ras Ras/cAMP/PKA Pathway cluster_mapk MAPK Pathway cluster_tfs Transcription Factors cluster_output Cellular Response Serum Serum Ras1 Ras1 Serum->Ras1 N_acetylglucosamine N_acetylglucosamine N_acetylglucosamine->Ras1 CO2 CO2 Cyr1 Cyr1 (Adenylyl Cyclase) CO2->Cyr1 pH pH Cst20 Cst20 pH->Cst20 Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Efg1 Efg1 PKA->Efg1 Tec1 Tec1 PKA->Tec1 Ste11 Ste11 Cst20->Ste11 Hst7 Hst7 Ste11->Hst7 Cek1 Cek1 Hst7->Cek1 Cph1 Cph1 Cek1->Cph1 HWP1 HWP1 Expression Efg1->HWP1 Tec1->HWP1 Cph1->HWP1 Hyphal_Morphogenesis Hyphal Morphogenesis HWP1->Hyphal_Morphogenesis Biofilm_Formation Biofilm Formation Hyphal_Morphogenesis->Biofilm_Formation

Key signaling pathways regulating C. albicans biofilm formation.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biomass of the biofilm.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Broth (SDB)

  • 96-well flat-bottom microtiter plates

  • This compound and other antifungal agents

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% (v/v) Ethanol

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Culture C. albicans in SDB overnight at 30°C. Harvest the cells by centrifugation, wash with PBS, and resuspend in fresh SDB to a concentration of 1 x 10^6 cells/mL.

  • Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of SDB containing serial dilutions of the antifungal agents to be tested. Include control wells with no antifungal agent.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove planktonic cells.

  • Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

  • Destaining: Add 200 µL of 95% ethanol to each well and incubate for 10 minutes to solubilize the stain.

  • Quantification: Transfer 100 µL of the ethanol-solubilized stain to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of the antifungal agent that results in a significant reduction in absorbance compared to the control.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Prepare C. albicans inoculum (1x10^6 cells/mL) C Add inoculum and antifungal agents to 96-well plate A->C B Prepare serial dilutions of antifungal agents B->C D Incubate at 37°C for 24-48 hours C->D E Wash wells with PBS D->E F Stain with Crystal Violet E->F G Wash wells with water F->G H Solubilize stain with ethanol G->H I Measure absorbance at 570 nm H->I

Workflow for the Crystal Violet biofilm inhibition assay.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure.

Materials:

  • Candida albicans strain

  • Appropriate growth medium

  • Confocal microscope slides or dishes

  • Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Growth: Grow C. albicans biofilms on a suitable substrate (e.g., glass-bottom dishes) in the presence and absence of antifungal agents as described above.

  • Staining: After the desired incubation period, gently wash the biofilms with PBS. Stain the biofilms with appropriate fluorescent dyes according to the manufacturer's instructions.

  • Imaging: Mount the samples on the confocal microscope stage. Acquire z-stack images through the thickness of the biofilm using appropriate laser excitation and emission filters.

  • Image Analysis: Reconstruct three-dimensional images from the z-stacks using imaging software to analyze biofilm architecture, thickness, and cell viability.

Conclusion

This compound presents a compelling alternative to conventional antifungal agents for the inhibition of fungal biofilm formation, particularly for Candida albicans. Its distinct mechanism of action, centered on the disruption of the critical yeast-to-hypha transition, offers a potential strategy to overcome the high levels of resistance often observed in biofilm-associated infections. Further research, including direct comparative studies of MBIC values and in vivo efficacy assessments, is warranted to fully elucidate the therapeutic potential of this compound in combating fungal biofilms.

References

Fungal Transcriptomic Response to 2-Undecenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transcriptomic response of pathogenic fungi to 2-undecenoic acid and its saturated counterpart, undecanoic acid. By leveraging publicly available experimental data, we aim to offer an objective overview of the molecular mechanisms underlying the antifungal activity of these fatty acids, providing valuable insights for researchers in mycology and drug development.

Executive Summary

Undecenoic acid and undecanoic acid, medium-chain fatty acids, are known for their potent antifungal properties. This guide delves into the comparative transcriptomics of fungal responses to these compounds, primarily focusing on the dermatophyte Trichophyton rubrum and the opportunistic yeast Candida albicans. Transcriptomic analyses, predominantly through RNA sequencing (RNA-seq), have revealed that these fatty acids induce a multifaceted stress response in fungi. Key affected cellular processes include the disruption of the cell wall and plasma membrane integrity, inhibition of ergosterol biosynthesis, induction of oxidative stress, and significant alterations in metabolic and pathogenic pathways. This guide synthesizes the quantitative data on gene expression changes, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways involved in the fungal response.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the differentially expressed genes in Trichophyton rubrum and Candida albicans upon exposure to undecanoic acid or undecenoic acid, as reported in various transcriptomic studies.

Table 1: Differentially Expressed Genes in Trichophyton rubrum in Response to Undecanoic Acid

Gene CategoryGene/ProteinRegulationFunction
Lipid & Ergosterol Metabolism ERG1DownSqualene epoxidase, key enzyme in ergosterol biosynthesis
ERG3DownC-5 sterol desaturase in ergosterol biosynthesis
ERG11DownLanosterol 14-alpha-demethylase, target of azole antifungals
FASModulatedFatty acid synthase
Oxidative Stress Response SODUpSuperoxide dismutase, detoxification of reactive oxygen species
CATUpCatalase, detoxification of hydrogen peroxide
GPXUpGlutathione peroxidase, detoxification of peroxides
Cell Wall & Membrane CHSModulatedChitin synthase, involved in cell wall synthesis
FKSModulatedGlucan synthase, involved in cell wall synthesis
ABC TransportersUpEfflux pumps, potential drug resistance mechanism
Pathogenesis & Other Subtilisin-like proteases (SUB)DownVirulence factors, involved in keratin degradation
Metalloproteases (MEP)DownVirulence factors, involved in host tissue degradation
HSPsModulatedHeat shock proteins, general stress response

Table 2: Differentially Expressed Genes in Candida albicans in Response to Undecenoic Acid

Gene CategoryGene/ProteinRegulationFunction
Hyphal Formation & Biofilm HWP1DownHyphal wall protein 1, essential for adhesion and biofilm formation
ALS3DownAgglutinin-like sequence 3, adhesin and invasin
ECE1DownExtent of cell elongation 1, involved in candidalysin production
Ergosterol Biosynthesis ERG1DownSqualene epoxidase
ERG11DownLanosterol 14-alpha-demethylase
Stress Response HSP70UpHeat shock protein 70, chaperone
HSP90UpHeat shock protein 90, key regulator of stress response and morphogenesis
Metabolism ICL1UpIsocitrate lyase, key enzyme of the glyoxylate cycle

Experimental Protocols

The transcriptomic data presented in this guide were primarily generated using RNA sequencing (RNA-seq). The following is a generalized, detailed methodology based on the protocols described in the cited research.

Fungal Culture and Treatment
  • Fungal Strains: Trichophyton rubrum (e.g., strain CBS 118892) or Candida albicans (e.g., strain SC5314) were used.

  • Culture Conditions: Fungi were typically grown in a standard liquid medium such as Sabouraud dextrose broth or RPMI-1640 to mid-logarithmic phase at an appropriate temperature (e.g., 28-37°C) with agitation.

  • Treatment: A sublethal concentration of this compound or undecanoic acid (dissolved in a suitable solvent like DMSO) was added to the fungal cultures. Control cultures were treated with the solvent alone.

  • Incubation: The treated and control cultures were incubated for specific time points (e.g., 3, 12, or 24 hours) to allow for transcriptomic changes to occur.

RNA Extraction and Sequencing
  • Harvesting and Lysis: Fungal cells were harvested by centrifugation, washed, and immediately frozen in liquid nitrogen. Cell lysis was achieved by mechanical disruption (e.g., grinding with a mortar and pestle in the presence of liquid nitrogen) or enzymatic digestion.

  • RNA Isolation: Total RNA was extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: The integrity and quantity of the extracted RNA were assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). High-quality RNA (RNA Integrity Number > 8) was used for library preparation.

  • Library Preparation: An mRNA-seq library was prepared from the total RNA. This typically involved poly(A) mRNA selection, fragmentation of the mRNA, first- and second-strand cDNA synthesis, end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq, to generate millions of short reads.

Data Analysis
  • Quality Control of Reads: Raw sequencing reads were assessed for quality using tools like FastQC. Adapters and low-quality bases were trimmed using software such as Trimmomatic.

  • Alignment: The high-quality reads were aligned to the respective fungal reference genome (Trichophyton rubrum or Candida albicans) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene was counted using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Differential expression analysis between the treated and control samples was performed using packages such as DESeq2 or edgeR in R/Bioconductor. Genes with a significant false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) were considered differentially expressed.

  • Functional Annotation and Pathway Analysis: The differentially expressed genes were subjected to functional annotation and enrichment analysis using databases like Gene Ontology (GO) and KEGG pathways to identify the biological processes and pathways affected by the treatment.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to the fungal response to this compound.

Experimental_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis Fungal_Culture Fungal Culture (T. rubrum / C. albicans) Treatment Treatment with This compound Fungal_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep mRNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Read Quality Control (FastQC, Trimmomatic) Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Functional_Analysis Functional Annotation & Pathway Analysis DEA->Functional_Analysis

Caption: A generalized experimental workflow for transcriptomic analysis of fungal response.

Fungal_Stress_Response cluster_membrane Cell Membrane & Wall cluster_cellular Intracellular Response UA This compound Membrane_Disruption Membrane Disruption UA->Membrane_Disruption Ergosterol_Inhibition Ergosterol Biosynthesis Inhibition (ERG genes ↓) UA->Ergosterol_Inhibition Metabolic_Shift Metabolic Shift (Glyoxylate Cycle ↑) UA->Metabolic_Shift Pathogenesis_Down Pathogenesis Factor Downregulation (Proteases ↓) UA->Pathogenesis_Down Cell_Wall_Stress Cell Wall Stress (CWI Pathway) Membrane_Disruption->Cell_Wall_Stress ROS_Production ROS Production Membrane_Disruption->ROS_Production Oxidative_Stress Oxidative Stress Response (SOD, CAT ↑) ROS_Production->Oxidative_Stress

Caption: Key signaling pathways involved in the fungal response to this compound.

The Synergistic Power of 2-Undecenoic Acid: A Comparative Guide to its Antifungal Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective antifungal therapies is a pressing challenge in the face of growing resistance to conventional drugs. 2-Undecenoic Acid (also known as undecylenic acid), a naturally occurring fatty acid, has long been recognized for its fungistatic properties. However, its true potential may lie in its ability to work synergistically with other antifungal compounds, enhancing their efficacy and potentially overcoming resistance mechanisms. This guide provides a comprehensive comparison of the synergistic antifungal effects of this compound with other compounds, supported by experimental data and detailed methodologies.

Unveiling Synergy: A Dual-Pronged Attack on Fungal Pathogens

The primary mechanism of this compound's antifungal action involves the disruption of the fungal cell membrane's integrity. It is believed to interfere with ergosterol synthesis, a crucial component of the fungal cell membrane, leading to increased permeability and ultimately, cell death. This disruptive action on the cell membrane is a key factor in its synergistic potential. When combined with other antifungal agents, particularly those that also target the cell membrane or its components, a powerful "dual-hit" effect can be achieved.

This synergistic relationship is most pronounced with azole antifungals, which specifically inhibit the enzyme lanosterol 14α-demethylase, a critical step in the ergosterol biosynthesis pathway. By simultaneously disrupting the membrane and halting the production of its essential building blocks, the combination of this compound and an azole can lead to a more profound and rapid antifungal effect than either agent alone.

Quantitative Analysis of Synergistic Effects

The synergy between two compounds is quantitatively assessed using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction. The following table summarizes the available data on the synergistic effects of undecanoic acid, a closely related saturated fatty acid, with quinic acid against various Candida species. While specific data for this compound with a wide range of conventional antifungals is still emerging, these findings provide a strong basis for its synergistic potential.

Fungal StrainCompound ACompound BMIC of A alone (µg/mL)MIC of B alone (µg/mL)MIC of A in Combination (µg/mL)MIC of B in Combination (µg/mL)FICIInteraction
Candida albicans (ATCC 90028)Undecanoic AcidQuinic Acid80>800202000.5Synergistic
Candida albicans (MTCC 186)Undecanoic AcidQuinic Acid80>800202000.5Synergistic
Candida glabrata (MTCC 3019)Undecanoic AcidQuinic Acid40>800101000.375Synergistic
Candida tropicalis (MTCC 184)Undecanoic AcidQuinic Acid40>800102000.5Synergistic
Candida albicans (Clinical Isolate 1)Undecanoic AcidQuinic Acid80>800202000.5Synergistic
Candida albicans (Clinical Isolate 2)Undecanoic AcidQuinic Acid40>800102000.5Synergistic

Data extrapolated from a study on Undecanoic Acid and Quinic Acid against Candida spp.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each compound alone is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a concentration of approximately 1 x 107 cells/mL.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Checkerboard Assay for Synergy Testing

The checkerboard assay is the standard method for determining the synergistic interaction between two compounds.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of Compound A (e.g., this compound) are made along the x-axis, and serial dilutions of Compound B (e.g., an azole antifungal) are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Each well is inoculated with the fungal suspension at the same concentration used for MIC testing.

  • Incubation: The plate is incubated under the same conditions as the MIC assay.

  • Reading Results: The growth in each well is visually assessed or measured using a spectrophotometer.

  • FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each compound is calculated as follows:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

    The FICI is the sum of the individual FICs:

    • FICI = FIC of A + FIC of B

    The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed synergistic mechanism and the experimental workflow for synergy testing.

Synergistic_Mechanism cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Ergosterol_Synthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Synthesis->Ergosterol Synergistic_Effect Synergistic Antifungal Effect (Cell Death) Ergosterol_Synthesis:e->Synergistic_Effect Reduced Membrane Integrity Ergosterol->Cell_Membrane Maintains Integrity 2_Undecenoic_Acid This compound 2_Undecenoic_Acid->Cell_Membrane Directly Disrupts Azole_Antifungal Azole Antifungal Azole_Antifungal->Ergosterol_Synthesis Inhibits Membrane_Disruption->Synergistic_Effect Inhibition Inhibition

Caption: Proposed synergistic mechanism of this compound and Azole antifungals.

Experimental_Workflow cluster_0 Phase 1: Individual MIC Determination cluster_1 Phase 2: Checkerboard Assay cluster_2 Phase 3: Data Analysis A1 Prepare serial dilutions of This compound A2 Inoculate with fungal suspension A1->A2 B1 Prepare serial dilutions of Compound B B2 Inoculate with fungal suspension B1->B2 A3 Incubate (24-48h) A2->A3 B3 Incubate (24-48h) B2->B3 A4 Determine MIC of This compound A3->A4 B4 Determine MIC of Compound B B3->B4 C1 Prepare 96-well plate with This compound (x-axis) and Compound B (y-axis) dilutions A4->C1 Inform concentrations B4->C1 Inform concentrations C2 Inoculate all wells with fungal suspension C1->C2 C3 Incubate (24-48h) C2->C3 C4 Record growth in each well C3->C4 D1 Calculate FIC for each compound in combination C4->D1 Input data D2 Calculate FICI (FIC_A + FIC_B) D1->D2 D3 Interpret FICI value (Synergy, Additive, Indifference, Antagonism) D2->D3

Caption: Experimental workflow for determining antifungal synergy.

Conclusion and Future Directions

The exploration of synergistic combinations involving this compound presents a promising avenue for the development of novel and more effective antifungal therapies. The available data, particularly with related fatty acids, strongly suggests a synergistic relationship with conventional antifungals, especially azoles. This approach has the potential to lower the required therapeutic doses, thereby reducing toxicity and mitigating the development of drug resistance.

Further research is warranted to generate a comprehensive dataset of FICI values for this compound in combination with a wider array of antifungal agents against a broader spectrum of fungal pathogens. In vivo studies are also crucial to validate these in vitro findings and to assess the clinical applicability of these synergistic combinations. Ultimately, harnessing the synergistic power of this compound could be a significant step forward in the fight against invasive fungal infections.

References

2-Undecenoic Acid Versus Azole Antifungals: A Comparative Mechanism Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal mechanisms of 2-Undecenoic Acid and azole antifungals, supported by experimental data and detailed methodologies.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates a deeper understanding of the mechanisms of action of existing and alternative antifungal agents. Azole antifungals have long been a cornerstone of antifungal therapy, primarily targeting the ergosterol biosynthesis pathway. This compound, a naturally occurring fatty acid, has also demonstrated potent antifungal properties, albeit through a more multifaceted mechanism. This guide aims to provide a comprehensive comparison of these two classes of antifungals to inform further research and drug development.

Mechanisms of Action: A Head-to-Head Comparison

The fundamental difference in the antifungal activity of this compound and azole antifungals lies in their primary cellular targets and the breadth of their mechanisms.

Azole Antifungals: Specific Enzyme Inhibition

Azole antifungals, which include drugs like fluconazole, itraconazole, and voriconazole, act as highly specific inhibitors of the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the primary sterol in fungal cell membranes.[1][2]

The inhibition of lanosterol 14α-demethylase leads to two primary consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the integrity and fluidity of the fungal cell membrane, affecting its barrier function and the activity of membrane-bound proteins.[2]

  • Accumulation of Toxic Sterols: The blockage of the pathway results in the accumulation of toxic 14α-methylated sterol precursors, which further disrupts the cell membrane structure and function, ultimately leading to the inhibition of fungal growth (fungistatic effect).[1]

This compound: A Multi-Pronged Attack

In contrast to the specific action of azoles, this compound (also known as undecylenic acid) employs a broader, multi-targeted approach to inhibit fungal growth.[4] Its primary mechanisms include:

  • Disruption of Cell Membrane Integrity: As an unsaturated fatty acid, this compound can insert itself into the fungal cell membrane's lipid bilayer.[4] This integration disrupts the membrane's structure, leading to increased permeability and the leakage of essential intracellular components, which can result in cell death (fungicidal effect).[4]

  • Inhibition of Ergosterol Biosynthesis: Evidence suggests that this compound can also interfere with the ergosterol biosynthesis pathway, further compromising the fungal cell membrane.[4][5]

  • Inhibition of Fatty Acid Synthesis: Some studies indicate that this compound can inhibit the enzyme enoyl-coenzyme A reductase, which is crucial for the synthesis of fatty acids necessary for building and maintaining the cell membrane.[6]

  • Inhibition of Morphogenesis: In dimorphic fungi like Candida albicans, this compound has been shown to inhibit the transition from the yeast form to the more virulent hyphal form, a critical step in the infection process.[7][8]

  • Inhibition of Biofilm Formation: This compound can also effectively inhibit the formation of fungal biofilms, which are structured communities of fungal cells that exhibit increased resistance to antifungal agents.[7][8]

  • Gene Expression Modulation: Research indicates that undecanoic acid can alter the expression of fungal genes crucial for virulence.[5]

Quantitative Data Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and various azole antifungals against common fungal pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans256[9]

Note: Data for this compound is limited. The provided value is based on a single study and may not be representative of all strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Azole Antifungals against Candida albicans

Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Fluconazole0.25 - 0.51 - 4
Itraconazole0.03 - 0.1250.125 - 1
Voriconazole0.015 - 0.030.06 - 0.25

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These values are compiled from multiple studies and represent a general range.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanisms of action of antifungal agents.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method based on CLSI M27)

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Sterile saline or water

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Antifungal Dilution:

    • Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the antifungal dilution. This brings the total volume in each well to 200 µL.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Ergosterol Quantification (Gas Chromatography-Mass Spectrometry - GC-MS)

This method quantifies the amount of ergosterol in fungal cells to assess the impact of an antifungal agent on its synthesis.

Materials:

  • Fungal culture treated with and without the antifungal agent

  • Methanolic potassium hydroxide (KOH)

  • n-Hexane

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., cholesterol)

  • GC-MS system

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest fungal cells from liquid culture by centrifugation.

    • Wash the cell pellet with sterile water.

    • Lyse the cells by mechanical means (e.g., bead beating) in a suitable buffer.

  • Saponification:

    • Add methanolic KOH to the cell lysate and incubate at 80°C for 1 hour to saponify the lipids.

  • Sterol Extraction:

    • After cooling, add n-hexane to the mixture and vortex vigorously to extract the non-saponifiable sterols.

    • Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction.

  • Derivatization:

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Add the silylating agent to the dried extract and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the sterols.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the sterols using an appropriate GC column and temperature program.

    • Identify and quantify ergosterol based on its retention time and mass spectrum, using the internal standard for calibration.

Cell Membrane Permeability Assay (Propidium Iodide Uptake)

This assay measures the integrity of the fungal cell membrane by assessing the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Materials:

  • Fungal cells treated with and without the antifungal agent

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest fungal cells from liquid culture and wash them with PBS.

    • Resuspend the cells in PBS to a desired concentration.

  • Staining:

    • Add PI to the cell suspension to a final concentration of 1-5 µg/mL.

    • Incubate the cells in the dark at room temperature for 5-15 minutes.

  • Analysis:

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and measure the fluorescence emission in the red channel (typically around 617 nm). The percentage of PI-positive cells represents the population with compromised membranes.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for PI. Count the number of fluorescent (dead) and non-fluorescent (live) cells to determine the percentage of cells with permeable membranes.

Lanosterol 14α-Demethylase Inhibition Assay

This in vitro assay measures the activity of the lanosterol 14α-demethylase enzyme in the presence and absence of an inhibitor.

Materials:

  • Recombinant fungal lanosterol 14α-demethylase enzyme

  • Lanosterol (substrate)

  • NADPH

  • Cytochrome P450 reductase

  • Reaction buffer

  • Inhibitor (azole antifungal)

  • HPLC system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, NADPH, cytochrome P450 reductase, and the lanosterol 14α-demethylase enzyme.

    • Add the inhibitor at various concentrations to different reaction tubes. Include a control without the inhibitor.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixtures at 37°C for a few minutes.

    • Initiate the reaction by adding the substrate, lanosterol.

    • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a solvent like ethyl acetate.

    • Extract the sterols from the reaction mixture.

  • HPLC Analysis:

    • Analyze the extracted sterols by HPLC.

    • Quantify the amount of the product (demethylated lanosterol) formed.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition at each inhibitor concentration compared to the control.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by azole antifungals and this compound, as well as a typical experimental workflow for their comparative analysis.

Azole_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (Erg11/CYP51) Toxic_Sterols Toxic 14α-methylated sterols Lanosterol->Toxic_Sterols Accumulation of ... ... 14-demethyl Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Membrane Integrity & Fluidity Membrane Integrity & Fluidity Ergosterol->Membrane Integrity & Fluidity Azole_Antifungals Azole_Antifungals Lanosterol 14α-demethylase (Erg11/CYP51) Lanosterol 14α-demethylase (Erg11/CYP51) Azole_Antifungals->Lanosterol 14α-demethylase (Erg11/CYP51) Inhibits Ergosterol_Depletion Ergosterol Depletion Lanosterol 14α-demethylase (Erg11/CYP51)->Ergosterol_Depletion Leads to Impaired_Membrane Impaired Membrane Function Ergosterol_Depletion->Impaired_Membrane Causes Fungal_Growth_Inhibition Fungal Growth Inhibition Impaired_Membrane->Fungal_Growth_Inhibition Results in Toxic_Sterols->Impaired_Membrane Causes

Caption: Mechanism of action of azole antifungals.

Undecenoic_Acid_Mechanism cluster_membrane Fungal Cell Membrane cluster_synthesis Biosynthesis Inhibition cluster_morphology Virulence Factors 2-Undecenoic_Acid 2-Undecenoic_Acid Membrane_Disruption Direct Membrane Disruption 2-Undecenoic_Acid->Membrane_Disruption Ergosterol_Inhibition Ergosterol Synthesis Inhibition 2-Undecenoic_Acid->Ergosterol_Inhibition Fatty_Acid_Inhibition Fatty Acid Synthesis Inhibition 2-Undecenoic_Acid->Fatty_Acid_Inhibition Morphogenesis_Inhibition Inhibition of Yeast-to-Hyphae Transition 2-Undecenoic_Acid->Morphogenesis_Inhibition Biofilm_Inhibition Inhibition of Biofilm Formation 2-Undecenoic_Acid->Biofilm_Inhibition Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Fungal_Cell_Death Fungal Cell Death Leakage->Fungal_Cell_Death Impaired_Membrane Impaired Membrane Function Ergosterol_Inhibition->Impaired_Membrane Fatty_Acid_Inhibition->Impaired_Membrane Reduced_Virulence Reduced Fungal Virulence Morphogenesis_Inhibition->Reduced_Virulence Biofilm_Inhibition->Reduced_Virulence Impaired_Membrane->Fungal_Cell_Death Reduced_Virulence->Fungal_Cell_Death

Caption: Multifaceted mechanism of this compound.

Experimental_Workflow Start Start: Fungal Isolate MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Mechanism_Studies Mechanism of Action Studies (at sub-MIC and MIC concentrations) MIC_Assay->Mechanism_Studies Ergosterol_Assay Ergosterol Quantification (GC-MS) Mechanism_Studies->Ergosterol_Assay Membrane_Permeability Membrane Permeability Assay (Propidium Iodide) Mechanism_Studies->Membrane_Permeability Enzyme_Assay Lanosterol 14α-demethylase Inhibition Assay (for azoles) Mechanism_Studies->Enzyme_Assay Data_Analysis Comparative Data Analysis Ergosterol_Assay->Data_Analysis Membrane_Permeability->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for comparison.

Conclusion

This compound and azole antifungals represent two distinct strategies for combating fungal infections. Azoles offer a targeted approach by inhibiting a single, crucial enzyme in the ergosterol biosynthesis pathway. This specificity is a hallmark of their design and therapeutic use. In contrast, this compound exhibits a broader, multi-pronged mechanism that includes direct membrane disruption, inhibition of multiple biosynthetic pathways, and interference with key virulence factors.

This comparative analysis highlights the potential of this compound as a valuable antifungal agent, particularly in an era of increasing azole resistance. Its multifaceted mechanism may make it more difficult for fungi to develop resistance. Further research, including direct comparative studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. Understanding these distinct mechanisms is crucial for the development of novel antifungal strategies and combination therapies to address the growing challenge of fungal diseases.

References

2-Undecenoic Acid: A Comparative Analysis of its Specificity Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antifungal research, the demand for agents with specific and effective mechanisms of action is ever-present. This guide provides a comprehensive comparison of 2-Undecenoic Acid, a naturally derived fatty acid, against other common antifungal agents. The following analysis, targeted at researchers, scientists, and drug development professionals, delves into its performance, supported by experimental data, to elucidate its specificity against a range of fungal pathogens.

Comparative Antifungal Efficacy

This compound has demonstrated significant antifungal activity against a variety of fungal species, most notably Candida albicans and dermatophytes such as Trichophyton species. Its efficacy is rooted in its ability to disrupt the fungal cell membrane and interfere with critical physiological processes. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound in comparison to other widely used antifungal drugs against key fungal pathogens.

Antifungal AgentCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)Trichophyton rubrum (µg/mL)
This compound >3000 >168.9 Data Not Readily Available
Fluconazole0.25 - 1.0Resistant0.25 - 8.0
Voriconazole0.03 - 0.1250.25 - 1.00.03 - 0.25
Amphotericin B0.125 - 1.00.25 - 2.00.03 - 4.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action: A Multi-pronged Attack

The specificity of this compound's antifungal action stems from a multi-faceted mechanism that primarily targets the fungal cell's structure and function.

  • Cell Membrane Disruption : As a fatty acid, this compound integrates into the fungal cell membrane's lipid bilayer. This integration disrupts the membrane's integrity, leading to increased permeability and the leakage of essential intracellular components, ultimately causing cell death.[1]

  • Inhibition of Ergosterol Synthesis : Evidence suggests that this compound can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[1][2] This targeted inhibition further compromises the structural and functional integrity of the fungal cell membrane.

  • Inhibition of Morphogenesis : A key virulence factor for Candida albicans is its ability to transition from a yeast to a hyphal form. This compound has been shown to inhibit this morphological switch, a critical step in the establishment of infection.[2][3][4][5] This action reduces the pathogen's ability to invade host tissues.

  • Biofilm Inhibition : Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to antifungal agents. This compound has demonstrated the ability to effectively inhibit the formation of Candida albicans biofilms.[3][4][6]

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_virulence Virulence Factors 2_Undecenoic_Acid This compound Membrane_Disruption Membrane Disruption 2_Undecenoic_Acid->Membrane_Disruption integrates into Ergosterol_Synthesis Ergosterol Synthesis 2_Undecenoic_Acid->Ergosterol_Synthesis inhibits Yeast_to_Hyphae Yeast-to-Hyphae Transition (Morphogenesis) 2_Undecenoic_Acid->Yeast_to_Hyphae inhibits Biofilm_Formation Biofilm Formation 2_Undecenoic_Acid->Biofilm_Formation inhibits Fungal_Cell_Death Fungal_Cell_Death Membrane_Disruption->Fungal_Cell_Death leads to Ergosterol Ergosterol Ergosterol_Synthesis->Ergosterol produces Ergosterol->Membrane_Disruption maintains integrity Tissue_Invasion Tissue_Invasion Yeast_to_Hyphae->Tissue_Invasion enables Antifungal_Resistance Antifungal_Resistance Biofilm_Formation->Antifungal_Resistance increases MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate wells with Fungal Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of This compound & Comparators in 96-well plate serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End read_mic->end

References

Safety Operating Guide

Proper Disposal of 2-Undecenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Undecenoic Acid (also known as Undecylenic Acid), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Safety Considerations

This compound is classified as a substance that causes skin and serious eye irritation.[1][2][3] It is also recognized as being harmful to aquatic life with long-lasting effects.[2][3][4] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye/face protection, and to prevent its release into the environment.[2]

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[3][5][6]

  • Waste Identification and Segregation:

    • Treat all this compound, whether unused, contaminated, or expired, as hazardous waste.[5]

    • Do not mix this compound waste with other waste streams. Keep it segregated, particularly from incompatible materials such as strong oxidizing agents, reducing agents, acids, and alkalis.[7]

    • Collect aqueous waste separately from organic solvent waste.[8]

  • Container Management:

    • Use the original container for waste collection whenever possible, provided it is in good condition.[9] If the original container is not usable, select a replacement container that is compatible with the chemical.

    • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound."

    • Keep the waste container securely closed at all times, except when adding waste.[5][8][9][10]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

    • The SAA must be located at or near the point of waste generation.[10]

    • Ensure that incompatible wastes stored within the SAA are physically separated.[8][9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[3][10]

    • Follow all institutional and local regulations for waste pickup scheduling and documentation.

  • Handling Spills and Empty Containers:

    • Spills: In the event of a spill, absorb the material with an inert substance like dry clay, sand, or vermiculite.[2][7] Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[2][7]

    • Empty Containers: Handle uncleaned, empty containers as you would the product itself. To render a container non-hazardous for regular trash disposal, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[5][8] After rinsing, deface or remove all chemical labels before disposal.[5]

Summary of Key Data

The following table summarizes essential quantitative and qualitative data for the safe handling and disposal of this compound.

ParameterValue / GuidelineSource
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2A), Acute Aquatic Hazard (Category 3), Chronic Aquatic Hazard (Category 3)
Disposal Method Dispose of contents/container to an approved waste disposal plant.
Environmental Precautions Avoid release to the environment. Do not let product enter drains.[3]
Flash Point 148°C (298.4°F) - Closed Cup[7]
pH for Drain Disposal Not Applicable; Drain disposal is prohibited.[6]
Empty Container Handling Handle as the product itself, or triple-rinse with appropriate solvent, collecting rinsate as hazardous waste.[5][8]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below.

G Workflow for this compound Disposal cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound as Hazardous Waste B Use Original or Compatible, Labeled Container A->B C Keep Container Securely Closed B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Segregate from Incompatible Wastes D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Pickup and Proper Documentation F->G S1 Spill Occurs S2 Absorb with Inert Material (e.g., sand, vermiculite) S1->S2 S3 Collect in Sealed Container for Hazardous Waste Disposal S2->S3

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 2-Undecenoic Acid, including personal protective equipment (PPE), emergency procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] It is also harmful to aquatic life with long-lasting effects.[2][3][4] Adherence to proper PPE protocols is crucial to minimize exposure risks.

Personal Protective Equipment (PPE) for this compound
Eye and Face Protection Wear safety glasses with side-shields or chemical splash goggles.[2][4] If splashes are likely, a face shield should be worn.[2][3]
Hand Protection Wear suitable chemical-resistant gloves, such as impervious gloves.[2][4][5]
Skin and Body Protection Wear suitable protective clothing, including a lab coat or long-sleeved clothing, to prevent skin contact.[2]
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if exposure limits are exceeded or irritation is experienced, a respirator may be necessary.[2]
First Aid and Emergency Procedures

Immediate and appropriate response to exposure or spills is critical. The following tables outline the necessary first aid measures and emergency protocols.

First Aid Measures for this compound Exposure
Eye Contact Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, seek medical advice or attention.[3][6]
Skin Contact Take off immediately all contaminated clothing and wash it before reuse.[2][3] Wash the affected skin with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice or attention.[2][3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]
Ingestion Do NOT induce vomiting.[2] Clean the mouth with water and then drink plenty of water.[2] Never give anything by mouth to an unconscious person. Call a physician.[2]
Emergency Procedures for Spills
Minor Spills Alert people in the immediate area.[7][8] Wear appropriate PPE.[7] Cover the spill with absorbent material (e.g., vermiculite, dry sand).[4][9] Collect the residue and place it in a suitable container for disposal.[7][9] Clean the spill area with soap and water.[7]
Major Spills Evacuate the area immediately.[7][8] Notify emergency services.[7][8] If flammable vapors are present, eliminate all ignition sources.[9] Prevent the spill from entering drains or waterways.[3][5] Only trained personnel with appropriate equipment should handle major spills.[8]
Operational and Disposal Plans

Proper handling and disposal are essential for laboratory safety and environmental protection.

Handling and Storage:

  • Use in a well-ventilated area.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]

  • Do not eat, drink, or smoke when using this product.[2]

Disposal Plan:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2][3][4]

  • Waste material should not be mixed with other waste.[3]

  • Do not allow the product to enter drains or waterways.[3][10] Contaminated packaging should be treated as the product itself and not be reused.[2]

Safety and Handling Workflow for this compound

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

G Workflow for Handling this compound A 1. Pre-Handling Preparation B Review Safety Data Sheet (SDS) A->B C Ensure Proper Ventilation B->C D Don Personal Protective Equipment (PPE) C->D E 2. Handling Procedure D->E F Weighing and Transfer E->F O Emergency Response E->O G Reaction/Application F->G H 3. Post-Handling G->H I Decontaminate Work Area H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K L 4. Waste Disposal K->L M Collect Waste in Labeled Container L->M N Follow Institutional Disposal Protocol M->N P Spill O->P Incident Q Exposure O->Q Incident

Safety and handling workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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